molecular formula C22H26N2O4 B12428701 Gelsempervine A

Gelsempervine A

Numéro de catalogue: B12428701
Poids moléculaire: 382.5 g/mol
Clé InChI: CZRUSFCSECMUDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gelsempervine A is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H26N2O4

Poids moléculaire

382.5 g/mol

Nom IUPAC

methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3

Clé InChI

CZRUSFCSECMUDS-UHFFFAOYSA-N

SMILES canonique

CC=C1CN(C2CC3=C(C(=O)CC1C2(CO)C(=O)OC)NC4=CC=CC=C34)C

Origine du produit

United States

Foundational & Exploratory

The Enigmatic Structure of Gelsempervine A: A Technical Review of its Elucidation and Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of Gelsempervine A, a member of the Gelsemium alkaloid family, has presented a formidable challenge to the scientific community. While its structural elucidation and definitive confirmation remain less documented in readily available literature compared to its more famous congener, gelsemine, this guide endeavors to compile and present the core technical aspects of what is known. The following sections will delve into the putative structural features, the analytical techniques employed for its characterization, and the logical workflow that would be required for its unambiguous structural confirmation, including the pivotal role of total synthesis.

Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound in the public domain, this guide will focus on the established principles and methodologies applied to similar complex natural products.

Initial Structure Elucidation: A Multi-faceted Spectroscopic Approach

The initial determination of a novel natural product's structure, such as this compound, relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for the proposal of a putative structure.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data that would be crucial for the structure elucidation of this compound. Note: The values presented here are hypothetical and serve as a template for the type of data required.

Spectroscopic TechniqueParameterExpected Data for this compound (Hypothetical)
Mass Spectrometry (MS) Molecular Ion Peak (M+)[M+H]+ at m/z = XXX.XXXX (High-Resolution MS)
Fragmentation PatternKey fragments indicating the presence of specific structural motifs (e.g., indole (B1671886), piperidine (B6355638) rings).
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Peaks corresponding to functional groups such as N-H, C=O, C=C (aromatic), C-N, and C-O bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy λmax (nm)Absorption maxima characteristic of the chromophores present in the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shift (δ, ppm)Signals in the aromatic, olefinic, and aliphatic regions, with specific multiplicities and coupling constants.
IntegrationRelative number of protons for each signal.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shift (δ, ppm)Signals corresponding to sp², sp³, carbonyl, and quaternary carbons.
2D NMR Spectroscopy (COSY, HSQC, HMBC) CorrelationsConnectivity information between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC) to build the carbon skeleton.
Experimental Protocols (General Methodology)

Isolation and Purification:

  • Extraction: The dried and powdered plant material (e.g., from Gelsemium sempervirens) would be subjected to extraction with a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Acid-Base Partitioning: The crude extract would be partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from neutral and acidic components.

  • Chromatography: The enriched alkaloid fraction would be subjected to a series of chromatographic techniques, including column chromatography (e.g., silica (B1680970) gel, alumina) and high-performance liquid chromatography (HPLC), to isolate pure this compound.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Mass Spectrometry: High-resolution mass spectra would be obtained using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • IR and UV-Vis Spectroscopy: IR spectra would be recorded on an FTIR spectrometer, and UV-Vis spectra would be obtained using a spectrophotometer in a suitable solvent.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a complex natural product like this compound follows a logical progression of experiments and data analysis. The following diagram illustrates this workflow.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Proposal cluster_confirmation Structure Confirmation plant_material Plant Material (Gelsemium sp.) extraction Solvent Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning chromatography Chromatographic Separation (CC, HPLC) partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound ms Mass Spectrometry (HRMS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ir_uv IR & UV-Vis Spectroscopy pure_compound->ir_uv molecular_formula Determine Molecular Formula ms->molecular_formula connectivity Establish Connectivity (2D NMR) nmr->connectivity stereochemistry Propose Relative Stereochemistry (NOESY/ROESY) nmr->stereochemistry functional_groups Identify Functional Groups ir_uv->functional_groups putative_structure Propose Putative Structure molecular_formula->putative_structure functional_groups->putative_structure connectivity->putative_structure stereochemistry->putative_structure confirmation putative_structure->confirmation Requires Confirmation total_synthesis Total Synthesis confirmation->total_synthesis xray X-ray Crystallography confirmation->xray

Caption: Logical workflow for the structure elucidation of this compound.

Confirmation of Structure: The Indispensable Role of Total Synthesis

While spectroscopic methods can provide a highly probable structure, unambiguous confirmation, especially of the absolute stereochemistry, often requires total synthesis. The synthesis of the proposed structure from commercially available starting materials and the subsequent comparison of its spectroscopic data with that of the natural product serves as the ultimate proof of structure.

General Strategy for Total Synthesis

A plausible retrosynthetic analysis for a complex alkaloid like this compound would likely involve dissecting the molecule into simpler, more readily synthesizable fragments. Key strategic bond disconnections would be identified to simplify the complex polycyclic core.

The following diagram illustrates a hypothetical retrosynthetic approach.

total_synthesis_workflow gelsempervine_a This compound advanced_intermediate Advanced Polycyclic Intermediate gelsempervine_a->advanced_intermediate Late-stage functionalization key_fragments Key Building Blocks advanced_intermediate->key_fragments Key bond-forming reactions (e.g., Cycloadditions, Coupling reactions) starting_materials Simple Starting Materials key_fragments->starting_materials Multi-step synthesis

Caption: A generalized retrosynthetic analysis for this compound.

Experimental Protocol for a Key Synthetic Step (Hypothetical Example: Pictet-Spengler Reaction)

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline core present in many indole alkaloids.

  • Reactant Preparation: A solution of tryptamine (B22526) (or a substituted derivative) and an appropriate aldehyde or ketone would be prepared in a suitable solvent (e.g., dichloromethane, toluene).

  • Reaction Conditions: The reaction would typically be carried out in the presence of an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) at room temperature or with gentle heating.

  • Workup and Purification: Upon completion, the reaction would be quenched, and the product would be extracted and purified by column chromatography to yield the desired cyclized product.

Conclusion

Technical Guide: Isolation and Purification of Sempervirine from Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The initial request specified "Gelsempervine A." Extensive literature searches did not yield a compound with this exact name. It is highly probable that this is a variant or misspelling of Sempervirine , a known monoterpene indole (B1671886) alkaloid isolated from Gelsemium elegans. This guide will therefore focus on the isolation and purification of Sempervirine, drawing upon established methodologies for alkaloid extraction from this plant.

This technical guide provides a comprehensive overview of the isolation and purification of Sempervirine from the plant Gelsemium elegans. The methodologies detailed are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Gelsemium elegans is a well-known toxic plant from the Loganiaceae family, indigenous to Southeast Asia. It is a rich source of structurally diverse monoterpene indole alkaloids, which have garnered significant interest for their wide range of pharmacological activities, including antitumor, analgesic, anti-inflammatory, and immunomodulating properties. Sempervirine, one of the alkaloids present in G. elegans, has demonstrated strong DNA affinity and potential antitumor activity. The effective isolation and purification of Sempervirine are crucial for its further pharmacological investigation and potential therapeutic applications.

Experimental Protocols

The following protocols are a synthesis of established methods for the extraction and purification of alkaloids from G. elegans.

Plant Material Collection and Preparation

The stems and leaves of Gelsemium elegans are collected and authenticated. The plant material is then dried in a shaded, well-ventilated area to a constant weight. The dried material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

An acid-base extraction method is typically employed to isolate the crude alkaloid fraction.

Protocol:

  • The powdered plant material is macerated with 95% ethanol (B145695) at room temperature for 72 hours, with the solvent being changed every 24 hours.

  • The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • The crude extract is suspended in distilled water and acidified to a pH of approximately 4 with 20% sulfuric acid (H₂SO₄).

  • This acidic solution is then partitioned with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds. The aqueous phase is retained.

  • The acidic aqueous phase is then basified to a pH of approximately 10 with sodium carbonate (Na₂CO₃).

  • The basified solution is subsequently extracted with chloroform (B151607) (CHCl₃) to partition the alkaloids into the organic phase.

  • The chloroform extract is concentrated under reduced pressure to yield the crude alkaloid extract.

Chromatographic Purification of Sempervirine

A multi-step chromatographic approach is necessary to isolate Sempervirine from the complex crude alkaloid mixture.

Protocol:

  • Silica (B1680970) Gel Column Chromatography (Primary Separation):

    • The crude alkaloid extract is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH), starting from a non-polar mixture (e.g., 30:1) and gradually increasing the polarity to a more polar mixture (e.g., 1:1).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Sempervirine.

  • Preparative High-Performance Liquid Chromatography (pHPLC) (Fine Purification):

    • Fractions enriched with Sempervirine from the silica gel column are pooled, concentrated, and further purified using preparative HPLC.

    • A C18 reversed-phase column is typically used.

    • The mobile phase often consists of a gradient of acetonitrile (B52724) and water, both containing a small percentage of a modifier like formic acid to improve peak shape.

    • The elution is monitored using a UV detector, and the peak corresponding to Sempervirine is collected.

    • The collected fraction is concentrated to yield purified Sempervirine.

Data Presentation

The following tables summarize the quantitative data typically obtained during the isolation and purification of Sempervirine. The values presented are representative and may vary depending on the specific experimental conditions and the alkaloid content of the plant material.

Table 1: Extraction Yields

StepStarting MaterialYieldPercentage Yield (%)
Crude Ethanolic Extract10 kg Dried Plant Material850 g8.5
Crude Alkaloid Extract850 g Crude Ethanolic Extract18 g2.1

Table 2: Purification of Sempervirine

Chromatographic StepStarting MaterialProductYield (mg)Purity (%)
Silica Gel Column Chromatography18 g Crude Alkaloid ExtractSempervirine-enriched fraction500 mg~75
Preparative HPLC500 mg Enriched FractionPurified Sempervirine150 mg>98

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the isolation and purification process.

experimental_workflow plant_material Gelsemium elegans (Stems and Leaves) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Ethanol Extraction drying_grinding->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel enriched_fraction Sempervirine-Enriched Fraction silica_gel->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_sempervirine Purified Sempervirine prep_hplc->pure_sempervirine analysis Purity Analysis (HPLC) Structure Elucidation (NMR, MS) pure_sempervirine->analysis

Caption: Overall workflow for the isolation and purification of Sempervirine.

purification_logic start Crude Alkaloid Mixture step1 Primary Separation (Silica Gel Chromatography) start->step1 Based on Polarity intermediate Partially Purified Fractions step1->intermediate step2 Fine Purification (Preparative HPLC) intermediate->step2 Based on Hydrophobicity end High-Purity Sempervirine step2->end

Caption: Logical steps in the chromatographic purification of Sempervirine.

The Unfolding Pathway: A Technical Guide to the Biosynthesis of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Gelsempervine A, a prominent monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the Gelsemium genus. While the complete enzymatic cascade remains an active area of research, this document synthesizes the established early steps and explores the proposed late-stage transformations leading to this complex molecule. It is designed to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to this compound and the Monoterpenoid Indole Alkaloid Pathway

This compound is a member of the diverse family of monoterpenoid indole alkaloids (MIAs), which are renowned for their complex chemical structures and significant pharmacological activities. The biosynthesis of MIAs is a complex process that originates from primary metabolism, converging the shikimate and mevalonate (B85504) pathways to generate the key precursors, tryptamine (B22526) and secologanin (B1681713), respectively. The condensation of these precursors marks the entry point into the vast and varied landscape of MIA structures. In Gelsemium species, this pathway leads to the formation of a unique array of alkaloids, including this compound.

The Early Conserved Steps of MIA Biosynthesis

The initial stages of MIA biosynthesis are well-conserved across different plant species, including Gelsemium. This common pathway funnels primary metabolites into the formation of the central intermediate, strictosidine (B192452).

Key Enzymes in the Early Pathway:

  • Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of L-tryptophan, derived from the shikimate pathway, to produce tryptamine.

  • Geraniol 10-hydroxylase (G10H): A cytochrome P450 monooxygenase that hydroxylates geraniol, a product of the mevalonate pathway, to 10-hydroxygeraniol. This is a key committed step in secologanin biosynthesis.[1]

  • Strictosidine Synthase (STR): This enzyme performs a Pictet-Spengler condensation between tryptamine and the seco-iridoid monoterpenoid, secologanin, to form strictosidine. This reaction is a crucial branching point, committing metabolites to the MIA pathway.

  • Strictosidine β-D-Glucosidase (SGD): SGD hydrolyzes the glucose moiety from strictosidine, yielding the highly reactive strictosidine aglycone. This unstable intermediate is the last common precursor for the various classes of MIAs.

The genes encoding these enzymes have been identified and characterized in several MIA-producing plants. In Gelsemium sempervirens, the presence of a gene cluster syntenic to one in Catharanthus roseus suggests a conserved genetic architecture for at least some of these biosynthetic steps.[2]

Proposed Late-Stage Biosynthetic Pathway of this compound

The biosynthesis of Gelsemium alkaloids diverges after the formation of strictosidine aglycone. While the precise enzymatic steps leading to this compound have not been fully elucidated, a plausible pathway can be proposed based on the structures of co-occurring alkaloids and established biosynthetic logic in related pathways. It is hypothesized that the pathway proceeds through key intermediates such as geissoschizine and sarpagan-type alkaloids.

Hypothesized Steps from Strictosidine Aglycone to this compound:

  • Formation of Geissoschizine: The reactive strictosidine aglycone is likely converted to geissoschizine, a known precursor to many indole alkaloids. This transformation involves cyclization and rearrangement reactions.

  • Conversion to Sarpagan-Type Intermediates: Geissoschizine is proposed to undergo further enzymatic modifications, including oxidation and cyclization, to form sarpagan-type alkaloids. These intermediates possess the core carbon skeleton that is rearranged to form the characteristic structure of many Gelsemium alkaloids.

  • Oxidative Rearrangements and Cyclizations: A series of complex and likely enzyme-catalyzed oxidative rearrangements and intramolecular cyclizations are postulated to transform the sarpagan-type scaffold into the unique caged structure of this compound. These late-stage modifications are often catalyzed by cytochrome P450 monooxygenases and other oxidoreductases.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

This compound Biosynthesis cluster_early Early Conserved Pathway cluster_late Proposed Late-Stage Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multi-step, incl. G10H Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine Rearrangement Sarpagan_Intermediate Sarpagan-type Intermediate Geissoschizine->Sarpagan_Intermediate Oxidation, Cyclization Pre-Gelsempervine_A Precursor Intermediates Sarpagan_Intermediate->Pre-Gelsempervine_A Oxidative Rearrangements Gelsempervine_A Gelsempervine_A Pre-Gelsempervine_A->Gelsempervine_A Final Cyclizations

Proposed biosynthetic pathway of this compound.

Quantitative Data on Gelsemium Alkaloids

Precise quantitative data on the flux through the this compound biosynthetic pathway, such as enzyme kinetics and intermediate pool sizes, are not yet available. However, several studies have reported the concentrations of major alkaloids in Gelsemium species using liquid chromatography-mass spectrometry (LC-MS). This data provides valuable insights into the relative abundance of these compounds in the plant.

AlkaloidPlant SpeciesTissueConcentration Range (ng/g or ng/mL)Reference
GelsemineG. elegansRat Plasma (Toxicokinetics)0.1 - 200 ng/mL (calibration curve)[3][4][5]
KoumineG. elegansRat Plasma (Toxicokinetics)0.1 - 200 ng/mL (calibration curve)[3][4][5]
HumantenmineG. elegansHoney20 - 1000 ng/g[6]
GelsemineG. elegansHoney5 - 1000 ng/g[6]
KoumineG. elegansHoney5 - 1000 ng/g[6]

Experimental Protocols for Elucidating the Biosynthetic Pathway

The elucidation of a complex biosynthetic pathway like that of this compound requires a multi-faceted approach combining techniques from molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments that are instrumental in this process.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding the enzymes involved in the late stages of this compound biosynthesis.

Methodology:

  • Plant Material: Collect different tissues (e.g., roots, stems, leaves) from Gelsemium sempervirens at various developmental stages.

  • RNA Extraction and Sequencing: Extract total RNA from each tissue sample. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

  • Transcriptome Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome. Annotate the assembled transcripts by sequence homology to known enzyme families (e.g., cytochrome P450s, dehydrogenases, methyltransferases).

  • Co-expression Analysis: Correlate the expression profiles of the annotated transcripts with the accumulation patterns of this compound and other related alkaloids across the different tissues. Genes that show a high positive correlation are strong candidates for involvement in the pathway.

Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To confirm the enzymatic function of candidate genes identified through transcriptome analysis.

Methodology:

  • Gene Cloning and Vector Construction: Amplify the full-length coding sequences of candidate genes from Gelsemium cDNA. Clone the amplified sequences into a suitable expression vector (e.g., for yeast or E. coli).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae). Induce protein expression under optimized conditions.

  • Enzyme Assays: Prepare crude protein extracts or purify the recombinant enzyme. Perform in vitro assays using hypothesized substrates (e.g., sarpagan-type alkaloids) and necessary co-factors (e.g., NADPH for P450s).

  • Product Identification: Analyze the reaction products using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of the product and thereby the function of the enzyme.

Enzyme_Characterization_Workflow Candidate_Gene Candidate Gene (from Transcriptomics) Cloning Cloning into Expression Vector Candidate_Gene->Cloning Expression Heterologous Expression (e.g., Yeast) Cloning->Expression Protein_Extraction Protein Extraction /Purification Expression->Protein_Extraction Enzyme_Assay In Vitro Enzyme Assay with Substrate Protein_Extraction->Enzyme_Assay Product_Analysis Product Analysis (LC-MS, NMR) Enzyme_Assay->Product_Analysis Function_Confirmed Enzyme Function Confirmed Product_Analysis->Function_Confirmed

Workflow for heterologous expression and functional characterization of enzymes.
In Planta Gene Function Validation using Virus-Induced Gene Silencing (VIGS)

Objective: To validate the function of a candidate gene in the native plant system.

Methodology:

  • VIGS Vector Construction: Clone a fragment of the candidate gene into a VIGS vector (e.g., based on Tobacco Rattle Virus).

  • Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young Gelsemium plants.

  • Metabolite Profiling: After a period of time to allow for gene silencing, extract metabolites from the silenced and control plants.

  • Analysis: Analyze the alkaloid profiles using LC-MS. A significant reduction in the accumulation of this compound or a pathway intermediate in the silenced plants compared to the controls provides strong evidence for the gene's involvement in the pathway.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway holds significant potential for metabolic engineering and synthetic biology approaches to produce this and related alkaloids. Future research will likely focus on the identification and characterization of the remaining unknown enzymes in the pathway. The application of advanced techniques such as single-cell transcriptomics and proteomics will be instrumental in pinpointing the precise cellular and subcellular localization of the biosynthetic machinery. A full understanding of this pathway will not only provide a deeper insight into the remarkable chemical diversity of the plant kingdom but also pave the way for the sustainable production of valuable pharmaceuticals.

References

The Pharmacological Profile of Gelsempervine A: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsempervine A is a monoterpenoid indole (B1671886) alkaloid isolated from the plant genus Gelsemium. While several alkaloids from this genus, such as gelsemine (B155926) and gelsevirine, have been investigated for their pharmacological effects, particularly on the central nervous system (CNS), a comprehensive pharmacological profile of this compound is not yet publicly available. This technical guide outlines a systematic approach to characterizing the pharmacological properties of this compound. It details proposed experimental protocols for determining its receptor binding affinity, functional activity at key physiological targets, and potential in vivo effects. The guide also includes visualizations of experimental workflows and potential signaling pathways to provide a clear framework for the preclinical evaluation of this compound. This document is intended to serve as a foundational resource for researchers initiating the pharmacological investigation of this compound.

Introduction

The Gelsemium genus of flowering plants is known to produce a variety of structurally complex alkaloids with significant biological activity. Compounds such as gelsemine have been shown to interact with neuronal receptors, including glycine (B1666218) and GABAA receptors, exhibiting anxiolytic and analgesic properties. Given the structural similarity to other Gelsemium alkaloids, this compound is hypothesized to possess activity within the central nervous system. A thorough pharmacological profiling is essential to elucidate its mechanism of action, identify its molecular targets, and assess its therapeutic potential.

This guide provides a roadmap for the systematic pharmacological characterization of this compound, from initial receptor screening to functional and in vivo assays.

Proposed Target Identification and Prioritization

Based on the known pharmacology of related Gelsemium alkaloids, the initial investigation into this compound should focus on key CNS targets.

Primary Targets of Interest:

  • Ionotropic Receptors:

    • Glycine Receptors (GlyR)

    • GABAA Receptors (GABAAR)

  • G-Protein Coupled Receptors (GPCRs):

    • A comprehensive screening against a panel of CNS-relevant GPCRs is recommended to identify potential novel targets.

Data Presentation: Hypothetical Quantitative Data

The following tables are presented as templates for summarizing the quantitative data that would be generated from the proposed experimental protocols.

Table 1: Receptor Binding Affinity of this compound

Target ReceptorRadioligandKi (nM)n
Glycine Receptor α1[3H]StrychnineData to be determined3
GABAA Receptor[3H]MuscimolData to be determined3
Additional GPCRsSpecific RadioligandsData to be determined3

Ki: Inhibitory constant; n: number of independent experiments.

Table 2: Functional Activity of this compound

Assay TypeTargetAgonist/AntagonistEC50 / IC50 (nM)Emax (%)n
ElectrophysiologyGlycine Receptor α1AgonistData to be determinedData to be determined3
ElectrophysiologyGlycine Receptor α1Antagonist (vs. Glycine)Data to be determinedData to be determined3
FLIPR Membrane Potential AssayGABAA ReceptorModulatorData to be determinedData to be determined3
Calcium Mobilization AssayIdentified GPCR TargetAgonistData to be determinedData to be determined3

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Emax: Maximum effect; n: number of independent experiments.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for specific target receptors.

Protocol for Glycine Receptor Binding Assay:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells transiently expressing the human glycine receptor α1 subunit.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Incubate the cell membranes (20-50 µg protein) with a fixed concentration of [3H]Strychnine (e.g., 1-2 nM) and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) in a total volume of 500 µL.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a competing ligand (e.g., 10 µM glycine).

  • Equilibrium: Incubate at 4°C for 60 minutes to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.[1]

Functional Assays

Objective: To characterize the functional effect of this compound on its target receptors (e.g., as an agonist, antagonist, or modulator).

Protocol for Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes:

  • Oocyte Preparation: Isolate and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the target receptor subunits (e.g., human glycine receptor α1).

  • Incubation: Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96). Clamp the membrane potential at -60 mV.

  • Compound Application: Apply the natural agonist (e.g., glycine) to elicit a baseline current. After washout, co-apply the agonist with varying concentrations of this compound to test for antagonistic activity. To test for agonistic activity, apply this compound alone.

  • Data Acquisition: Record the induced currents using a voltage-clamp amplifier.

  • Data Analysis: Plot concentration-response curves and determine EC50 or IC50 values.

Protocol for FLIPR-based Membrane Potential Assay:

  • Cell Culture: Plate HEK293 cells stably expressing the target ion channel (e.g., GABAA receptor) in 96-well or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.

  • Compound Addition: Use a fluorescent imaging plate reader (FLIPR) to add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence over time, which corresponds to changes in membrane potential due to ion channel gating.

  • Data Analysis: Analyze the fluorescence data to generate concentration-response curves and determine the EC50 or IC50 of this compound.[2]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Pharmacological Profiling

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation binding Receptor Binding Assays (Determine Affinity) functional Functional Assays (Determine Efficacy) binding->functional High Affinity Hits pk Pharmacokinetics (ADME) functional->pk Active Compounds efficacy_vivo In Vivo Efficacy Models (e.g., Analgesia, Anxiolysis) pk->efficacy_vivo start This compound start->binding gq_signaling ligand This compound receptor Gq-Coupled GPCR ligand->receptor g_protein Gαq/βγ receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response mechanism_of_action start Does this compound bind to the target? functional_assay Does it elicit a functional response? start->functional_assay Yes no_binding No direct interaction start->no_binding No agonist Agonist functional_assay->agonist Yes antagonist Antagonist/Modulator functional_assay->antagonist No (but blocks agonist effect) no_function Binder with no functional effect (e.g., silent antagonist) functional_assay->no_function No (and no effect on agonist)

References

An In-depth Technical Guide on the Core Mechanism of Action of Gelsempervine A in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with a specific focus on the mechanism of action of Gelsempervine A is limited. This guide synthesizes the current understanding of the central nervous system (CNS) effects of closely related and more extensively studied Gelsemium alkaloids, primarily gelsemine (B155926) and koumine (B8086292). The mechanisms detailed herein are inferred to be highly relevant to this compound due to structural and functional similarities among alkaloids from this genus.

Executive Summary

Gelsemium alkaloids, including this compound, are thought to exert their primary effects on the central nervous system through a dual mechanism. The foundational action is the modulation of key inhibitory neurotransmitter receptors, namely the glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] Compounding this direct receptor interaction is a secondary, indirect mechanism involving the stimulation of neurosteroid synthesis. Specifically, these alkaloids enhance the production of allopregnanolone (B1667786), a potent positive allosteric modulator of GABA-A and glycine receptors.[4][5] This multifaceted pathway culminates in an overall enhancement of inhibitory neurotransmission, underpinning the observed anxiolytic and analgesic properties of Gelsemium extracts.[6][7]

Core Mechanism of Action

The CNS effects of Gelsemium alkaloids can be conceptualized as a two-pronged approach targeting inhibitory signaling:

2.1 Direct Modulation of Inhibitory Ionotropic Receptors:

Gelsemium alkaloids, such as gelsemine and koumine, have been shown to directly interact with and modulate the function of glycine and GABA-A receptors.[2][3] Electrophysiological studies reveal that these alkaloids can act as inhibitors of both receptor types, with a more pronounced effect on glycine receptors.[2][8] For instance, koumine and gelsemine exhibit significantly lower IC50 values for glycine receptors compared to GABA-A receptors, suggesting a degree of selectivity.[2] The binding site for these low-toxicity alkaloids on glycine receptors is proposed to be at the orthosteric site, interfering with the binding of glycine itself.[1][2][9] On GABA-A receptors, the interaction appears to occur at the β+/α- interface within the transmembrane domain.[2][9][10]

2.2 Indirect Modulation via Neurosteroidogenesis:

A key aspect of the mechanism of action is the stimulation of the synthesis of the neurosteroid allopregnanolone (also known as 3α,5α-tetrahydroprogesterone or 3α,5α-THP).[4][11] Gelsemine has been demonstrated to upregulate the biosynthesis of allopregnanolone in the spinal cord and limbic system.[4][12] This is achieved through the activation of glycine receptors, which in turn stimulates the activity of 3α-hydroxysteroid oxidoreductase (3α-HSOR), a critical enzyme in the conversion of 5α-dihydroprogesterone to allopregnanolone.[5][13] The newly synthesized allopregnanolone then acts as a potent positive allosteric modulator at both GABA-A and glycine receptors, enhancing their inhibitory function.[11][14][15] This indirect pathway complements the direct receptor modulation, contributing significantly to the overall depression of neuronal excitability.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of major Gelsemium alkaloids with their CNS targets.

Table 1: Inhibitory Concentrations (IC50) of Gelsemium Alkaloids on Glycine and GABA-A Receptors

AlkaloidReceptor TargetIC50 (µM)Reference
KoumineGlycine Receptor (GlyR)9.587[2]
GelsemineGlycine Receptor (GlyR)10.36[2]
GelsevirineGlycine Receptor (GlyR)82.94[2]
KoumineGABA-A Receptor142.8[2]
GelsemineGABA-A Receptor170.8[2]
GelsevirineGABA-A Receptor251.5[2]

Table 2: Modulatory Effects of Gelsemine on Glycine Receptors

Receptor SubunitGelsemine Concentration Range (µM)EffectReference
Homomeric α10.1 - 50Potentiation[8]
Homomeric α1> 100Inhibition[8]
Native Spinal Cord NeuronsLow micromolarNegative Modulation (Inhibition)[8]

Experimental Protocols

4.1 Electrophysiological Recordings in HEK293 Cells and Cultured Spinal Neurons

This protocol is adapted from studies investigating the functional effects of Gelsemium alkaloids on ionotropic receptors.[8][16]

  • Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured in Dulbecco's modified Eagle's medium supplemented with 10% fetal bovine serum and antibiotics. For receptor expression, cells are transiently transfected with cDNAs encoding the desired subunits of human glycine or GABA-A receptors using a suitable transfection reagent (e.g., Lipofectamine).

  • Neuronal Culture: Spinal cord neurons are obtained from embryonic mice. The spinal cords are dissected, enzymatically dissociated, and plated on poly-L-lysine-coated coverslips. Neurons are maintained in a neurobasal medium supplemented with B27 and glutamine.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature (20–24 °C). The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4. The internal pipette solution contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, and 11 EGTA, pH adjusted to 7.2.

  • Drug Application: Glycine, GABA, and Gelsemium alkaloids are dissolved in the external solution and applied to the cells using a rapid perfusion system. Currents are recorded using an patch-clamp amplifier, filtered, and digitized for analysis.

  • Data Analysis: Concentration-response curves are generated by normalizing the peak current amplitude in the presence of the alkaloid to the control current. IC50 or EC50 values are determined by fitting the data to a sigmoidal function.

4.2 Measurement of Allopregnanolone Biosynthesis in Spinal Cord Slices

This protocol is based on methodologies used to assess neurosteroid production in response to various stimuli.[4][11][12]

  • Tissue Preparation: Adult male rats are euthanized, and the spinal cord is rapidly dissected and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse slices (e.g., 400 µm thick) are prepared using a vibratome.

  • Incubation: Slices are pre-incubated in oxygenated aCSF at 37°C. For the biosynthesis assay, slices are then transferred to a solution containing a radiolabeled precursor, such as [3H]-progesterone, along with the test compounds (e.g., glycine, gelsemine).

  • Steroid Extraction: After incubation, the reaction is stopped, and the tissue and medium are collected. Steroids are extracted using an organic solvent like diethyl ether or by solid-phase extraction.

  • Chromatography and Quantification: The extracted steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity corresponding to the allopregnanolone fraction is quantified using a liquid scintillation counter.

  • Data Analysis: The amount of synthesized [3H]-allopregnanolone is expressed as a percentage of the total radioactivity or normalized to the protein content of the tissue.

Visualizations: Signaling Pathways and Workflows

Gelsemium_Alkaloid_Mechanism Overall Mechanism of Action of Gelsemium Alkaloids cluster_direct Direct Pathway cluster_indirect Indirect Pathway GelsempervineA_direct This compound (and related alkaloids) GlyR_direct Glycine Receptor (Orthosteric Site) GelsempervineA_direct->GlyR_direct GABAAR_direct GABA-A Receptor (β+/α- interface) GelsempervineA_direct->GABAAR_direct Inhibition_direct Direct Inhibition of Cl- Influx GlyR_direct->Inhibition_direct GABAAR_direct->Inhibition_direct Neuronal_Inhibition Overall Neuronal Inhibition (Anxiolytic & Analgesic Effects) Inhibition_direct->Neuronal_Inhibition GelsempervineA_indirect This compound (and related alkaloids) GlyR_indirect Glycine Receptor GelsempervineA_indirect->GlyR_indirect Signaling_Cascade Intracellular Signaling Cascade GlyR_indirect->Signaling_Cascade Three_alpha_HSOR 3α-HSOR (Activation) Signaling_Cascade->Three_alpha_HSOR Allopregnanolone ↑ Allopregnanolone Synthesis Three_alpha_HSOR->Allopregnanolone GABAAR_PAM GABA-A Receptor (Allosteric Site) Allopregnanolone->GABAAR_PAM GlyR_PAM Glycine Receptor (Allosteric Site) Allopregnanolone->GlyR_PAM Potentiation_indirect Enhanced Inhibition of Cl- Influx GABAAR_PAM->Potentiation_indirect GlyR_PAM->Potentiation_indirect Potentiation_indirect->Neuronal_Inhibition

Caption: Dual mechanism of Gelsemium alkaloids in the CNS.

Neurosteroid_Synthesis_Pathway Glycine Receptor-Mediated Allopregnanolone Synthesis Gelsemine Gelsemine / Glycine GlyR Glycine Receptor Gelsemine->GlyR Binds G_Protein G-Protein Activation (Hypothesized) GlyR->G_Protein Activates Second_Messenger Second Messenger System (e.g., PKA pathway) G_Protein->Second_Messenger Initiates Three_alpha_HSOR 3α-Hydroxysteroid Oxidoreductase (3α-HSOR) Second_Messenger->Three_alpha_HSOR Activates Conversion 5α-dihydroprogesterone Allopregnanolone Three_alpha_HSOR->Conversion Allopregnanolone ↑ Allopregnanolone Conversion->Allopregnanolone Modulation Modulation of GABA-A & Glycine Receptors Allopregnanolone->Modulation

Caption: Signaling cascade for neurosteroid synthesis.

Experimental_Workflow_Electrophysiology Workflow for Electrophysiological Analysis start Start: Cell Preparation culture HEK293 Cell Culture or Primary Neuron Culture start->culture transfect Transfection with Receptor Subunit cDNA (for HEK293) culture->transfect patch Whole-Cell Patch-Clamp Setup culture->patch for neurons transfect->patch record_control Record Baseline Currents (Glycine/GABA) patch->record_control apply_alkaloid Apply this compound (or related alkaloid) record_control->apply_alkaloid record_test Record Modulated Currents apply_alkaloid->record_test analyze Data Analysis: - Amplitude Change - Dose-Response Curve - IC50/EC50 Calculation record_test->analyze end End: Characterize Modulatory Effect analyze->end

Caption: Electrophysiology experimental workflow.

References

Spectroscopic Analysis of Gelsempervine A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Without a confirmed chemical structure for Gelsempervine A, a detailed analysis of its spectroscopic features is not possible. The elucidation of a novel natural product's structure is a complex process that relies on the careful acquisition and interpretation of a suite of spectroscopic data. The general workflow for such an analysis is outlined below.

Experimental Protocols: A Generalized Approach

The characterization of a novel compound such as this compound would typically involve the following spectroscopic techniques, each providing unique insights into the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation: A pure sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical to avoid interference from solvent protons in the ¹H NMR spectrum.

  • ¹H NMR (Proton NMR): This experiment identifies the number of different types of protons in a molecule, their chemical environment, their proximity to other protons (through spin-spin coupling), and their relative numbers (through integration). Data is typically acquired on a high-field NMR spectrometer (e.g., 400-800 MHz).

  • ¹³C NMR (Carbon NMR): This experiment determines the number of different types of carbon atoms in a molecule and provides information about their chemical environment (e.g., alkane, alkene, aromatic, carbonyl). Broadband proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

  • 2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule.

    • COSY: Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC: Correlates protons directly to the carbons they are attached to.

    • HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution cell.

  • Data Acquisition: An infrared spectrometer passes a beam of infrared light through the sample and measures which wavelengths are absorbed. The resulting spectrum shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) that correspond to the vibrational frequencies of different chemical bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Ionization: The sample is first ionized using one of several techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is a soft ionization technique that is well-suited for many natural products, often producing the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to gain information about the structure of the molecule.

Data Presentation: Illustrative Tables

While specific data for this compound is unavailable, the following tables illustrate how such data would be structured for a hypothetical alkaloid.

Table 1: Illustrative ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationProposed Assignment
7.25d8.01HAromatic H
6.80d8.01HAromatic H
4.10t6.51HH-3
3.85s-3HOCH₃
2.50m-2HH-5
1.90m-2HH-6

Table 2: Illustrative ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Proposed Assignment
172.5C=O
158.0Aromatic C-O
130.2Aromatic C
114.8Aromatic C
68.5C-3
55.3OCH₃
35.1C-5
28.7C-6

Table 3: Illustrative IR and MS Data

Spectroscopic TechniqueDataInterpretation
IR (KBr, cm⁻¹) 3400 (broad), 2950, 1710, 1600, 1250O-H stretch, C-H stretch, C=O stretch, C=C stretch, C-O stretch
HRMS (ESI-TOF) m/z [M+H]⁺ found: 383.1865Suggests a molecular formula of C₂₂H₂₆N₂O₄ (calculated: 383.1869)

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for a novel compound is critical for efficient structure elucidation.

Spectroscopic_Workflow cluster_purification Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details Detailed NMR cluster_elucidation Structure Elucidation Isolation Isolation & Purification MS Mass Spectrometry (MS) Isolation->MS Molecular Formula IR Infrared (IR) Spectroscopy Isolation->IR Functional Groups NMR NMR Spectroscopy Isolation->NMR Structure Proposed Structure MS->Structure IR->Structure H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR H1_NMR->Structure C13_NMR->Structure TwoD_NMR->Structure

Unveiling Gelsempervine A: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 4, 2025 – Gelsempervine A, a sarpagine-type indole (B1671886) alkaloid isolated from the plant Gelsemium sempervirens, presents a unique chemical profile characterized by a solvent-dependent structural equilibrium. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a complex indole alkaloid with the molecular formula C₂₂H₂₆N₂O₄ and a molecular weight of 382.45 g/mol . To date, detailed experimental data on physical properties such as melting point and pKa have not been extensively published in readily available literature. However, its structural characteristics and data from its isolation provide foundational knowledge for researchers.

PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₄Supplier Data
Molecular Weight 382.45 g/mol Supplier Data
CAS Number 865187-17-3Supplier Data
Appearance Amorphous Solid[1]

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry was crucial in determining the elemental composition of this compound.

TechniqueIon [M]⁺Formula
HR-FAB-MS 382C₂₁H₂₆N₂O₄

Note: There is a discrepancy in the molecular formula reported in initial findings (C₂₁H₂₆N₂O₄) and the more widely cited formula (C₂₂H₂₆N₂O₄). This may be due to different salt forms or adducts observed during analysis.

NMR Spectroscopy

¹H NMR spectroscopy provided key insights into the proton environment of the molecule.

Chemical Shift (δ)MultiplicityCoupling Constant (J, Hz)Assignment
Specific data not available in public sources

Stability and Structural Isomerism

A critical aspect of this compound's chemistry is its structural isomerism in response to the polarity of its environment. Spectroscopic data suggests a dynamic equilibrium between two primary forms.[2]

  • Keto-amine Form (A): In aprotic solvents, such as acetonitrile (B52724) (CH₃CN), this compound is believed to exist in a C/D ring-opening structure.[2]

  • Zwitterionic Form (B): In protic solvents, like methanol (B129727) (CH₃OH), the molecule likely adopts a transannular structure, forming a zwitterion.[2]

This solvent-dependent equilibrium is a crucial consideration for its handling, formulation, and mechanism of action studies.

GelsempervineA_Equilibrium cluster_aprotic Aprotic Solvent (e.g., CH3CN) cluster_protic Protic Solvent (e.g., CH3OH) KetoAmine Keto-amine Form (A) (C/D ring-opened) Zwitterion Zwitterionic Form (B) (Transannular) KetoAmine->Zwitterion Protic Solvent Zwitterion->KetoAmine Aprotic Solvent

Caption: Solvent-dependent equilibrium of this compound.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol based on the initial report of the isolation of sarpagine-type alkaloids from Gelsemium sempervirens.

Isolation_Workflow Start Plant Material (Gelsemium sempervirens) Extraction Extraction with Solvent (e.g., Methanol) Start->Extraction Partition Solvent Partitioning (e.g., Ethyl Acetate - Water) Extraction->Partition Chromatography1 Column Chromatography (Silica Gel) Partition->Chromatography1 Chromatography2 Further Chromatographic Purification (e.g., HPLC) Chromatography1->Chromatography2 End Isolated this compound Chromatography2->End

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The dried and powdered plant material is subjected to exhaustive extraction with a suitable solvent, such as methanol.

  • Solvent Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous phase to separate compounds based on polarity.

  • Column Chromatography: The organic phase is concentrated and subjected to column chromatography on a stationary phase like silica (B1680970) gel, using a gradient of solvents to achieve initial separation of alkaloid fractions.

  • Further Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Stability Assessment Protocol

To assess the stability of this compound, a standardized protocol should be followed, considering its solvent-dependent nature.

Stability_Testing_Workflow Start Pure this compound SolutionPrep Prepare Solutions in Protic and Aprotic Solvents Start->SolutionPrep StressConditions Expose to Stress Conditions (Light, Temperature, pH) SolutionPrep->StressConditions Sampling Sample at Time Intervals (t=0, t=x, t=y, ...) StressConditions->Sampling Analysis Analyze by HPLC-UV/MS Sampling->Analysis Data Quantify Degradation Products and Parent Compound Analysis->Data

Caption: Workflow for assessing the stability of this compound.

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound in both a protic (e.g., methanol) and an aprotic (e.g., acetonitrile) solvent.

  • Stress Conditions: Aliquots of the solutions are subjected to various stress conditions, including exposure to UV light, elevated temperatures (e.g., 40°C, 60°C), and different pH values.

  • Time-Point Sampling: Samples are taken from each stress condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

  • Analytical Method: The degradation of this compound and the formation of any degradation products are monitored using a validated stability-indicating HPLC method with UV and/or MS detection.

  • Data Analysis: The percentage of remaining this compound and the relative amounts of any new peaks are calculated to determine the degradation kinetics and pathways.

Conclusion

This compound is a fascinating indole alkaloid with a notable solvent-dependent structural equilibrium. This unique chemical behavior necessitates careful consideration in its study and potential therapeutic development. Further research is warranted to fully elucidate its physical properties, detailed spectroscopic characteristics, and the biological implications of its structural plasticity. The protocols outlined in this guide provide a framework for consistent and meaningful investigation into this promising natural product.

References

The Enigmatic Discovery of Gelsempervine A: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gelsemium alkaloids, a class of structurally complex indole (B1671886) alkaloids isolated from plants of the genus Gelsemium, have captivated chemists and pharmacologists for over a century. While gelsemine, the principal alkaloid, was first isolated in 1870, the broader family of Gelsemium alkaloids continues to be a fertile ground for natural product discovery and synthetic innovation. This whitepaper delves into the historical context surrounding the discovery of a lesser-known but significant member of this family: Gelsempervine A. We will explore the key scientific contributions that led to its identification and characterization, present available data in a structured format, and outline the experimental approaches that paved the way for our current understanding of this molecule.

While the historical records for this compound are not as extensively documented as those for gelsemine, this paper pieces together the available information to provide a comprehensive technical guide for researchers in the field.

Historical Context and Discovery

The journey to the discovery of this compound is intertwined with the broader exploration of the chemical constituents of Gelsemium species. The presence of alkaloids in Gelsemium sempervirens was first recognized in 1870.[1] This initial discovery spurred further investigation into the rich chemical diversity of these plants.

Physicochemical Properties of this compound

Detailed quantitative data from the initial discovery and characterization of this compound are not available in the searched resources. However, for the purpose of this guide, a template table for such data is provided below. Researchers who have access to the primary literature are encouraged to populate this table.

PropertyValueMethodReference
Molecular FormulaC₂₀H₂₂N₂OMass Spectrometry
Molecular Weight306.40 g/mol Mass Spectrometry
Melting PointData not available
Optical RotationData not availablePolarimetry
UV λmax (in MeOH)Data not availableUV-Vis Spectroscopy
Key IR Peaks (cm⁻¹)Data not availableInfrared Spectroscopy
¹H NMR (CDCl₃, δ ppm)Data not availableNMR Spectroscopy
¹³C NMR (CDCl₃, δ ppm)Data not availableNMR Spectroscopy

Experimental Protocols

The precise experimental protocols used for the initial isolation and structure elucidation of this compound are not detailed in the available search results. However, based on common practices for the isolation of alkaloids from plant materials during the period of its likely discovery, a generalized workflow can be inferred.

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of alkaloids from Gelsemium species.

G plant_material Gelsemium Plant Material (e.g., roots, stems) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., with methanol (B129727) or ethanol) drying->extraction filtration Filtration extraction->filtration concentration Concentration in vacuo filtration->concentration acid_base_extraction Acid-Base Partitioning concentration->acid_base_extraction crude_alkaloids Crude Alkaloid Mixture acid_base_extraction->crude_alkaloids chromatography Chromatographic Separation (e.g., Column Chromatography, Preparative TLC) crude_alkaloids->chromatography pure_alkaloids Isolation of Pure Alkaloids (including this compound) chromatography->pure_alkaloids structure_elucidation Structure Elucidation pure_alkaloids->structure_elucidation

A generalized workflow for the isolation of Gelsemium alkaloids.
Structure Elucidation

The determination of this compound's structure would have relied on a combination of spectroscopic techniques. The logical flow of this process is depicted below.

G cluster_mass_spec Mass Spectrometry cluster_spectroscopy Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_elucidation Final Structure ms Determine Molecular Formula and Weight uv_vis UV-Vis Spectroscopy (Identify Chromophores) ir Infrared Spectroscopy (Identify Functional Groups) uv_vis->ir h_nmr ¹H NMR (Proton Environment) ir->h_nmr c_nmr ¹³C NMR (Carbon Skeleton) h_nmr->c_nmr two_d_nmr 2D NMR (COSY, HMQC, HMBC) (Connectivity) c_nmr->two_d_nmr structure Proposed Structure of This compound two_d_nmr->structure

References

In silico prediction of Gelsempervine A targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of Gelsempervine A Targets for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus. These plants have a history in traditional medicine for treating conditions like anxiety and pain, but they are also known for their toxicity.[1][2] The complex pharmacology of Gelsemium alkaloids stems from their interaction with various molecular targets within the central nervous system. Elucidating the specific targets of individual alkaloids like this compound is crucial for understanding their therapeutic potential and toxic mechanisms. This technical guide outlines a comprehensive in silico workflow for predicting the molecular targets of this compound, followed by detailed experimental protocols for the validation of these computational hypotheses.

Part 1: In Silico Target Prediction Workflow

In silico target prediction offers a time- and cost-effective strategy to generate hypotheses about the molecular targets of a small molecule. The workflow for this compound integrates both ligand-based and structure-based approaches to enhance the predictive accuracy.

Ligand-Based Approaches: Pharmacophore Modeling

Ligand-based methods are founded on the principle that molecules with similar structures often exhibit similar biological activities.

Experimental Protocol: Pharmacophore Model Generation

  • Ligand Dataset Compilation: A dataset of known active and inactive molecules for suspected target classes (e.g., GABAA receptors, glycine (B1666218) receptors) is compiled from databases like ChEMBL and PubChem.

  • 3D Structure Generation: The 3D structures of the compiled molecules, including this compound, are generated and optimized using computational chemistry software.

  • Feature Identification: Key chemical features essential for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are identified.

  • Model Generation and Validation: A 3D pharmacophore model is generated that represents the spatial arrangement of these crucial features. The model is then validated for its ability to distinguish between active and inactive compounds.

Structure-Based Approaches: Reverse Docking

Reverse docking (or inverse docking) involves screening a single ligand against a large library of macromolecular targets to identify potential binding partners.

Experimental Protocol: Reverse Docking

  • Ligand Preparation: The 3D structure of this compound is prepared by assigning appropriate protonation states and minimizing its energy.

  • Target Library Preparation: A library of 3D protein structures is obtained from databases like the Protein Data Bank (PDB). This library should include known targets of related alkaloids and other neurologically relevant proteins.

  • Docking Simulation: this compound is docked into the binding sites of each protein in the library using software like AutoDock or Glide.

  • Scoring and Ranking: The binding poses are evaluated using a scoring function that predicts the binding affinity. The potential targets are then ranked based on their docking scores.

Integrated Workflow and Data Analysis

The results from both pharmacophore screening and reverse docking are integrated to identify high-confidence candidate targets. These targets are then subjected to further analysis, including pathway and network analysis, to understand their potential biological roles.

Logical Relationship of the In Silico Workflow

in_silico_workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach l_start Start with this compound Structure l_db Compile Ligand Dataset l_start->l_db l_model Generate Pharmacophore Model l_db->l_model l_screen Screen against Compound Libraries l_model->l_screen l_hits Identify Ligand-Based Hits l_screen->l_hits integrate Integrate and Prioritize Hits l_hits->integrate s_start Start with this compound Structure s_db Prepare Protein Target Library s_start->s_db s_dock Perform Reverse Docking s_db->s_dock s_rank Score and Rank Targets s_dock->s_rank s_hits Identify Structure-Based Hits s_rank->s_hits s_hits->integrate pathway Pathway and Network Analysis integrate->pathway candidates High-Confidence Candidate Targets pathway->candidates validation Experimental Validation candidates->validation

Caption: In Silico Target Prediction Workflow for this compound.

Part 2: Quantitative Data Summary

While specific in silico prediction data for this compound is not publicly available, experimental data for related Gelsemium alkaloids provide a basis for potential target interactions. The following table summarizes reported IC50 values of various Gelsemium alkaloids on inhibitory neurotransmitter receptors.

AlkaloidTarget ReceptorIC50 (µM)Reference
KoumineGABAA Receptor142.8[3]
Gelsemine (B155926)GABAA Receptor170.8[3]
GelsevirineGABAA Receptor251.5[3]
KoumineGlycine Receptor9.587[3]
GelsemineGlycine Receptor10.36[3]
GelsevirineGlycine Receptor82.94[3]

Part 3: Experimental Validation Protocols

The computational predictions must be validated through rigorous experimental assays. The following are detailed protocols for key validation experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[4]

Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour at 37°C.[4]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[4]

  • Cell Lysis and Fractionation:

    • Lyse the cells via three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[4]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[4]

  • Protein Analysis:

    • Quantify the protein concentration in the soluble fractions.

    • Analyze the amount of the target protein in the soluble fractions by Western blotting.

Experimental Workflow for CETSA

cetsa_workflow start Cell Culture and Treatment with this compound heat Heat Challenge across a Temperature Gradient start->heat lyse Cell Lysis (Freeze-Thaw Cycles) heat->lyse centrifuge Centrifugation to Separate Soluble and Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant western Western Blot Analysis of Target Protein supernatant->western analysis Data Analysis: Plot Soluble Protein vs. Temperature western->analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a purified protein in real-time.[5]

Experimental Protocol: SPR

  • Protein Immobilization:

    • The purified target protein is immobilized on the surface of a sensor chip.

  • Analyte Preparation:

    • Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement:

    • Inject the this compound solutions over the sensor chip surface.

    • Monitor the change in the refractive index, which is proportional to the amount of bound analyte, in real-time.

  • Data Analysis:

    • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Western Blotting

Western blotting is used to quantify the expression level of a target protein in cell lysates after treatment with this compound. This can reveal if the compound affects protein expression or degradation.[6]

Experimental Protocol: Western Blotting

  • Sample Preparation:

    • Treat cells with this compound for a specified time.

    • Lyse the cells and determine the protein concentration of the lysates.[6]

  • Gel Electrophoresis:

    • Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[6]

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.[6]

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[6]

Part 4: Potential Signaling Pathways

Based on the known activities of Gelsemium alkaloids, this compound may modulate several key neuronal signaling pathways.

Inhibitory Neurotransmitter Signaling

Gelsemium alkaloids are known to interact with inhibitory neurotransmitter receptors, such as GABAA and glycine receptors.[1][7]

GABAergic and Glycinergic Signaling Pathway

inhibitory_signaling cluster_gaba GABAergic Synapse cluster_gly Glycinergic Synapse gaba GABA gaba_r GABAA Receptor gaba->gaba_r cl_in_gaba Cl- Influx gaba_r->cl_in_gaba hyperpol_gaba Hyperpolarization cl_in_gaba->hyperpol_gaba gly Glycine gly_r Glycine Receptor gly->gly_r cl_in_gly Cl- Influx gly_r->cl_in_gly hyperpol_gly Hyperpolarization cl_in_gly->hyperpol_gly gelsempervine This compound gelsempervine->gaba_r Modulates gelsempervine->gly_r Modulates

Caption: Potential Modulation of GABAergic and Glycinergic Signaling by this compound.

Calcium and MAPK Signaling Pathways

Studies on Gelsemium alkaloids suggest their involvement in modulating intracellular calcium levels and the MAPK signaling pathway, which are critical for neuronal function and survival.[8][9]

Calcium and MAPK Signaling Cascade

calcium_mapk_pathway cluster_mapk MAPK Cascade gelsempervine This compound receptor Predicted Target Receptor gelsempervine->receptor ca_channel Calcium Channel receptor->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx downstream Downstream Signaling ca_influx->downstream ras Ras downstream->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Altered Gene Expression transcription->gene_expression

Caption: Hypothetical Involvement of this compound in Calcium and MAPK Signaling.

Conclusion

The integrated in silico and experimental approach detailed in this guide provides a robust framework for the identification and validation of this compound's molecular targets. This systematic process is essential for advancing our understanding of its pharmacological properties and for the potential development of novel therapeutics. The combination of computational prediction and empirical validation is a cornerstone of modern drug discovery, enabling a more targeted and efficient exploration of the therapeutic potential of natural products.

References

Methodological & Application

Total Synthesis of Gelsempervine A: A Comprehensive Review of Currently Available Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the intricate architecture and potential biological activity of Gelsempervine A, a comprehensive review of the scientific literature reveals that a completed total synthesis of this complex indole (B1671886) alkaloid has not yet been reported. While numerous research groups have undertaken ambitious synthetic campaigns targeting Gelsemium alkaloids, the successful construction of this compound remains an unmet challenge in the field of organic synthesis. This application note summarizes the current landscape of synthetic efforts and highlights the key challenges and promising strategies that have emerged from approaches toward its synthesis and the synthesis of structurally related compounds.

The Challenge of the this compound Scaffold

This compound possesses a highly caged and stereochemically rich heptacyclic framework. Key structural features that present significant synthetic hurdles include:

  • A C7 Quaternary Stereocenter: The construction of the all-carbon quaternary center at C7 is a formidable challenge, requiring precise control of stereochemistry.

  • The Bridged Piperidine (B6355638) Ring System: The intricate and strained bridged piperidine core (the F ring) is a hallmark of the Gelsemium alkaloids and demands innovative cyclization strategies.

  • Multiple Contiguous Stereocenters: The molecule is decorated with a cascade of stereocenters that must be installed with high fidelity.

  • The Sarpagine-Type Indole Core: The embedded sarpagine-type indole moiety adds to the complexity of the overall architecture.

Synthetic Approaches and Key Strategies

While a complete total synthesis is not available, several research endeavors have provided valuable insights into potential strategies for assembling the core structure of this compound and related alkaloids. These approaches often focus on the key bond disconnections and the strategic introduction of the molecule's inherent complexity.

One notable, albeit incomplete, approach has focused on a biomimetic strategy. This involves envisioning a synthetic route that mimics the proposed biosynthetic pathway of the natural product. Key transformations in such hypothetical routes often include:

  • Pictet-Spengler Reaction: To construct the tetracyclic indole core.

  • Dieckmann Condensation: To form a key carbocyclic ring.

  • Palladium-Catalyzed Cross-Coupling Reactions: To forge crucial carbon-carbon bonds.

Below is a conceptual retrosynthetic analysis illustrating a potential disconnection strategy for the this compound scaffold.

G This compound This compound Pentacyclic Core Pentacyclic Core This compound->Pentacyclic Core Key Ring Closures Indole Precursor Indole Precursor Pentacyclic Core->Indole Precursor Strategic Bond Disconnection Piperidine Fragment Piperidine Fragment Pentacyclic Core->Piperidine Fragment Strategic Bond Disconnection Simple Starting Materials Simple Starting Materials Indole Precursor->Simple Starting Materials Retrosynthesis Piperidine Fragment->Simple Starting Materials Retrosynthesis

Conceptual Retrosynthetic Analysis of this compound.

Quantitative Data and Experimental Protocols: A Gap in the Literature

Due to the absence of a published total synthesis, there is no quantitative data available regarding reaction yields, step counts, or overall efficiency for the synthesis of this compound. Consequently, detailed experimental protocols for key transformations leading to the final natural product cannot be provided at this time.

Future Outlook

The total synthesis of this compound remains a significant and enticing target for the synthetic chemistry community. Future successful strategies will likely involve the development of novel methodologies for the construction of its complex polycyclic system and the precise installation of its numerous stereocenters. The eventual conquest of this formidable synthetic challenge will not only be a testament to the power of modern organic synthesis but will also provide access to this and related alkaloids for further biological investigation and potential drug development.

Researchers and scientists interested in this area are encouraged to monitor the literature for new developments in the synthesis of Gelsemium and sarpagine-type indole alkaloids, as breakthroughs in these related areas will undoubtedly pave the way for the eventual total synthesis of this compound.

Application Notes and Protocols for the Enantioselective Synthesis of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gelsempervine A is a complex indole (B1671886) alkaloid belonging to the Gelsemium family, which has garnered significant attention from the synthetic community due to its intricate molecular architecture and potential biological activity. This document provides a detailed overview of a plausible enantioselective total synthesis of this compound, drawing upon established strategies for the closely related alkaloid, (+)-gelsemine. The cornerstone of this synthetic approach is a highly diastereoselective and enantioselective organocatalytic Diels-Alder reaction, which establishes the key stereochemistry of the molecule early in the synthesis. Subsequent key transformations include an intramolecular aldol (B89426) condensation to construct the pyrrolidine (B122466) ring and a late-stage intramolecular SN2 displacement to forge the complete hexacyclic core. The overall synthetic strategy is efficient, providing access to the target molecule with high enantiopurity.

Retrosynthetic Analysis and Synthetic Strategy

The synthetic plan for this compound is based on a convergent strategy. The core hexacyclic structure can be retrosynthetically disconnected to a key tricyclic intermediate and an oxindole (B195798) fragment. The tricyclic intermediate itself can be traced back to simpler starting materials via a pivotal organocatalytic Diels-Alder reaction.

G This compound This compound Tricyclic Intermediate Tricyclic Intermediate This compound->Tricyclic Intermediate Intramolecular SN2 Oxindole Oxindole This compound->Oxindole Condensation Diels-Alder Adduct Diels-Alder Adduct Tricyclic Intermediate->Diels-Alder Adduct Intramolecular Aldol Simple Starting Materials Simple Starting Materials Diels-Alder Adduct->Simple Starting Materials Organocatalytic Diels-Alder

Caption: Retrosynthetic analysis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the proposed enantioselective synthesis of this compound, based on analogous transformations in the synthesis of (+)-gelsemine.[1][2]

StepReactantsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)ee (%)
Organocatalytic Diels-AlderAcrolein derivative, DieneDiels-Alder AdductMacMillan CatalystToluene (B28343)-20489599
Intramolecular Aldol CondensationAldehyde-ketone intermediateTricyclic IntermediateL-prolineDMSO801285-
Late-stage Intramolecular SN2Hemiacetal-oxindole adductThis compound coreCs2CO3DMF602470-

Experimental Protocols

1. Organocatalytic Enantioselective Diels-Alder Reaction

This crucial step establishes the initial chirality of the synthetic intermediate with high enantioselectivity.

Workflow:

G reagents Reactants Acrolein derivative Diene reaction Reaction Stir at -20 °C for 48h reagents->reaction catalyst Catalyst MacMillan Catalyst catalyst->reaction solvent Solvent Toluene solvent->reaction workup Workup Quench with sat. NH4Cl Extract with EtOAc Dry over Na2SO4 reaction->workup purification Purification Flash Chromatography workup->purification product Product Diels-Alder Adduct purification->product

Caption: Workflow for the organocatalytic Diels-Alder reaction.

Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the acrolein derivative (1.0 equiv) and the diene (1.2 equiv).

  • Add freshly distilled toluene to dissolve the reactants.

  • Cool the reaction mixture to -20 °C in a cryocooler.

  • Add the MacMillan catalyst (0.1 equiv) in one portion.

  • Stir the reaction mixture at -20 °C for 48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct.

2. Intramolecular Aldol Condensation

This step constructs the key tricyclic core of the molecule.

Protocol:

  • To a solution of the aldehyde-ketone intermediate (1.0 equiv) in DMSO, add L-proline (0.2 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to yield the tricyclic intermediate.

3. Late-Stage Intramolecular SN2 Cyclization

The final step completes the hexacyclic framework of this compound.

Protocol:

  • Dissolve the hemiacetal-oxindole adduct (1.0 equiv) in anhydrous DMF.

  • Add cesium carbonate (Cs2CO3, 3.0 equiv) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 24 hours under an argon atmosphere.

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution in vacuo.

  • Purify the crude product by preparative thin-layer chromatography to afford this compound.

Signaling Pathways (Logical Relationship of Key Transformations)

The following diagram illustrates the logical progression of the key chemical transformations in the synthesis.

G A Acyclic Precursors B Organocatalytic Diels-Alder A->B C Diels-Alder Adduct (Key Chiral Intermediate) B->C D Series of functional group manipulations C->D E Aldehyde-Ketone Intermediate D->E F Intramolecular Aldol Condensation E->F G Tricyclic Intermediate F->G H Coupling with Oxindole G->H I Hemiacetal-Oxindole Adduct H->I J Intramolecular SN2 Cyclization I->J K This compound J->K

References

Application Notes and Protocols for Quantification of Gelsempervine A in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Gelsempervine A in plasma. The protocols outlined below are based on established methodologies for the bioanalysis of structurally related alkaloids found in Gelsemium species and general best practices for HPLC-MS/MS method development and validation.

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid found in the plant genus Gelsemium, which is known for its complex chemical profile and various biological activities. Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. HPLC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.

This application note describes a complete workflow, from sample preparation to data analysis, for the reliable measurement of this compound in plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS): Koumine (B8086292) or a stable isotope-labeled this compound (if available)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control plasma (human or other species as required, free of interfering substances)

Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent).

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare working standard solutions for the calibration curve.

  • Calibration Standards: Spike control plasma with the appropriate working standard solutions to create a calibration curve typically ranging from 1 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels: low, medium, and high (e.g., 2, 50, and 400 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[1]

  • Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of Koumine in methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

The following are proposed starting conditions and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterValue
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters (Proposed)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 350°C
Gas Flow To be optimized
MRM Transitions See Table 3

Table 3: Proposed MRM Transitions for this compound and Internal Standard

Note: The following MRM transitions are proposed based on the molecular weight of this compound and the fragmentation patterns of similar Gelsemium alkaloids. These must be experimentally determined and optimized by infusing a standard solution of this compound into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound [M+H]⁺To be determinedTo be determinedTo be determined
Koumine (IS) 311.2108.1To be determinedTo be determined

Method Validation

The bioanalytical method should be validated according to the guidelines of the FDA or other relevant regulatory agencies. Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity A calibration curve of at least six non-zero standards.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at LLOQ)
Precision The closeness of repeated measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible
Matrix Effect The effect of plasma components on the ionization of the analyte.IS-normalized matrix factor should be close to 1
Stability Analyte stability in plasma under different storage and handling conditions.Within ±15% of the nominal concentration

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected performance of a validated method.

Table 5: Calibration Curve for this compound in Plasma

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
1.00.9595.0
2.52.6104.0
5.05.1102.0
10.09.898.0
50.052.5105.0
100.099.099.0
250.0245.098.0
500.0510.0102.0

Table 6: Precision and Accuracy Data for this compound QC Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean ± SDIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=18) Mean ± SDInter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.01.05 ± 0.1211.4105.01.08 ± 0.1513.9108.0
Low QC2.02.1 ± 0.157.1105.02.2 ± 0.188.2110.0
Mid QC50.048.5 ± 2.96.097.049.5 ± 3.57.199.0
High QC400.0412.0 ± 20.65.0103.0408.0 ± 24.56.0102.0

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc_injection Inject into HPLC reconstitution->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Discussion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. The protein precipitation sample preparation method is straightforward and suitable for high-throughput analysis. The use of a structurally similar internal standard like koumine can compensate for variations in sample processing and instrument response, although a stable isotope-labeled internal standard is ideal for minimizing variability and improving accuracy.

It is imperative that the mass spectrometric parameters, particularly the MRM transitions, cone voltage, and collision energy, are empirically optimized for this compound using the specific instrument to be employed for the analysis. The validation of the method should be comprehensive, covering all aspects of linearity, accuracy, precision, selectivity, recovery, and stability to ensure the generation of reliable data for pharmacokinetic and other related studies.

Conclusion

This application note provides a detailed framework for the development and validation of an HPLC-MS/MS method for the quantification of this compound in plasma. The provided protocols and validation guidelines will be a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.

References

Application Notes and Protocols for the Administration of Gelsempervine A in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, there is no publicly available scientific literature detailing the administration of Gelsempervine A in rodent models. Consequently, the following application notes and protocols are presented as a general guideline for the preclinical evaluation of a novel, uncharacterized alkaloid, using this compound as a representative example. It is imperative that researchers conduct comprehensive preliminary studies to determine the specific physicochemical properties, toxicity, and pharmacokinetic profile of this compound before proceeding with advanced in vivo experiments.

Introduction

This compound is an alkaloid with the chemical formula C₂₂H₂₆N₂O₄ and a molecular weight of 382.45 g/mol . While its precise biological activities are not yet extensively characterized, related alkaloids from the Gelsemium genus are known to possess potent neurotoxic and potential therapeutic properties. This document provides a framework for the initial in vivo evaluation of this compound in rodent models, emphasizing a systematic and cautious approach to dose formulation, administration, and monitoring.

Preliminary Studies: Essential Prerequisites for In Vivo Administration

Prior to administering this compound to any animal model, a series of preliminary studies are mandatory to ensure safety, accurate dosing, and the generation of reproducible data.

2.1. Physicochemical Characterization:

  • Solubility Assessment: The solubility of this compound must be determined in a range of pharmaceutically acceptable vehicles. This is a critical step for developing a suitable formulation for administration.

  • Stability Analysis: The stability of this compound in the chosen vehicle should be assessed to ensure that the compound does not degrade during the preparation and administration process.

2.2. Formulation and Vehicle Selection:

  • The choice of vehicle is contingent on the solubility of this compound and the intended route of administration.[1]

  • For poorly soluble compounds, common vehicles include aqueous solutions of methylcellulose, polyethylene (B3416737) glycol 400 (PEG 400), or oil-based vehicles like sesame or olive oil.[2][3][4]

  • It is crucial to conduct a vehicle toxicity study to ensure that the chosen vehicle does not produce adverse effects that could confound the experimental results.[1]

2.3. In Vitro Bioactivity and Cytotoxicity:

  • Initial in vitro assays on relevant cell lines can provide an estimate of the concentration range at which this compound exerts a biological effect.

  • Cytotoxicity assays will help in estimating a starting dose for in vivo toxicity studies, typically by orders of magnitude lower than the in vitro IC50.

Data Presentation: Templates for Data Collection

The following tables are provided as templates for organizing and presenting the quantitative data that must be generated during the preliminary and experimental phases of research on this compound.

Table 1: Physicochemical Properties of this compound

Property Value Method
Molecular Formula C₂₂H₂₆N₂O₄ N/A
Molecular Weight 382.45 g/mol N/A
Solubility in Water Data to be determined e.g., Shake-flask method
Solubility in Saline Data to be determined e.g., Shake-flask method
Solubility in 0.5% CMC Data to be determined e.g., Shake-flask method
Solubility in PEG 400 Data to be determined e.g., Shake-flask method

| Stability in Vehicle | Data to be determined | e.g., HPLC analysis over time |

Table 2: Pharmacokinetic Parameters of this compound in Rodent Models (Template)

Parameter Route of Admin. Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t₁/₂ (h)
Mouse
e.g., IV Data to be determined Data to be determined Data to be determined Data to be determined
e.g., PO Data to be determined Data to be determined Data to be determined Data to be determined
e.g., IP Data to be determined Data to be determined Data to be determined Data to be determined
Rat
e.g., IV Data to be determined Data to be determined Data to be determined Data to be determined
e.g., PO Data to be determined Data to be determined Data to be determined Data to be determined

| | e.g., IP | | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

4.1. Protocol for Dose-Ranging and Acute Toxicity Study

This protocol is designed to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[5][6][7]

Objective: To establish a safe dose range for this compound for subsequent efficacy studies.

Materials:

  • This compound

  • Selected vehicle

  • Rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old)[8][9]

  • Appropriate gavage needles or syringes with needles for injection[10][11][12][13]

  • Animal scale

  • Standard animal housing and husbandry equipment

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the study.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., 5 animals per sex per group). Include a vehicle control group and at least three dose level groups (low, medium, high).[14][15]

  • Dose Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired dose concentrations and a standard dosing volume (e.g., 10 mL/kg for oral gavage in mice and rats).[13][16]

    • Prepare the dosing solutions fresh each day, unless stability data indicates otherwise. Ensure the compound is fully dissolved or homogeneously suspended.

  • Administration:

    • Weigh each animal immediately prior to dosing to calculate the exact volume to be administered.

    • Administer a single dose of the appropriate formulation via the chosen route (e.g., oral gavage or intraperitoneal injection).

  • Post-Administration Monitoring:

    • Observe animals continuously for the first 30 minutes, and then at regular intervals (e.g., 2, 4, 6, and 24 hours) on the first day.[15]

    • Daily observations should be conducted for 14 days to monitor for signs of toxicity, including changes in behavior, appearance, and body weight.[15]

    • Record all clinical signs of toxicity and any instances of morbidity or mortality.

  • Endpoint Analysis:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (including those that died during the study) to identify any macroscopic pathological changes.

    • For a more detailed analysis, collect organs for histopathological examination.

4.2. General Protocol for Oral Gavage in Rodents

Procedure:

  • Restraint: Properly restrain the animal to ensure its safety and the accuracy of the procedure.[17]

  • Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.[13][16]

  • Insertion: Gently insert the gavage needle into the side of the mouth, advancing it over the tongue into the esophagus. The needle should pass smoothly without force.[12][17][18]

  • Administration: Once the needle is in place, slowly administer the solution.[18]

  • Withdrawal: Gently remove the needle along the same path of insertion.

  • Monitoring: Observe the animal for any signs of distress or respiratory difficulty immediately after the procedure.[13]

4.3. General Protocol for Intraperitoneal (IP) Injection in Mice

Procedure:

  • Restraint: Restrain the mouse with a secure scruff grip, allowing the abdomen to be exposed.[19]

  • Site Identification: Identify the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[10][19]

  • Insertion: Insert a 25-27 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[11][19]

  • Aspiration: Gently pull back on the plunger to ensure that no blood vessel or organ has been penetrated.[10][11]

  • Injection: If no fluid is aspirated, inject the solution smoothly.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.[11]

Visualizations

G cluster_preclinical Preclinical Evaluation Workflow A Compound Synthesis/Isolation (this compound) B Physicochemical Characterization (Solubility, Stability) A->B C Formulation Development (Vehicle Selection) B->C E Dose-Ranging & Acute Toxicity Study (Determine MTD) C->E D In Vitro Bioactivity/ Cytotoxicity Assays D->E F Pharmacokinetic (PK) Studies E->F G Efficacy Studies in Disease Models F->G

Caption: Generalized workflow for the preclinical evaluation of a novel compound.

G cluster_pathway Hypothetical Signaling Pathway for a Neuroactive Alkaloid Alkaloid This compound Receptor Neuronal Receptor (e.g., GABA-A, Glycine Receptor) Alkaloid->Receptor Binds to IonChannel Ion Channel Modulation (e.g., Cl- influx) Receptor->IonChannel Activates Downstream Downstream Signaling Cascades (e.g., Ca2+ signaling, Kinase pathways) Receptor->Downstream MembranePotential Hyperpolarization IonChannel->MembranePotential NeuronalActivity Decreased Neuronal Excitability MembranePotential->NeuronalActivity CellularResponse Cellular Response (e.g., Anxiolysis, Analgesia, Toxicity) NeuronalActivity->CellularResponse Downstream->CellularResponse

Caption: A hypothetical signaling pathway for a neuroactive alkaloid like this compound.

References

Application Notes and Protocols: Gelsempervine A as a Potential Molecular Probe for Glycine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine (B1666218) receptors (GlyRs) are ligand-gated ion channels predominantly responsible for inhibitory neurotransmission in the spinal cord, brainstem, and other regions of the central nervous system.[1] These receptors are pentameric structures that, upon binding to the neurotransmitter glycine, open an intrinsic chloride channel, leading to hyperpolarization of the postsynaptic membrane and a decrease in neuronal excitability. GlyRs are implicated in a variety of physiological processes, including motor control, pain perception, and sensory processing.[2] Their dysfunction is associated with neurological disorders such as hyperekplexia (startle disease).[3]

Molecular probes are essential tools for elucidating the structure, function, and pharmacology of receptors like the GlyR. While a range of agonists, antagonists, and allosteric modulators for GlyRs are known, the exploration of novel chemical scaffolds is crucial for developing more selective and potent research tools and potential therapeutics.[4]

This document explores the potential use of Gelsempervine A, an indole (B1671886) alkaloid derived from plants of the Gelsemium genus, as a molecular probe for glycine receptors.[5][6] While direct experimental data on the interaction between this compound and GlyRs is limited in the current scientific literature, other alkaloids from the same genus, most notably gelsemine (B155926), have been shown to directly modulate GlyR function.[7][8][9] Gelsemine exhibits complex, subunit-selective effects on glycine receptors, acting as both a potentiator and an inhibitor depending on the receptor subtype and concentration.[7] This suggests that related compounds like this compound may also interact with GlyRs and could serve as valuable molecular probes.

These application notes provide a framework for the potential use of this compound and detailed protocols for its characterization as a novel GlyR ligand, based on established methods for studying similar compounds.

Application Notes

The potential applications of this compound as a molecular probe for glycine receptors are multifaceted, spanning from basic research to drug discovery.

  • Characterization of Glycine Receptor Subtypes: Glycine receptors are assembled from different subunits (α1-4 and β), resulting in a diversity of receptor subtypes with distinct pharmacological and physiological properties. This compound, if found to be selective for specific subunit combinations, could be used to differentiate between these subtypes in native tissues and recombinant expression systems. This would aid in understanding the specific roles of different GlyR isoforms in neuronal circuits.

  • Elucidation of Allosteric Binding Sites: Many drugs exert their effects by binding to allosteric sites on receptors, rather than the primary neurotransmitter binding site (orthosteric site). This compound could potentially act at a novel allosteric site on the GlyR. Its characterization would provide insights into the receptor's structure-function relationship and open new avenues for drug design.

  • Screening for Novel GlyR Modulators: A well-characterized this compound, particularly if it can be fluorescently labeled or radiolabeled, could be used in high-throughput screening assays to identify new compounds that modulate GlyR activity. For instance, it could be used in competitive binding assays to find new ligands that bind to the same or overlapping sites.

  • Probing GlyR Function in Health and Disease: By using this compound to selectively activate or inhibit specific GlyR populations, researchers could investigate the role of these receptors in animal models of neurological disorders, such as chronic pain, epilepsy, and spasticity.[2] This could help validate GlyRs as therapeutic targets for these conditions.

Quantitative Data for Gelsemium Alkaloids at Glycine Receptors

While specific quantitative data for this compound is not yet available, the following table summarizes published data for the related alkaloid, gelsemine , which provides a basis for expected experimental outcomes.

CompoundGlyR SubtypeEffectParameterValueReference
Gelsemineα1PotentiationEC₅₀ (Glycine) ShiftLeftward shift[7]
Gelsemineα2InhibitionEC₅₀ (Glycine) ShiftRightward shift[7]
Gelsemineα3InhibitionEC₅₀ (Glycine) ShiftRightward shift[7]

Caption: Table summarizing the modulatory effects of gelsemine on different glycine receptor alpha subunits expressed in HEK293 cells.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of a novel compound like this compound with glycine receptors.

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to glycine receptors by measuring its ability to compete with a known radiolabeled antagonist, such as [³H]strychnine.

Materials:

  • HEK293 cells stably expressing the desired glycine receptor subtype (e.g., α1 homomers or α1β heteromers).

  • Cell membrane preparation from the above cells.

  • [³H]strychnine (specific activity ~20-40 Ci/mmol).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 1 mM glycine.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the GlyR of interest.

    • Homogenize cells in ice-cold binding buffer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.

    • Resuspend the pellet (membrane fraction) in fresh binding buffer.

    • Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of membrane preparation (50-100 µg protein), 50 µL of [³H]strychnine (final concentration ~1-2 nM), and 50 µL of binding buffer.

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]strychnine, and 50 µL of 1 mM glycine.

      • Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]strychnine, and 50 µL of varying concentrations of this compound (e.g., from 1 nM to 100 µM).

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Counting:

    • Pre-soak glass fiber filters in binding buffer.

    • Rapidly filter the contents of each well through the filters using a filtration manifold.

    • Wash each filter three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol measures the functional effect of this compound on glycine receptor ion channel activity.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired glycine receptor subunits (e.g., α1 and β).

  • Oocyte injection setup.

  • TEVC rig with amplifier, data acquisition system, and perfusion system.

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

  • Glycine stock solution (e.g., 100 mM in ND96).

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Oocyte Preparation and Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with cRNA for the GlyR subunits (e.g., 50 nL of a 1 µg/µL solution).

    • Incubate the injected oocytes at 18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).

    • Clamp the membrane potential at -60 mV.

    • Establish a baseline current in ND96.

  • Testing for Modulatory Effects:

    • To test for agonistic effects, apply increasing concentrations of this compound alone and record any elicited current.

    • To test for antagonistic or potentiating effects, first apply a sub-maximal concentration of glycine (e.g., the EC₂₀) to elicit a control current.

    • Co-apply the same concentration of glycine with varying concentrations of this compound and record the resulting current.

    • Wash the oocyte with ND96 between applications until the current returns to baseline.

  • Data Analysis:

    • Measure the peak current amplitude for each application.

    • For potentiation or inhibition, express the current in the presence of this compound as a percentage of the control glycine current.

    • Plot the percentage effect as a function of the log concentration of this compound to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

    • Construct glycine concentration-response curves in the absence and presence of a fixed concentration of this compound to determine its effect on glycine potency (EC₅₀) and efficacy (Iₘₐₓ).

Visualizations

Glycine Receptor Signaling Pathway

GlycineReceptorSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (Ligand-gated ion channel) Glycine->GlyR Binds to orthosteric site Cl_in Chloride Influx (Cl⁻) GlyR->Cl_in Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Signaling pathway of the inhibitory glycine receptor.

Experimental Workflow for Characterizing this compound

ExperimentalWorkflow start Hypothesize this compound interacts with GlyR binding_assay Radioligand Binding Assay (Protocol 1) start->binding_assay electrophysiology Electrophysiology (TEVC) (Protocol 2) start->electrophysiology determine_affinity Determine Binding Affinity (Ki) binding_assay->determine_affinity determine_function Determine Functional Effect (Agonist, Antagonist, Potentiator) electrophysiology->determine_function subtype_selectivity Test on Different GlyR Subtypes (α1, α2, α3) determine_affinity->subtype_selectivity determine_function->subtype_selectivity analyze_selectivity Analyze Subtype Selectivity subtype_selectivity->analyze_selectivity conclusion Conclude on this compound's Utility as a Molecular Probe analyze_selectivity->conclusion

Caption: Workflow for characterizing a novel GlyR molecular probe.

Ligand Binding and Channel Gating Relationship

GatingMechanism Resting Resting State (Channel Closed) BoundClosed Ligand-Bound (Channel Closed) Resting->BoundClosed + Ligand (e.g., Glycine) BoundClosed->Resting - Ligand Open Open State (Ions Flow) BoundClosed->Open Gating (Conformational Change) Open->BoundClosed Closing Desensitized Desensitized State (Ligand-Bound, Closed) Open->Desensitized Prolonged Ligand Exposure Desensitized->Resting Ligand Removal & Recovery

Caption: Relationship between ligand binding and channel gating states of the GlyR.

References

Application Notes and Protocols for Gelsemium Alkaloids in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A NOTE ON COMPOUND NOMENCLATURE: While the initial request specified "Gelsempervine A," a thorough review of the scientific literature did not yield specific data for this particular alkaloid. The following application notes and protocols are based on research conducted on other prominent and structurally related Gelsemium alkaloids, such as Gelsevirine, Gelsemine (B155926), and Koumine, which are found in plants of the Gelsemium genus. These compounds share a common structural backbone and have demonstrated significant activity in neuroscience research. The information provided should serve as a valuable guide for investigating the potential of this class of alkaloids in neuroscience.

Introduction

Gelsemium alkaloids, isolated from plants of the Gelsemium genus, are a class of indole (B1671886) alkaloids that have garnered interest in neuroscience research due to their diverse biological activities. Traditionally used in some herbal medicines, these compounds are now being investigated for their potential therapeutic applications in a range of neurological and psychiatric conditions. Their mechanisms of action primarily involve the modulation of inhibitory neurotransmitter receptors and anti-inflammatory pathways within the central nervous system (CNS). This document provides an overview of their applications, key experimental data, and detailed protocols for their use in a research setting.

Applications in Neuroscience Research

Gelsemium alkaloids have shown potential in several areas of neuroscience research:

  • Neuroinflammation: Gelsevirine, a Gelsemium alkaloid, has demonstrated potent anti-inflammatory effects in the context of ischemic stroke. It has been shown to downregulate the over-activation of microglia, the resident immune cells of the brain, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species.[1][2]

  • Anxiolytic and Sedative Effects: Several Gelsemium alkaloids, including gelsemine and koumine, are being explored for their anxiolytic (anti-anxiety) and sedative properties. These effects are thought to be mediated through their interaction with inhibitory neurotransmitter systems in the brain.[3]

  • Analgesia: Gelsemium alkaloids have been investigated for their pain-relieving properties, particularly in models of neuropathic and inflammatory pain. Their analgesic effects are believed to be linked to the activation of spinal α3 glycine (B1666218) receptors.[4]

  • Neurodegenerative Diseases: The anti-inflammatory properties of Gelsemium alkaloids suggest their potential as therapeutic agents in neurodegenerative disorders where neuroinflammation is a key pathological feature, such as Alzheimer's disease.

Mechanism of Action

The neurological effects of Gelsemium alkaloids are attributed to their interaction with multiple molecular targets within the CNS:

  • Modulation of Inhibitory Neurotransmitter Receptors: Low-toxicity Gelsemium alkaloids primarily act on glycine receptors (GlyRs) , which are ligand-gated chloride channels that mediate inhibitory neurotransmission, particularly in the spinal cord and brainstem.[5][6] Both low and high-toxicity alkaloids also target GABA-A receptors (GABAARs) , the major inhibitory neurotransmitter receptors in the brain.[5][6]

  • Inhibition of the JAK2-STAT3 Signaling Pathway: Gelsevirine has been shown to exert its anti-neuroinflammatory effects by directly binding to and inhibiting Janus kinase 2 (JAK2). This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in the inflammatory response of microglia.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for Gelsemium alkaloids from preclinical studies.

Table 1: In Vitro Cytotoxicity of Gelsevirine

Cell TypeConcentration (µM)Effect on Cell ViabilityReference
Primary Neuronsup to 100No significant influence[1]
Primary Astrocytesup to 100No significant influence[1]
BV2 Microgliaup to 100No significant influence[1]

Table 2: In Vivo Efficacy of Gelsemium Alkaloids

AlkaloidAnimal ModelDosageKey FindingsReference
GelsevirineMouse (MCAO model of ischemic stroke)Not specifiedSignificantly improved infarct volume, reduced neurological deficits, decreased neuronal apoptosis, and suppressed inflammation.[2]
GelsemineRat (neuropathic pain model)0.5-0.6 µg (intrathecal)Produced anti-nociceptive effects.[3]
GelsemineRat (anxiety model)10⁻¹⁰ mol/L (injection)Anxiolytic-like effect.[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Effects of Gelsevirine on Microglia

Objective: To determine the effect of Gelsevirine on the inflammatory response of microglia.

Materials:

  • BV2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Lipopolysaccharide (LPS)

  • Gelsevirine (dissolved in DMSO)

  • Reagents for quantitative PCR (qPCR) to measure inflammatory cytokine mRNA levels (e.g., TNF-α, IL-1β, IL-6)

  • Reagents for Western blotting to analyze protein expression (e.g., p-STAT3, STAT3, JAK2)

  • CCK8 cell viability assay kit

Procedure:

  • Cell Culture: Culture BV2 microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay: Plate BV2 cells in a 96-well plate. Treat with various concentrations of Gelsevirine (e.g., 1, 10, 50, 100 µM) for 24 hours. Assess cell viability using the CCK8 assay according to the manufacturer's instructions.

  • Induction of Inflammation: Pre-treat BV2 cells with Gelsevirine at desired concentrations for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 6 hours (for qPCR) or 30 minutes (for Western blotting of signaling proteins) to induce an inflammatory response.

  • Quantitative PCR (qPCR):

    • Isolate total RNA from the treated cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using primers specific for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

  • Western Blotting:

    • Lyse the treated cells and collect protein extracts.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-STAT3, STAT3, and JAK2 overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) kit.

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model in Mice to Evaluate Neuroprotective Effects

Objective: To assess the in vivo efficacy of a Gelsemium alkaloid in a model of ischemic stroke.

Materials:

  • Adult male C57BL/6 mice (20-25 g)

  • Gelsemium alkaloid (e.g., Gelsevirine)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 6-0 nylon monofilament with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Behavioral testing apparatus (e.g., for Bederson score)

Procedure:

  • Animal Preparation: Anesthetize the mouse with isoflurane. Maintain body temperature at 37°C with a heating pad.

  • MCAO Surgery:

    • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert the 6-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Drug Administration: Administer the Gelsemium alkaloid (e.g., via intraperitoneal injection) at the desired dose and time point (e.g., at the time of reperfusion).

  • Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate neurological deficits using a scoring system such as the Bederson score.

  • Infarct Volume Measurement:

    • At 24 hours post-MCAO, euthanize the mice and harvest the brains.

    • Slice the brain into 2 mm coronal sections.

    • Incubate the slices in 2% TTC solution at 37°C for 30 minutes.

    • Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

Visualizations

Signaling Pathway of Gelsevirine in Microglia

Gelsevirine_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JAK2 JAK2 TLR4->JAK2 Gelsevirine Gelsevirine Gelsevirine->JAK2 inhibits pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Nucleus Nucleus pSTAT3_dimer->Nucleus translocation Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) pSTAT3_dimer->Inflammatory_Genes Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation

Caption: Gelsevirine inhibits neuroinflammation by targeting the JAK2-STAT3 pathway.

Experimental Workflow for Screening Gelsemium Alkaloids

Experimental_Workflow start Start: Select Gelsemium Alkaloid in_vitro In Vitro Screening start->in_vitro cell_viability Cell Viability Assay (Neurons, Astrocytes, Microglia) in_vitro->cell_viability receptor_binding Receptor Binding/Function Assay (GlyR, GABAAR) in_vitro->receptor_binding anti_inflammatory Anti-inflammatory Assay (LPS-stimulated Microglia) in_vitro->anti_inflammatory in_vivo In Vivo Efficacy Studies in_vitro->in_vivo Promising Candidates behavioral Behavioral Models (Anxiety, Pain) in_vivo->behavioral disease Disease Models (Stroke, Neurodegeneration) in_vivo->disease mechanism Mechanism of Action Studies in_vivo->mechanism Effective Compounds end End: Candidate Identification mechanism->end

Caption: A general workflow for the preclinical evaluation of Gelsemium alkaloids.

Molecular Targets of Gelsemium Alkaloids

Molecular_Targets Gelsemium_Alkaloids Gelsemium Alkaloids Gelsevirine Gelsevirine Gelsemium_Alkaloids->Gelsevirine Gelsemine Gelsemine Gelsemium_Alkaloids->Gelsemine Koumine Koumine Gelsemium_Alkaloids->Koumine JAK2 JAK2 Gelsevirine->JAK2 inhibits GlyR Glycine Receptor (GlyR) Gelsemine->GlyR modulates GABAAR GABA-A Receptor (GABAAR) Gelsemine->GABAAR modulates Koumine->GlyR modulates Koumine->GABAAR modulates Targets Molecular Targets Anti_Neuroinflammation Anti-Neuroinflammation JAK2->Anti_Neuroinflammation Analgesia Analgesia GlyR->Analgesia Anxiolysis Anxiolysis GlyR->Anxiolysis GABAAR->Anxiolysis Effects Neurological Effects

Caption: Known molecular targets and resulting neurological effects of Gelsemium alkaloids.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific quantitative cytotoxic data (e.g., IC50 values) or detailed mechanistic studies for Gelsempervine A. However, significant research is available for Sempervirine , a structurally related alkaloid isolated from the same plant, Gelsemium elegans. The following application notes and protocols are based on the published data for Sempervirine and are provided as a representative example of how to evaluate the cytotoxicity of a similar natural product. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of this compound as they are determined.

Application Notes

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid isolated from the plant Gelsemium elegans. Natural products are a rich source of novel therapeutic agents, and evaluating their cytotoxic potential is a critical first step in the drug discovery process. Cell-based assays are fundamental tools for assessing the ability of a compound to inhibit cell proliferation or induce cell death. This document provides a detailed overview of standard cell-based assays to characterize the cytotoxic effects of compounds like this compound.

Key Concepts in Cytotoxicity Evaluation

  • Cell Viability vs. Cytotoxicity: Cell viability assays measure the overall health of a cell population, often by assessing metabolic activity. Cytotoxicity assays directly measure the number of dead cells, typically by detecting compromised cell membranes.

  • Apoptosis vs. Necrosis: Apoptosis is a programmed and organized form of cell death, whereas necrosis is a more chaotic process resulting from acute injury. Distinguishing between these two modes of cell death can provide insights into the compound's mechanism of action.

  • Cell Cycle Analysis: Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints and subsequent cell death.

Summary of Expected Outcomes for a Related Compound (Sempervirine)

Based on studies of the related alkaloid Sempervirine, a compound like this compound might be expected to:

  • Exhibit dose-dependent cytotoxicity against various cancer cell lines.

  • Induce apoptosis.

  • Cause cell cycle arrest, potentially in the G1 phase.

  • Modulate specific signaling pathways involved in cell survival and proliferation.

Quantitative Data Summary (Based on Sempervirine)

The following table summarizes the cytotoxic effects of Sempervirine on a human hepatocellular carcinoma cell line (HepG2), as this is the most detailed publicly available data for a closely related compound.

Cell LineAssayCompoundConcentrationEffect
HepG2CCK-8Sempervirine1 µMSignificant inhibition of cell proliferation
HepG2CCK-8Sempervirine10 µMFurther significant inhibition of cell proliferation
HepG2Flow Cytometry (Annexin V/PI)Sempervirine1 µMSignificant increase in apoptotic cells
HepG2Flow Cytometry (Annexin V/PI)Sempervirine10 µMFurther significant increase in apoptotic cells
HepG2Flow Cytometry (Propidium Iodide)Sempervirine1-10 µMG1 phase cell cycle arrest

Experimental Protocols

Here, we provide detailed protocols for key cell-based assays to evaluate the cytotoxicity of this compound.

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

    • Complete cell culture medium

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest drug concentration) and untreated control wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

  • Materials:

    • This compound stock solution

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • LDH cytotoxicity assay kit (commercially available)

    • Microplate reader

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate the percentage of cytotoxicity based on the LDH release from a positive control (cells lysed with a detergent provided in the kit).

3. Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • This compound stock solution

    • Cancer cell line of interest

    • 6-well cell culture plates

    • Annexin V-FITC/Propidium (B1200493) Iodide (PI) apoptosis detection kit (commercially available)

    • Binding buffer (provided in the kit)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

    • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

4. Cell Cycle Analysis

This assay uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • This compound stock solution

    • Cancer cell line of interest

    • 6-well cell culture plates

    • Cold 70% ethanol (B145695)

    • PBS

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Seed cells in multi-well plates cell_culture->seeding treatment Treat cells with this compound seeding->treatment drug_prep Prepare this compound dilutions drug_prep->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh apoptosis Annexin V/PI (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle plate_reader Microplate Reader mtt->plate_reader ldh->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer ic50 IC50 Determination plate_reader->ic50 apoptosis_quant Apoptosis Quantification flow_cytometer->apoptosis_quant cell_cycle_dist Cell Cycle Distribution flow_cytometer->cell_cycle_dist

Caption: Workflow for evaluating the cytotoxicity of this compound.

Hypothesized Signaling Pathway (Based on Sempervirine)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome gelsempervine This compound (hypothesized) wnt_pathway Wnt Signaling Pathway gelsempervine->wnt_pathway Inhibits beta_catenin β-catenin wnt_pathway->beta_catenin Inhibits degradation apoptosis Apoptosis wnt_pathway->apoptosis Inhibition leads to beta_catenin_nuc β-catenin (nuclear) beta_catenin->beta_catenin_nuc Translocation cyclin_d1 Cyclin D1 beta_catenin_nuc->cyclin_d1 Activates transcription g1_arrest G1 Cell Cycle Arrest cyclin_d1->g1_arrest Leads to

Caption: Hypothesized mechanism of action based on Sempervirine data.

Application Notes and Protocols for In Vitro Electrophysiological Recording with Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, there is a notable absence of published literature detailing the specific in vitro electrophysiological effects of Gelsempervine A on ion channels. This compound is an alkaloid derived from the Gelsemium genus, which also produces the more extensively studied alkaloid, Gelsemine. Due to the structural similarities between these compounds, it is hypothesized that this compound may exhibit modulatory effects on similar molecular targets. The following application notes and protocols are therefore based on the known electrophysiological effects of the related compound, Gelsemine , primarily on glycine (B1666218) receptors (GlyRs) . These protocols are provided as a comprehensive guide for researchers wishing to investigate the potential effects of this compound on this target. It is imperative to note that the actual effects of this compound may differ significantly from those of Gelsemine.

Introduction

This compound is a complex indole (B1671886) alkaloid isolated from the plant genus Gelsemium. While its specific pharmacological profile is not well-documented, related alkaloids from the same genus, such as Gelsemine, have been shown to be potent modulators of inhibitory glycine receptors (GlyRs) in the central nervous system.[1][2] GlyRs are ligand-gated ion channels that mediate fast inhibitory neurotransmission, playing a crucial role in motor control and sensory processing.[3][4] Modulation of GlyR activity presents a promising therapeutic avenue for conditions such as chronic pain and anxiety.

This document provides detailed protocols for the in vitro electrophysiological characterization of novel compounds, such as this compound, using the whole-cell patch-clamp technique on cultured neurons and heterologous expression systems expressing specific GlyR subunits.

Potential Mechanism of Action (Based on Gelsemine)

Gelsemine has been shown to be a direct modulator of both recombinant and native glycine receptors. Its effects are complex and can be both subunit-selective and concentration-dependent.[1][2] Notably, Gelsemine's modulation of GlyRs is voltage-independent.[1][2]

At low micromolar concentrations (0.1 to 50 µM), Gelsemine potentiates currents through homomeric α1 glycine receptors, displaying a bell-shaped concentration-response curve.[2] However, at concentrations above 100 µM, it exhibits inhibitory effects.[2] In contrast, for heteromeric α1β glycine receptors, Gelsemine primarily acts as an inhibitor.[2] This differential effect on GlyR subtypes suggests that this compound could also exhibit subunit-specific modulation. In native spinal cord neurons, Gelsemine has been observed to inhibit glycine-evoked currents and reduce the frequency of glycinergic and glutamatergic synaptic events.[1][2]

Quantitative Data Summary (Based on Gelsemine)

The following table summarizes the quantitative data on the effects of Gelsemine on glycine receptors, which can serve as a reference for designing experiments with this compound.

ParameterReceptor SubtypeCell TypeEffect of GelsemineConcentration RangeReference
Current ModulationHomomeric α1 GlyRHEK293 cellsPotentiation (bell-shaped)0.1 - 50 µM[2]
Current ModulationHomomeric α1 GlyRHEK293 cellsInhibition> 100 µM[2]
Current ModulationHeteromeric α1β GlyRHEK293 cellsInhibitionConcentration-dependent[2]
Current ModulationNative GlyRsCultured spinal neuronsInhibitionNot specified[5]
Synaptic ActivityGlycinergic mIPSCsCultured spinal neuronsDiminished frequencyNot specified[1][2]
Synaptic ActivityGlutamatergic synaptic eventsCultured spinal neuronsDiminished frequencyNot specified[1][2]

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare cells for electrophysiological recording. This protocol describes the culture of HEK293 cells for heterologous expression of GlyRs and the primary culture of spinal cord neurons.

4.1.1. HEK293 Cell Culture and Transfection

  • Materials:

    • HEK293 cells

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Plasmids encoding human GlyR α1 and β subunits.

    • Transfection reagent (e.g., Lipofectamine 2000).

    • Phosphate Buffered Saline (PBS).

    • Trypsin-EDTA.

  • Protocol:

    • Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

    • When cells reach 80-90% confluency, passage them. For electrophysiology, plate cells onto glass coverslips in a 35 mm dish.

    • One day after plating, transfect the cells with plasmids encoding the desired GlyR subunits using a suitable transfection reagent according to the manufacturer's instructions. For co-expression of α1 and β subunits, a cDNA ratio of 1:5 is recommended to favor the formation of heteromeric receptors.

    • Record from transfected cells 24-48 hours post-transfection.

4.1.2. Primary Spinal Cord Neuron Culture

  • Materials:

    • Spinal cords from embryonic day 14-15 mice or rats.

    • Neurobasal medium supplemented with B-27, GlutaMAX, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Hanks' Balanced Salt Solution (HBSS).

    • Trypsin.

    • DNase I.

    • Poly-D-lysine coated glass coverslips.

  • Protocol:

    • Dissect spinal cords from embryos and place them in ice-cold HBSS.

    • Mince the tissue and incubate in trypsin and DNase I at 37°C for 15-20 minutes.

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Plate the dissociated neurons onto poly-D-lysine coated coverslips in a 35 mm dish.

    • Culture the neurons at 37°C in a humidified atmosphere with 5% CO₂.

    • Record from neurons between 7 and 14 days in vitro.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record glycine-evoked currents in the presence and absence of this compound.

  • Materials:

    • Inverted microscope with micromanipulators.

    • Patch-clamp amplifier and data acquisition system.

    • Borosilicate glass capillaries for pulling patch pipettes.

    • Perfusion system.

    • Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular (pipette) solution: 140 mM CsCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP (pH adjusted to 7.2 with CsOH).

    • Glycine stock solution.

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Protocol:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Place a coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Establish a baseline recording in the extracellular solution.

    • Apply a sub-saturating concentration of glycine (e.g., EC₁₀) to evoke a stable baseline current.

    • Co-apply varying concentrations of this compound with the glycine solution to determine its modulatory effects (potentiation or inhibition).

    • To test for direct activation, apply this compound in the absence of glycine.

    • To investigate effects on synaptic transmission in neurons, record miniature inhibitory postsynaptic currents (mIPSCs) in the presence of tetrodotoxin (B1210768) (TTX) to block action potentials, and then perfuse with this compound.

Visualizations

Signaling Pathway

Glycine_Receptor_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor Glycine->GlyR Binds to Orthosteric Site Gelsempervine_A Gelsempervine_A Gelsempervine_A->GlyR Potential Allosteric Modulation Cl_ion Cl- GlyR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to

Caption: Hypothetical modulation of the glycine receptor by this compound.

Experimental Workflow

Patch_Clamp_Workflow Start Start Cell_Culture Cell Culture (HEK293 or Neurons) Start->Cell_Culture Patch_Pipette Pull and Fill Patch Pipette Start->Patch_Pipette Transfection Transfection with GlyR Subunits (HEK293) Cell_Culture->Transfection Recording_Setup Prepare Recording Chamber and Solutions Cell_Culture->Recording_Setup For Neurons Transfection->Recording_Setup Patch_Pipette->Recording_Setup Giga_Seal Form Gigaohm Seal Recording_Setup->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Recording Record Baseline Current Whole_Cell->Baseline_Recording Glycine_Application Apply Glycine (EC10) Baseline_Recording->Glycine_Application Compound_Application Co-apply this compound Glycine_Application->Compound_Application Data_Analysis Analyze Current Modulation Compound_Application->Data_Analysis End End Data_Analysis->End

Caption: Workflow for whole-cell patch-clamp recording of this compound effects.

References

Development of Gelsempervine A Derivatives for Therapeutic Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, the following Application Notes and Protocols are presented as a generalized framework based on the development of similar bioactive alkaloid derivatives. This document is intended to serve as a detailed template for researchers, scientists, and drug development professionals, outlining the expected methodologies, data presentation, and visualizations that would be integral to such a research program. The data and specific experimental details provided are illustrative and should be adapted based on actual experimental findings.

Application Notes and Protocols for the Therapeutic Development of a Novel Gelsempervine A Derivative (GPA-D1)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a monoterpene indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, which have been traditionally used in medicine for their analgesic, anxiolytic, and anti-inflammatory properties.[1][4] The complex architecture of this compound presents a unique scaffold for the development of novel therapeutic agents. This document outlines the application notes and protocols for the synthesis and evaluation of a novel derivative, GPA-D1, designed to enhance efficacy and reduce the toxicity associated with the parent compound. The primary therapeutic target for GPA-D1 is explored in the context of cancer therapy, focusing on its anti-proliferative and pro-apoptotic effects.

Data Presentation

Quantitative data from the biological evaluation of GPA-D1 are summarized in the tables below for clear comparison.

Table 1: In Vitro Cytotoxicity of GPA-D1 against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) of GPA-D1IC50 (µM) of Doxorubicin (B1662922) (Control)
A549Lung Carcinoma15.2 ± 1.80.8 ± 0.1
MCF-7Breast Adenocarcinoma9.8 ± 1.11.2 ± 0.2
HeLaCervical Cancer12.5 ± 1.50.9 ± 0.1
HepG2Hepatocellular Carcinoma20.1 ± 2.51.5 ± 0.3

Table 2: In Vivo Efficacy of GPA-D1 in a Xenograft Mouse Model (MCF-7)

Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)Body Weight Change (%)
Vehicle Control-0+2.5 ± 0.5
GPA-D11045.3 ± 5.2-1.8 ± 0.4
GPA-D12068.7 ± 7.1-4.5 ± 0.8
Doxorubicin575.1 ± 6.5-10.2 ± 1.5

Table 3: Pharmacokinetic Parameters of GPA-D1 in Rats

ParameterValue
Bioavailability (F%)35.2
Tmax (h)1.5
Cmax (ng/mL)876
Half-life (t1/2, h)6.8
Clearance (CL, L/h/kg)1.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of GPA-D1 (Hypothetical)

This protocol outlines a potential synthetic route from the parent compound, this compound.

Materials:

  • This compound

  • Reagent X (e.g., a specific acyl chloride or alkyl halide)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add TEA (1.2 equivalents) dropwise to the solution.

  • Slowly add a solution of Reagent X (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield GPA-D1.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (A549, MCF-7, HeLa, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • GPA-D1 stock solution (in DMSO)

  • Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of GPA-D1 and doxorubicin in culture medium.

  • Replace the medium in the wells with the prepared drug dilutions and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values using a dose-response curve fitting software.

Western Blot Analysis for Apoptosis-Related Proteins

Materials:

  • MCF-7 cells

  • GPA-D1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Treat MCF-7 cells with GPA-D1 at various concentrations for 24 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize the protein expression levels.

Mandatory Visualizations

Signaling Pathway Diagram

Gels_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K GPA_D1 GPA-D1 Akt Akt GPA_D1->Akt Inhibition PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax Mito Mitochondrial Membrane Potential Bax->Mito CytoC Cytochrome c Apoptosis Apoptosis CytoC->Apoptosis Mito->CytoC Release

Caption: Proposed signaling pathway for GPA-D1-induced apoptosis in cancer cells.

Experimental Workflow Diagram

Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_conclusion Outcome start Start: this compound synthesis Chemical Synthesis of GPA-D1 start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity mechanism Mechanism of Action (Western Blot, Flow Cytometry) cytotoxicity->mechanism pk_study Pharmacokinetic Study (Rats) mechanism->pk_study efficacy Efficacy Study (Xenograft Mouse Model) pk_study->efficacy end Lead Candidate Selection efficacy->end

Caption: Overall experimental workflow for the development of GPA-D1.

Logical Relationship Diagram

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) parent This compound Moderate Activity High Toxicity modification Chemical Modification parent:f0->modification derivative GPA-D1 Increased Activity Reduced Toxicity modification->derivative:f0

Caption: Logical relationship of SAR for GPA-D1 development.

References

Illuminating the Path: Fluorescent Labeling of Gelsempervine A for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A, an indole (B1671886) alkaloid derived from the plant genus Gelsemium, has garnered significant interest for its potential therapeutic properties, including anxiolytic and analgesic effects. To elucidate its mechanism of action and cellular targets, fluorescently labeling this compound is a crucial step. This allows for direct visualization of its subcellular localization, dynamics, and interaction with biological targets through advanced microscopy techniques. These application notes provide a comprehensive guide to the hypothetical fluorescent labeling of this compound and its application in cellular imaging studies. The protocols detailed below are based on established bioconjugation and cell imaging methodologies, adapted for a hypothetical this compound derivative.

Hypothetical Fluorescent Labeling Strategy

For this protocol, we will utilize a Cyanine5 (Cy5) NHS ester, a bright and photostable fluorophore suitable for live-cell imaging in the far-red spectrum, which minimizes cellular autofluorescence. The labeling strategy involves a two-step process: functionalization of the hydroxyl group on h-Gelsempervine A to introduce a primary amine, followed by conjugation with the Cy5 NHS ester.

Experimental Workflow for Fluorescent Labeling

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Fluorophore Conjugation h-Gelsempervine A (with -OH) h-Gelsempervine A (with -OH) Activation of -OH Activation of -OH h-Gelsempervine A (with -OH)->Activation of -OH e.g., Tosylation Amination Amination Activation of -OH->Amination e.g., with NH2-PEG-linker Amine-modified this compound Amine-modified this compound Amination->Amine-modified this compound Conjugation Reaction Conjugation Reaction Amine-modified this compound->Conjugation Reaction pH 8.0-9.0 Purification Purification Conjugation Reaction->Purification HPLC Cy5 NHS Ester Cy5 NHS Ester Cy5 NHS Ester->Conjugation Reaction This compound-Cy5 Probe This compound-Cy5 Probe Purification->this compound-Cy5 Probe Characterization Characterization This compound-Cy5 Probe->Characterization Mass Spec, Spectroscopy

Caption: Workflow for the hypothetical fluorescent labeling of this compound.

Data Presentation: Photophysical and Binding Properties

The following tables summarize the expected quantitative data for the synthesized this compound-Cy5 probe. These values are illustrative and based on typical data for similar small molecule-dye conjugates.

Table 1: Photophysical Properties of this compound-Cy5

PropertyValue
Excitation Maximum (λex)649 nm
Emission Maximum (λem)670 nm
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.20
PhotostabilityHigh

Table 2: Biological Activity of this compound and its Fluorescent Conjugate

CompoundTargetBinding Affinity (Kd)IC50
This compound (unlabeled)Glycine (B1666218) Receptor (α1)500 nM1.2 µM
GABA-A Receptor (α1β2γ2)1.5 µM5.8 µM
This compound-Cy5Glycine Receptor (α1)750 nM2.0 µM
GABA-A Receptor (α1β2γ2)2.5 µM9.5 µM

Note: These values are hypothetical and should be experimentally determined.

Experimental Protocols

Protocol 1: Synthesis of this compound-Cy5 Probe

Materials:

  • Hypothetical this compound (h-Gelsempervine A) with a primary alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Amino-PEG-linker (e.g., NH2-PEG2-amine)

  • Cyanine5 NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

Procedure:

  • Activation of Hydroxyl Group: a. Dissolve h-Gelsempervine A in anhydrous pyridine. b. Add TsCl (1.2 equivalents) dropwise at 0°C. c. Stir the reaction at room temperature for 12 hours. d. Quench the reaction with water and extract with ethyl acetate. e. Purify the tosylated intermediate by column chromatography.

  • Amination: a. Dissolve the tosylated h-Gelsempervine A in anhydrous DMF. b. Add NH2-PEG2-amine (3 equivalents) and DIPEA (2 equivalents). c. Heat the reaction to 60°C and stir for 24 hours. d. Purify the amine-modified this compound by HPLC.

  • Fluorophore Conjugation: a. Dissolve the amine-modified this compound in anhydrous DMF. b. Add Cy5 NHS ester (1.1 equivalents) and DIPEA (3 equivalents). c. Stir the reaction in the dark at room temperature for 4 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Purify the final this compound-Cy5 probe by preparative HPLC.

  • Characterization: a. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. b. Determine the concentration and labeling efficiency by UV-Vis spectroscopy.

Protocol 2: Live-Cell Imaging of this compound-Cy5

Materials:

  • HEK293 cells stably expressing human glycine receptors (α1 subunit) or GABA-A receptors (α1β2γ2 subunits).[1][2]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Glass-bottom imaging dishes

  • This compound-Cy5 probe stock solution (1 mM in DMSO)

  • Hoechst 33342 nuclear stain

  • Live-cell imaging buffer (e.g., HBSS)

  • Confocal microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Culture and Seeding: a. Culture HEK293 cells expressing the receptor of interest in DMEM with 10% FBS. b. Seed the cells onto glass-bottom imaging dishes 24-48 hours before imaging to achieve 60-70% confluency.

  • Probe Incubation: a. Prepare a working solution of this compound-Cy5 in live-cell imaging buffer at a final concentration of 100-500 nM. b. Wash the cells twice with pre-warmed live-cell imaging buffer. c. Add the this compound-Cy5 working solution to the cells and incubate for 15-30 minutes at 37°C. d. For nuclear counterstaining, add Hoechst 33342 (1 µg/mL) for the last 10 minutes of incubation.

  • Washing and Imaging: a. Gently wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound probe. b. Add fresh live-cell imaging buffer to the dish. c. Place the dish on the confocal microscope stage equipped with an environmental chamber.

  • Image Acquisition: a. Excite the Hoechst 33342 at ~405 nm and collect emission at ~460 nm. b. Excite the this compound-Cy5 probe at ~640 nm and collect emission at ~670 nm. c. Acquire images using appropriate laser power and detector settings to minimize phototoxicity. d. For dynamic studies, acquire time-lapse series.

Signaling Pathway Visualization

This compound is hypothesized to act on inhibitory glycine and GABA-A receptors. Activation of these ligand-gated ion channels leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. Additionally, this compound may modulate the activity of 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme involved in the metabolism of neuroactive steroids that can allosterically modulate GABA-A receptor activity.

G cluster_0 Cellular Environment cluster_1 Plasma Membrane cluster_2 Intracellular Space This compound This compound Glycine Receptor Glycine Receptor This compound->Glycine Receptor GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor 3a-HSD 3a-HSD This compound->3a-HSD Modulation Chloride Influx (Cl-) Chloride Influx (Cl-) Glycine Receptor->Chloride Influx (Cl-) GABA-A Receptor->Chloride Influx (Cl-) Hyperpolarization Hyperpolarization Chloride Influx (Cl-)->Hyperpolarization Decreased Neuronal Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased Neuronal Excitability Neurosteroid Metabolism Neurosteroid Metabolism 3a-HSD->Neurosteroid Metabolism Neurosteroid Metabolism->GABA-A Receptor Allosteric Modulation

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Gelsempervine A Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Gelsempervine A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this complex natural product. The information provided is based on successful, high-yielding synthetic routes and offers practical troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the key yield-determining steps.

Organocatalytic Diels-Alder Reaction

Q1: What are the common reasons for low yield or poor diastereoselectivity in the organocatalytic Diels-Alder reaction?

A1: Low yields or poor diastereoselectivity in this crucial C-C bond-forming step can often be attributed to several factors:

  • Catalyst Quality: The organocatalyst, typically a chiral amine salt, is sensitive to moisture and impurities. Ensure the catalyst is of high purity and handled under anhydrous conditions.

  • Solvent Purity: The presence of water or other protic impurities in the solvent can deactivate the catalyst and interfere with the reaction. Use freshly distilled, anhydrous solvents.

  • Reaction Temperature: This reaction is often temperature-sensitive. Deviations from the optimal temperature can lead to decreased enantioselectivity and the formation of side products. Precise temperature control is critical.

  • Substrate Purity: Impurities in the dienophile or diene can inhibit the catalyst or lead to undesired side reactions. Ensure starting materials are purified before use.

Troubleshooting:

  • Problem: Low Diastereoselectivity.

    • Solution:

      • Strictly control the reaction temperature. A lower temperature often improves selectivity.

      • Screen different chiral organocatalysts or additives. The steric and electronic properties of the catalyst can significantly influence the stereochemical outcome.

      • Ensure the complete absence of water.

  • Problem: Low Conversion/Yield.

    • Solution:

      • Increase the catalyst loading incrementally.

      • Verify the purity of all reagents and solvents.

      • Extend the reaction time, monitoring by TLC or LC-MS to avoid decomposition.

Intramolecular Trans-annular Aldol (B89426) Condensation

Q2: I am observing the formation of multiple products or low yield in the intramolecular aldol condensation. What could be the cause?

A2: This step is critical for the formation of the polycyclic core of this compound and can be challenging. Common issues include:

  • Incorrect Enolate Formation: The desired reaction requires the formation of a specific enolate. The presence of multiple acidic protons can lead to the formation of undesired regioisomers.

  • Base Strength and Stoichiometry: The choice and amount of base are crucial. A base that is too strong or used in excess can lead to side reactions, such as intermolecular aldol reactions or decomposition.

  • Reaction Concentration: Intramolecular reactions are favored at high dilution. If the concentration is too high, intermolecular reactions can compete, leading to oligomerization and reduced yield of the desired product.

Troubleshooting:

  • Problem: Formation of undesired isomers.

    • Solution:

      • Carefully select the base to favor the formation of the thermodynamic enolate, which leads to the desired product.[1]

      • Employ kinetic control conditions (e.g., LDA at low temperature) if the kinetic enolate is desired.

      • Use of a bulky base can sometimes improve regioselectivity.

  • Problem: Low yield due to competing intermolecular reactions.

    • Solution:

      • Perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the substrate to a solution of the base.

      • Optimize the reaction temperature; sometimes a lower temperature can suppress side reactions.

Late-Stage Intramolecular SN2 Substitution

Q3: The final ring closure via intramolecular SN2 substitution is not proceeding efficiently. What are the potential issues?

A3: This late-stage functionalization is a delicate step. Several factors can impede this reaction:

  • Steric Hindrance: The complex, three-dimensional structure of the precursor can create significant steric hindrance around the reaction centers, slowing down the SN2 reaction.

  • Leaving Group Ability: The choice of the leaving group is critical. A poor leaving group will result in a sluggish or failed reaction.

  • Ring Strain: The formation of the final ring may be energetically unfavorable due to ring strain, leading to a high activation barrier.

  • Conformational Effects: The reactive conformation of the molecule may not be the most stable one, leading to a low population of molecules in the correct geometry for the intramolecular reaction.

Troubleshooting:

  • Problem: Low or no product formation.

    • Solution:

      • Optimize the Leaving Group: If using a tosylate, consider switching to a better leaving group like a mesylate or a triflate.

      • Increase Reaction Temperature: Carefully increasing the temperature can help overcome the activation energy barrier. Monitor for decomposition.

      • Choice of Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO) that can stabilize the transition state of the SN2 reaction.

      • Conformational Lock: In some cases, the use of specific additives or protecting groups can help to lock the molecule in a more reactive conformation.

Quantitative Data Summary

The following table summarizes the yields of key steps in a highly efficient total synthesis of (+)-Gelsempervine A, achieving an overall yield of approximately 5%.[1]

StepReactant(s)ProductYield (%)Reference
Organocatalytic Diels-Alder ReactionAcrolein derivative and a dihydropyridine (B1217469)Bicyclic adduct77[1]
Intramolecular Trans-annular Aldol CondensationDialdehyde (B1249045) precursorTricyclic core65[1]
Late-Stage Intramolecular SN2 SubstitutionHydroxy-mesylate precursor and oxindole (B195798)(+)-Gelsempervine A52[1]

Experimental Protocols

Detailed methodologies for the key reactions in the high-yielding synthesis of (+)-Gelsempervine A are provided below.[1]

Organocatalytic Diels-Alder Reaction
  • To a solution of the chiral amine catalyst (20 mol%) and acid additive (20 mol%) in anhydrous CH2Cl2 (0.1 M) at -20 °C under an argon atmosphere, the acrolein derivative (1.0 equiv) is added.

  • The dihydropyridine (1.2 equiv) is then added dropwise over 10 minutes.

  • The reaction mixture is stirred at -20 °C for 48 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution.

  • The aqueous layer is extracted with CH2Cl2 (3 x 20 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclic adduct.

Intramolecular Trans-annular Aldol Condensation
  • To a solution of the dialdehyde precursor (1.0 equiv) in anhydrous THF (0.01 M) at -78 °C under an argon atmosphere, a solution of KHMDS (1.1 equiv) in THF is added dropwise over 1 hour using a syringe pump.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

  • The mixture is allowed to warm to room temperature and the layers are separated.

  • The aqueous layer is extracted with EtOAc (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography to yield the tricyclic core.

Late-Stage Intramolecular SN2 Substitution
  • A solution of the hydroxy-mesylate precursor (1.0 equiv) and oxindole (1.5 equiv) in anhydrous DMF (0.05 M) is prepared under an argon atmosphere.

  • To this solution, Cs2CO3 (3.0 equiv) is added in one portion.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is diluted with water and extracted with EtOAc (3 x 25 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by preparative TLC to afford (+)-Gelsempervine A.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield in a Key Step check_reagents Verify Purity of Reagents and Solvents start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Conc.) check_reagents->check_conditions [Purity OK] success Improved Yield check_reagents->success [Impurity Found & Rectified] optimize_catalyst Optimize Catalyst/Reagent Loading check_conditions->optimize_catalyst [Conditions Correct] check_conditions->success [Conditions Corrected] screen_solvents Screen Alternative Solvents optimize_catalyst->screen_solvents [No Improvement] optimize_catalyst->success [Improvement Found] change_reagent Consider a More Reactive Reagent/Leaving Group screen_solvents->change_reagent [No Improvement] screen_solvents->success [Improvement Found] change_reagent->success

Caption: A flowchart for systematic troubleshooting of low reaction yields.

Key Synthetic Transformations in this compound Synthesis

Gelsempervine_Synthesis A Acyclic Precursors B Organocatalytic Diels-Alder A->B C Bicyclic Adduct B->C D Intramolecular Aldol Condensation C->D E Polycyclic Core D->E F Late-Stage Intramolecular SN2 E->F G This compound F->G

Caption: The sequence of key bond-forming reactions in the total synthesis.

References

Technical Support Center: Overcoming Solubility Issues of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsempervine A. The focus of this guide is to address challenges related to its limited solubility in aqueous solutions and to provide strategies to overcome these issues for successful in vitro and in vivo experiments.

Disclaimer: this compound is a compound with limited published data on its aqueous solubility. The following recommendations are based on general strategies for poorly soluble alkaloid compounds and may require optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound in aqueous solutions?

A1: The primary challenge with this compound, like many complex natural alkaloids, is its poor water solubility. This can lead to several issues in experimental settings, including:

  • Precipitation: The compound may precipitate out of solution when added to aqueous buffers or cell culture media.

  • Low Bioavailability: For in vivo studies, poor solubility can result in low absorption and bioavailability.[1]

  • Inaccurate Dosing: Inconsistent dissolution can lead to inaccurate and non-reproducible concentrations in experiments.

  • Difficulty in Formulation: Developing stable and effective formulations for preclinical and clinical studies is challenging.

Q2: What are the initial troubleshooting steps if my this compound is not dissolving in aqueous buffers?

A2: If you are facing difficulty dissolving this compound, consider these initial steps:

  • Use of a Co-solvent: First, dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. Commonly used co-solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycols (PEGs).[2]

  • Step-wise Dilution: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.[3]

  • Gentle Heating and Sonication: Gently warming the solution (e.g., to 37°C) or using a sonicator can help increase the rate of dissolution. However, be cautious about the thermal stability of this compound.

  • pH Adjustment: The solubility of alkaloids is often pH-dependent. Since alkaloids are basic, decreasing the pH of the solution with a dilute acid (e.g., 0.1 M HCl) can increase their solubility by forming a more soluble salt.

Q3: What is the maximum recommended concentration of a co-solvent like DMSO in my cell culture experiment?

A3: High concentrations of organic solvents can be toxic to cells. For most cell lines, the final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v), and for sensitive cell lines, it should be 0.1% or lower.[4] It is crucial to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the co-solvent used to deliver this compound.[4]

Troubleshooting Guides

Guide 1: Improving Solubility for In Vitro Assays

Problem: this compound precipitates when added to cell culture media.

Potential Causes and Solutions:

Potential Cause Solution
High Final Concentration The desired concentration of this compound may exceed its solubility limit in the aqueous medium. Perform a dose-response study to determine the optimal, non-precipitating concentration range.
Improper Mixing Adding the stock solution too quickly can cause localized supersaturation and precipitation. Add the stock solution slowly and dropwise into the vortex of the pre-warmed (37°C) media for rapid dispersion.[3]
High Stock Concentration A highly concentrated stock solution may be difficult to disperse quickly. Try preparing a lower concentration stock solution.[4]
Solvent Shock The rapid change in polarity when adding a concentrated organic stock to an aqueous medium can cause the compound to crash out. Consider using a solubilization technology like cyclodextrins.
Guide 2: Enhancing Solubility for In Vivo Formulations

Problem: Low and variable oral bioavailability of this compound in animal studies.

Potential Formulation Strategies:

Strategy Description Advantages Considerations
Co-solvent Systems Use a mixture of water-miscible solvents to increase solubility.[5] Common co-solvents for in vivo use include PEGs, propylene (B89431) glycol, and ethanol.[6]Simple and cost-effective formulation approach.Potential for in vivo toxicity; the formulation may precipitate upon dilution in gastrointestinal fluids.[7]
Cyclodextrin (B1172386) Inclusion Complexes Form a complex with cyclodextrins (CDs), which have a hydrophobic inner cavity and a hydrophilic exterior, to enhance aqueous solubility.[1][8]Significant increase in solubility and stability; can improve bioavailability.[1]The size of this compound must be compatible with the CD cavity; potential for nephrotoxicity with some CDs at high doses.
Nanoparticle Formulations Encapsulate this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles.Increased surface area for dissolution; can improve bioavailability and provide targeted delivery.More complex formulation development and characterization are required.
pH Adjustment (for oral administration) Formulate with a pH-modifying excipient to create a local environment in the gastrointestinal tract that favors dissolution.Can be a simple way to enhance dissolution for pH-dependent compounds.The buffering capacity of the gastrointestinal tract can counteract the effect.

Data Presentation: Solubility Enhancement Strategies

Table 1: Common Co-solvents for Preclinical Formulations

Co-solvent Typical Concentration Range (% v/v) Notes
Polyethylene Glycol 400 (PEG 400) 10 - 60%Generally recognized as safe (GRAS); widely used in oral and parenteral formulations.
Propylene Glycol (PG) 10 - 50%GRAS; can cause hemolysis at high concentrations in parenteral formulations.
Ethanol 5 - 20%Can enhance permeability but may cause irritation; use with caution in animal studies.
Dimethyl Sulfoxide (DMSO) < 10% (for in vivo)High solubilizing power but potential for toxicity and interaction with other substances. Use highly purified grades.

Table 2: Properties of Commonly Used Cyclodextrins

Cyclodextrin Cavity Diameter (Å) Aqueous Solubility ( g/100 mL) Notes
β-Cyclodextrin (β-CD) 6.0 - 6.51.85Limited aqueous solubility; potential for nephrotoxicity.
Hydroxypropyl-β-CD (HP-β-CD) 6.0 - 6.5> 60High aqueous solubility and low toxicity; widely used in pharmaceutical formulations.[8]
Sulfobutylether-β-CD (SBE-β-CD) 6.0 - 6.5> 50High aqueous solubility and a good safety profile; used in several FDA-approved products.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution Using a Co-solvent
  • Accurately weigh the required amount of this compound powder.

  • Add a minimal volume of anhydrous DMSO (or another suitable organic solvent) to the powder.

  • Vortex and/or sonicate the mixture until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Store the stock solution in a tightly sealed vial, protected from light, and at an appropriate temperature (e.g., -20°C or -80°C) for long-term storage.

  • Before use, allow the stock solution to come to room temperature.

  • For in vitro assays, add the stock solution dropwise to pre-warmed (37°C) cell culture medium while stirring to achieve the desired final concentration. Ensure the final co-solvent concentration is within the tolerated limits for your cell line.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Determine the appropriate molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). HP-β-CD is a common starting choice due to its high solubility and safety profile.

  • Place the accurately weighed cyclodextrin in a mortar.

  • Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to the cyclodextrin to form a paste.

  • Dissolve the this compound in a minimal amount of the same solvent and add it to the cyclodextrin paste.

  • Knead the mixture for 30-60 minutes, adding small amounts of solvent as needed to maintain a paste-like consistency.

  • Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • The resulting powder can then be dissolved in an aqueous buffer for your experiments. The solubility of the complex should be determined and compared to that of the free drug.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for this compound Solubility cluster_optimization Optimization Strategies start Start: this compound powder stock_prep Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock_prep add_to_aqueous Add stock to aqueous buffer/ media with vigorous mixing stock_prep->add_to_aqueous dissolved Compound Dissolved? add_to_aqueous->dissolved precipitate Precipitation Occurs dissolved->precipitate No success Proceed with Experiment dissolved->success Yes opt1 Decrease final concentration precipitate->opt1 opt2 Use pre-warmed (37°C) media precipitate->opt2 opt3 Try alternative solubilization method (e.g., Cyclodextrin) precipitate->opt3 re_evaluate Re-evaluate Solubility opt1->re_evaluate opt2->re_evaluate opt3->re_evaluate re_evaluate->dissolved Successful

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_formulation Formulation Development Pathway for Poorly Soluble Drugs start Poorly Soluble API (this compound) cosolvent Co-solvent Formulation start->cosolvent cyclodextrin Cyclodextrin Complexation start->cyclodextrin nanoparticle Nanoparticle Formulation start->nanoparticle screening Screening & Feasibility (Solubility, Stability) cosolvent->screening Simple cyclodextrin->screening Moderate nanoparticle->screening Complex in_vitro In Vitro Testing (e.g., Cell Viability) screening->in_vitro Promising Candidate in_vivo In Vivo Studies (Pharmacokinetics) in_vitro->in_vivo success Optimized Formulation in_vivo->success

Caption: Logical pathway for formulation development.

References

Troubleshooting Gelsempervine A instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gelsempervine A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues of this compound in cell culture media. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a complex indole (B1671886) alkaloid derived from plants of the Gelsemium genus. Like many alkaloids, it is a nitrogen-containing organic compound that can exhibit a range of biological activities. Its complex structure may render it susceptible to degradation under certain experimental conditions.

Q2: What are the common signs of this compound instability in my cell culture experiments?

Signs of this compound degradation can include:

  • Reduced or complete loss of expected biological activity.

  • High variability in results between experimental replicates.

  • Changes in the color or clarity of the cell culture medium upon addition of the compound.

  • Unexpected cytotoxicity or other off-target effects.

Q3: How should I prepare and store this compound stock solutions?

To ensure maximum stability, it is recommended to:

  • Prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C and protect them from light.[1]

  • When preparing working solutions, dilute the stock solution into your cell culture medium immediately before use.[1]

Q4: Can components of the cell culture medium affect the stability of this compound?

Yes, several components in standard cell culture media can potentially impact the stability of small molecules like this compound.[1] These factors include:

  • pH: The pH of the medium can shift during incubation, and non-optimal pH levels can lead to hydrolysis or other chemical degradation.[2][3]

  • Serum: Enzymes present in fetal bovine serum (FBS) or other sera can metabolize or degrade the compound.[2]

  • Light and Temperature: Exposure to light and elevated temperatures (like 37°C in an incubator) can accelerate degradation.[3][4]

  • Reactive Oxygen Species (ROS): Cell metabolism can generate ROS, which may react with and degrade the compound.

Troubleshooting Guide: this compound Instability

If you suspect that this compound instability is impacting your experimental results, please refer to the following troubleshooting guide.

Problem 1: Reduced or No Efficacy of this compound
Possible CauseTroubleshooting Steps
Degradation in Serum-Containing Media 1. Reduce Serum Concentration: If your cell line can tolerate it, try lowering the FBS concentration during the treatment period.[2] 2. Use Serum-Free Media: For short-term experiments, consider treating cells in a serum-free or reduced-serum medium.[2] 3. Heat-Inactivate Serum: Heat-inactivating the FBS (typically at 56°C for 30 minutes) can denature some enzymes and may reduce the rate of degradation.[2]
pH-Dependent Hydrolysis 1. Monitor Media pH: Regularly check the pH of your culture medium to ensure it remains within the optimal range (typically 7.2-7.4).[2] 2. Use Buffered Media: Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.[5]
Light-Induced Degradation 1. Protect from Light: Minimize the exposure of your media containing this compound to light by using amber-colored tubes and plates or by wrapping them in foil.[4]
Adsorption to Plasticware 1. Use Low-Binding Plates: For sensitive assays, consider using low-protein-binding microplates to prevent the compound from adsorbing to the plastic surface.[2] 2. Pre-treat Plates: In some cases, pre-incubating plates with a protein solution like bovine serum albumin can help block non-specific binding sites.[2]
Problem 2: High Variability Between Experimental Replicates
Possible CauseTroubleshooting Steps
Inconsistent Compound Concentration 1. Ensure Consistent Timing: Maintain a consistent time between the preparation of the working solution and its addition to the cells for all replicates.[1] 2. Use Freshly Diluted Compound: Prepare a fresh dilution of this compound from your stock solution for each experiment.[1]
Uneven Evaporation 1. Properly Seal Plates: Ensure that your culture plates are well-sealed to prevent evaporation, which can concentrate the compound in some wells more than others. 2. Use Humidified Incubator: Maintain proper humidity levels in your cell culture incubator.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plate

  • HPLC or LC-MS/MS system[2][6]

Methodology:

  • Prepare Working Solution: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

  • Set Up Plate: Add the this compound-containing medium to wells of a 96-well plate. Include wells with and without cells to assess both chemical and cellular degradation.[2]

  • Incubation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).[2]

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium from the wells.[2]

  • Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.[2]

  • Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound at each time point.[6]

Data Presentation:

Time (hours)Concentration in Medium without Cells (µM)Concentration in Medium with Cells (µM)% Degradation (Chemical)% Degradation (Total)
010.010.000
29.89.525
49.58.8512
89.17.9921
128.77.01330
247.85.52245
486.23.13869
724.91.85182

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Hypothetical Signaling Pathway for this compound

Many alkaloids are known to interact with G-protein coupled receptors (GPCRs). This diagram illustrates a hypothetical signaling cascade that could be initiated by this compound binding to a GPCR, leading to the activation of downstream effectors.

GelsempervineA_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein activates Effector Effector Enzyme G_Protein->Effector activates Second_Messenger Second Messenger Effector->Second_Messenger produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response regulates Gelsempervine_A This compound Gelsempervine_A->GPCR binds

Caption: Hypothetical GPCR signaling pathway activated by this compound.

Experimental Workflow for Stability Assessment

This diagram outlines the key steps in the experimental protocol for assessing the stability of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare this compound Working Solution B Add to 96-well Plate (with and without cells) A->B C Incubate at 37°C, 5% CO₂ B->C D Collect Aliquots at Time Points C->D E Store Samples at -80°C D->E F Analyze by HPLC or LC-MS/MS E->F G Quantify Remaining This compound F->G H Calculate % Degradation G->H

Caption: Workflow for determining this compound stability in cell culture.

Troubleshooting Logic for Reduced Efficacy

This diagram provides a logical flow for troubleshooting experiments where this compound shows reduced or no efficacy.

Troubleshooting_Logic Start Reduced or No Efficacy of this compound Check_Stability Perform Stability Assay (Protocol 1) Start->Check_Stability Is_Degraded Is Compound Degraded? Check_Stability->Is_Degraded Optimize_Conditions Optimize Conditions: - Serum-free/low-serum media - Protect from light - Use buffered media Is_Degraded->Optimize_Conditions Yes Consider_Other_Factors Consider Other Factors: - Cell line responsiveness - Compound purity - Dosing accuracy Is_Degraded->Consider_Other_Factors No Re_evaluate Re-evaluate Experiment Optimize_Conditions->Re_evaluate Consider_Other_Factors->Re_evaluate

Caption: Troubleshooting flowchart for reduced compound efficacy.

References

Technical Support Center: Optimization of Gelsempervine A Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Gelsempervine A dosage for in vivo experiments. Due to the limited availability of specific preclinical data for this compound, this guide incorporates information from studies on related Gelsemium alkaloids, such as gelsemine (B155926), and extracts of Gelsemium sempervirens to provide a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dosage for this compound in mice?

A1: Currently, there is no established starting dosage for pure this compound in the scientific literature. However, data from related compounds can provide a preliminary reference. For instance, in studies investigating anxiolytic-like effects in mice, oral doses of the related alkaloid gelsemine were used at 0.4, 2.0, and 10.0 mg/kg.[1] A methanol (B129727) extract of Gelsemium sempervirens has shown anxiolytic activity at 150 mg/kg, with a fraction of the extract being active at 10 mg/kg.

It is crucial to conduct a dose-finding study starting with a very low dose (e.g., 0.1 mg/kg) and escalating gradually while closely monitoring for any signs of toxicity.

Q2: What are the potential signs of toxicity for this compound?

A2: While specific toxicity data for this compound is unavailable, toxic doses of Gelsemium alkaloids are known to cause neurological signs, including marked weakness and convulsions.[2] The LD50 values for the related alkaloids gelsemine and koumine (B8086292) are reported to be higher than 50 mg/kg in mice, suggesting a moderate acute toxicity profile for these specific compounds.[3] In contrast, other Gelsemium alkaloids like humantenmine (B199024) are significantly more toxic.[3]

During in vivo experiments, researchers should diligently observe animals for any adverse effects, including but not limited to:

  • Changes in motor activity (lethargy or hyperactivity)

  • Convulsions or tremors

  • Changes in breathing rate

  • Loss of appetite and weight loss

  • Changes in posture or grooming habits

Q3: What administration routes are suitable for this compound?

A3: The optimal administration route for this compound has not been determined. In studies with the related alkaloid gelsemine, administration has been performed via gavage (oral).[1] The choice of administration route (e.g., oral, intraperitoneal, intravenous) will depend on the experimental objectives, the physicochemical properties of this compound, and its formulation. It is recommended to start with a route that allows for controlled dosing and bioavailability, such as intraperitoneal (IP) injection or oral gavage, before proceeding to more complex routes like intravenous (IV) injection.

Q4: What are the known signaling pathways modulated by this compound?

A4: The specific signaling pathways modulated by this compound have not been elucidated. However, studies on the primary active alkaloid from G. sempervirens, gelsemine, suggest its anxiolytic effects may be mediated by inhibiting the NLRP3-inflammasome and upregulating CREB and BDNF expression in the hypothalamus.[1] Furthermore, gelsemine is suggested to act as a potential α3 glycine (B1666218) receptor (α3-GlyR) agonist.[1] These pathways could be potential starting points for investigating the mechanism of action of this compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable effect at the initial dose. The initial dose is too low.Gradually escalate the dose in subsequent experimental cohorts. Ensure the formulation and administration route are appropriate for optimal absorption.
High mortality or severe adverse events in the experimental group. The administered dose is too high, or the compound has a narrow therapeutic window.Immediately halt the experiment and reassess the dosage. Reduce the dose significantly for the next cohort. Consider a different administration route that may offer a more controlled release.
Variability in response between animals. Inconsistent administration technique, animal stress, or biological variability.Ensure all personnel are proficient in the chosen administration technique. Minimize animal stress through proper handling and acclimatization. Increase the number of animals per group to account for biological variability.
Precipitation of the compound in the vehicle. Poor solubility of this compound in the chosen vehicle.Test the solubility of this compound in various pharmaceutically acceptable vehicles. Consider the use of co-solvents or formulating a suspension or emulsion.

Data Presentation: Dosage of Related Gelsemium Compounds

The following table summarizes in vivo dosage information for compounds related to this compound, which can be used as a preliminary reference for dose selection.

Compound/ExtractAnimal ModelAdministration RouteDosageObserved EffectCitation
GelsemineICR MiceGavage (oral)0.4, 2.0, 10.0 mg/kgAnxiolytic-like behavioral performance[1]
Gelsemium sempervirens Methanol ExtractMiceNot specified150 mg/kgAnxiolytic effect
Gelsemium sempervirens Extract FractionMiceNot specified10 mg/kgAnxiolytic activity

Experimental Protocols

General Protocol for a Dose-Finding Study of this compound in Mice

  • Animal Model: Select a suitable mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and sex, based on the research question.

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.

  • Formulation Preparation: Prepare a stock solution of this compound in a suitable vehicle. Ensure the final concentration allows for accurate dosing based on animal weight. Perform a small-scale solubility and stability test of the formulation.

  • Dose Selection: Based on the data from related compounds, select a range of doses for testing. A suggested starting range could be 0.1, 1, and 10 mg/kg. Include a vehicle control group.

  • Administration: Administer the selected doses of this compound or vehicle to the respective groups of mice. The route of administration (e.g., intraperitoneal injection or oral gavage) should be consistent across all groups.

  • Monitoring: Closely monitor the animals for a predefined period (e.g., 24-72 hours) for any signs of toxicity or behavioral changes. Record observations systematically.

  • Endpoint Analysis: Depending on the therapeutic area of interest, perform relevant behavioral tests or collect tissues for biomarker analysis at the end of the observation period.

  • Data Analysis: Analyze the collected data to determine the maximum tolerated dose (MTD) and to identify a dose range that elicits a biological response without significant toxicity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization D Administration (e.g., IP, Oral) A->D B This compound Formulation B->D C Dose Range Selection C->D E Monitoring (Toxicity & Behavior) D->E F Endpoint Analysis E->F G Data Interpretation (MTD & Efficacy) F->G

Caption: A generalized workflow for an in vivo dose-finding study of this compound.

potential_signaling_pathways cluster_gelsemine Potential Mechanisms based on Gelsemine cluster_pathway1 Inflammatory Pathway cluster_pathway2 Neurotrophic & Receptor Pathway Gelsemine Gelsemine NLRP3 NLRP3 Inflammasome Gelsemine->NLRP3 Inhibition CREB_BDNF CREB/BDNF Expression Gelsemine->CREB_BDNF Upregulation GlyR Glycine Receptor (α3) Gelsemine->GlyR Agonism Anxiety1 Anxiolytic Effects NLRP3->Anxiety1 Anxiety2 Anxiolytic Effects CREB_BDNF->Anxiety2 GlyR->Anxiety2

Caption: Putative signaling pathways for this compound based on the action of gelsemine.

References

Technical Support Center: Refining Purification Protocols for Gelsempervine A from Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Gelsempervine A from natural extracts, primarily Gelsemium elegans.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in purifying this compound?

A1: A primary challenge is the low concentration of this compound in the plant material relative to other major alkaloids like koumine (B8086292) and gelsemine. This necessitates highly efficient and selective purification techniques to achieve high purity. Furthermore, the complex matrix of the plant extract, containing numerous other alkaloids and secondary metabolites, can interfere with separation.

Q2: Which extraction solvent is most effective for this compound?

A2: While a specific solvent system for optimal this compound extraction is not extensively documented, ethanol (B145695) or methanol (B129727) are commonly used for the initial extraction of total alkaloids from Gelsemium species. The choice of solvent is a critical parameter that requires optimization based on the specific plant material and downstream purification strategy.

Q3: What are the most promising advanced purification techniques for this compound?

A3: High-Speed Counter-Current Chromatography (HSCCC) and pH-zone-refining counter-current chromatography have proven effective for separating other alkaloids from Gelsemium elegans and are highly recommended for this compound purification.[1][2] These techniques offer advantages over traditional column chromatography, such as higher recovery and the elimination of irreversible adsorption to a solid support.

Q4: How can I monitor the purity of this compound during purification?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the purity of fractions collected during the purification process. Development of a specific and sensitive HPLC method is a crucial first step.

Q5: What is the known biological activity of this compound?

A5: Gelsemium alkaloids are known to possess a range of biological activities, including antitumor, analgesic, and anti-inflammatory effects.[3][4] While the specific signaling pathways for this compound are not fully elucidated, it is classified as a monoterpenoid indole (B1671886) alkaloid, a class of compounds with significant pharmacological potential.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Alkaloid Extract 1. Incomplete extraction from plant material.2. Degradation of alkaloids during extraction.3. Inefficient solvent partitioning.1. Increase extraction time or use a more efficient extraction method (e.g., Soxhlet, ultrasound-assisted extraction).2. Avoid high temperatures and prolonged exposure to light during extraction.3. Optimize the pH of the aqueous solution during acid-base partitioning to ensure complete protonation/deprotonation of the alkaloids.
Poor Resolution in Column Chromatography 1. Inappropriate stationary phase.2. Incorrect mobile phase composition.3. Column overloading.1. Test different stationary phases (e.g., silica (B1680970) gel, alumina) with varying polarities.2. Perform gradient elution to optimize the separation of compounds with different polarities.3. Reduce the amount of crude extract loaded onto the column.
Peak Tailing in HPLC Analysis 1. Presence of active sites on the column packing.2. Secondary interactions between the analyte and the stationary phase.3. Inappropriate mobile phase pH.1. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase.2. Adjust the mobile phase composition or pH.3. Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound.
Irreproducible Retention Times in HPLC 1. Fluctuation in mobile phase composition.2. Column degradation.3. Temperature variations.1. Ensure precise and consistent preparation of the mobile phase.2. Use a guard column and regularly flush the column.3. Use a column oven to maintain a constant temperature.
Co-elution of Impurities with this compound 1. Similar physicochemical properties of impurities and the target compound.2. Suboptimal chromatographic conditions.1. Employ a multi-step purification strategy, combining different chromatographic techniques (e.g., column chromatography followed by preparative HPLC or HSCCC).2. Optimize the selectivity of the chromatographic system by changing the stationary phase, mobile phase, or temperature.

Quantitative Data Summary

The following table summarizes purification data for major alkaloids from Gelsemium elegans using pH-zone-refining counter-current chromatography, which can serve as a reference for optimizing this compound purification.

Compound Crude Extract (g) Yield (mg) Purity (%) Reference
Gelsemine1.531294.8[1]
Koumine1.542095.9[1]
Gelsevirine1.519596.7[1]

Experimental Protocols

General Extraction of Total Alkaloids from Gelsemium elegans
  • Milling and Degreasing: Grind the dried and powdered plant material of Gelsemium elegans. Defat the powder with petroleum ether or n-hexane to remove non-polar compounds like fats and waxes.

  • Alkaloid Extraction: Macerate the defatted plant material with 95% ethanol at room temperature for 72 hours, with occasional shaking. Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

  • Acid-Base Partitioning:

    • Suspend the crude ethanol extract in a 2% aqueous solution of hydrochloric acid.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous solution to 9-10 with ammonia (B1221849) water.

    • Extract the alkaline solution with chloroform (B151607) or dichloromethane (B109758) to obtain the crude total alkaloids.

    • Concentrate the organic phase under reduced pressure to yield the crude alkaloid extract.

Suggested Protocol for this compound Purification using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from successful methods for other Gelsemium alkaloids and will likely require optimization.

  • Solvent System Selection: Based on the successful separation of other Gelsemium alkaloids, a two-phase solvent system such as n-hexane-ethyl acetate-methanol-water or chloroform-methanol-hydrochloric acid should be investigated.[2] The partition coefficient (K) of this compound in the selected solvent system should be determined by HPLC to ensure it is within an optimal range (ideally 0.5 < K < 2.0).

  • HSCCC Instrument Preparation:

    • Fill the multilayer coil column entirely with the stationary phase.

    • Rotate the column at a specific speed (e.g., 800-1000 rpm).

    • Pump the mobile phase into the column at a set flow rate.

  • Sample Injection and Fraction Collection:

    • Dissolve the crude alkaloid extract in a small volume of the biphasic solvent system.

    • Inject the sample into the HSCCC system.

    • Collect fractions at regular intervals.

  • Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing this compound at the desired purity.

  • Purification of Pooled Fractions: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound. Further purification by preparative HPLC may be necessary to achieve higher purity.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Gelsemium elegans Plant Material milling Milling & Degreasing plant_material->milling extraction Ethanol Extraction milling->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Extract partitioning->crude_alkaloids hsccc HSCCC Separation crude_alkaloids->hsccc fraction_collection Fraction Collection hsccc->fraction_collection hplc_analysis HPLC Purity Analysis fraction_collection->hplc_analysis pure_gelsempervine_a Pure this compound hplc_analysis->pure_gelsempervine_a

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Low Yield or Purity Issue check_extraction Review Extraction Protocol start->check_extraction check_chromatography Review Chromatography Protocol check_extraction->check_chromatography Extraction OK optimize_extraction Optimize Solvent/Time/pH check_extraction->optimize_extraction Extraction Issue optimize_chromatography Optimize Stationary/Mobile Phase check_chromatography->optimize_chromatography Chromatography Issue re_run Re-run Experiment check_chromatography->re_run Chromatography OK (Consider other factors) optimize_extraction->re_run optimize_chromatography->re_run

Caption: Logical troubleshooting flow for purification issues.

References

Preventing degradation of Gelsempervine A during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Gelsempervine A during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable.[1][2] Storing at room temperature for extended periods is not recommended due to the increased risk of degradation.[2][3]

Q2: How should I store this compound in solution?

A2: this compound in solution is significantly less stable than in its solid form. If you must store it in solution, prepare the solution fresh for each experiment. If short-term storage is unavoidable, store the solution at -20°C or -80°C in a tightly sealed vial, protected from light. Avoid repeated freeze-thaw cycles. The stability of alkaloids in solution is highly dependent on the solvent and pH.

Q3: What are the main factors that can cause this compound to degrade?

A3: this compound, as an oxindole (B195798) alkaloid, is susceptible to degradation from several factors:

  • Oxidation: The indole (B1671886) nucleus is prone to oxidation, which can be accelerated by exposure to air (oxygen).[1]

  • Hydrolysis: The presence of moisture can lead to hydrolytic degradation, especially at non-neutral pH.

  • Light: Exposure to UV or even ambient light can induce photodegradation.[1]

  • Temperature: Elevated temperatures significantly accelerate the rate of all degradation pathways.[2][3]

Q4: I've noticed a change in the color of my solid this compound sample. What does this indicate?

A4: A change in color, such as yellowing or browning, is a potential indicator of degradation. This is often due to oxidative processes. It is recommended to verify the purity of the sample using an appropriate analytical method, such as HPLC, before proceeding with your experiment.

Q5: Can I store my this compound solutions in plastic tubes?

A5: It is generally recommended to store alkaloid solutions in amber glass vials to minimize light exposure and prevent potential leaching or adsorption issues that can occur with some plastics. If plastic tubes must be used, ensure they are made of a material compatible with your solvent (e.g., polypropylene) and wrap them in aluminum foil to protect from light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low activity in a biological assay. Degradation of this compound in stock solution or during the experiment.1. Prepare a fresh solution of this compound from solid material. 2. Verify the concentration and purity of the new solution using HPLC-UV or LC-MS. 3. Include a positive control in your assay to ensure the assay itself is performing as expected. 4. Minimize the exposure of the compound to light and elevated temperatures during the experiment.
Appearance of new peaks in my HPLC chromatogram. Degradation of this compound.1. Review your storage and handling procedures. Ensure the compound is stored at the recommended temperature and protected from light and moisture. 2. Consider performing a forced degradation study to identify potential degradation products and understand the degradation pathway. 3. If the new peaks are significant, the batch of this compound may be compromised and should not be used for quantitative experiments.
Precipitation observed in a stored solution. Poor solubility or degradation leading to insoluble products.1. Attempt to redissolve the precipitate by gentle warming and sonication. If it does not redissolve, it may be a degradation product. 2. Check the solubility of this compound in your chosen solvent. You may need to use a different solvent or a lower concentration. 3. It is best to discard the solution and prepare a fresh one.

Quantitative Data on Stability

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on the general behavior of oxindole alkaloids and should be used as a guideline.

Table 1: Stability of Solid this compound at Different Temperatures

Storage TemperaturePurity after 6 months (%)Purity after 12 months (%)
Room Temperature (20-25°C)92.585.1
Refrigerated (2-8°C)98.296.5
Frozen (-20°C)>99.5>99.0

Table 2: Stability of this compound (1 mg/mL in DMSO) in Solution

Storage ConditionPurity after 24 hours (%)Purity after 7 days (%)
Room Temperature, Ambient Light95.388.2
Room Temperature, Protected from Light98.194.6
Refrigerated (2-8°C), Protected from Light99.297.8
Frozen (-20°C), Protected from Light>99.5>99.0

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Place a sample of solid this compound in an oven at 105°C for 48 hours. Also, heat a solution of this compound (1 mg/mL in acetonitrile) at 60°C for 24 hours.
  • Photodegradation: Expose a solution of this compound (1 mg/mL in acetonitrile) to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration with the mobile phase.
  • Analyze all samples by HPLC-UV or LC-MS to identify and quantify the degradation products.

Protocol 2: HPLC-UV Method for Purity Assessment of this compound

This method can be used to determine the purity of this compound and to monitor its stability over time.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways long_term Long-term Solid at -20°C short_term_solid Short-term Solid at 2-8°C short_term_solution Short-term Solution at -20°C (Protected from light) Oxidation Oxidation (Exposure to Air) Hydrolysis Hydrolysis (Moisture/pH) Photodegradation Photodegradation (Light Exposure) Thermal Thermal Degradation (High Temperature) Gelsempervine_A This compound Gelsempervine_A->long_term Ideal Gelsempervine_A->short_term_solid Gelsempervine_A->short_term_solution Gelsempervine_A->Oxidation Gelsempervine_A->Hydrolysis Gelsempervine_A->Photodegradation Gelsempervine_A->Thermal

Caption: Logical relationship between storage conditions and degradation pathways for this compound.

G start Start: Assess Purity of This compound Sample prep_sample Prepare Sample for Analysis (e.g., dissolve in mobile phase) start->prep_sample hplc_analysis Analyze by HPLC-UV prep_sample->hplc_analysis check_purity Purity > 98%? hplc_analysis->check_purity proceed Proceed with Experiment check_purity->proceed Yes troubleshoot Troubleshoot: Unexpected Degradation check_purity->troubleshoot No review_storage Review Storage Conditions (Temp, Light, Moisture) troubleshoot->review_storage review_handling Review Handling Procedures (Solvent, pH, Exposure Time) troubleshoot->review_handling forced_degradation Consider Forced Degradation Study review_storage->forced_degradation review_handling->forced_degradation new_batch Acquire New Batch of Compound forced_degradation->new_batch

Caption: Experimental workflow for assessing this compound purity and troubleshooting degradation.

References

Addressing non-specific binding of Gelsempervine A in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving Gelsempervine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern with this compound?

Non-specific binding refers to the interaction of this compound with surfaces or molecules other than its intended biological target. This can lead to high background signals, reduced assay sensitivity, and inaccurate data, ultimately resulting in false-positive or false-negative results.[1][2] For a small molecule like this compound, which may have multiple cellular targets, distinguishing between specific and non-specific binding is crucial for the accurate interpretation of experimental outcomes.[2]

Q2: What are the common causes of high non-specific binding in assays involving this compound?

Several factors can contribute to the high non-specific binding of small molecules like this compound:

  • Hydrophobic Interactions: this compound, like many small molecules, can interact non-specifically with hydrophobic surfaces of microplates, beads, or proteins.[2][3]

  • Electrostatic Interactions: Charged functional groups on this compound can lead to ionic interactions with assay components.

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the assay surface (e.g., microplate wells) is a primary cause of high background.[1][4]

  • Reagent Concentration: High concentrations of this compound or other assay reagents can increase the likelihood of non-specific interactions.[5]

  • Buffer Composition: The pH, ionic strength, and presence or absence of detergents in the assay buffer can significantly influence non-specific binding.[6]

Troubleshooting Guides

Issue: High Background Signal in an ELISA-based Assay

A high background signal in an Enzyme-Linked Immunosorbent Assay (ELISA) can mask the specific signal from this compound binding to its target.

Troubleshooting Steps & Optimization
Possible Cause Recommended Action Expected Outcome
Insufficient Washing Increase the number of wash steps and the volume of wash buffer. Consider adding a 30-second soak step between washes.[1][7]Reduction in background signal by removing unbound reagents.
Inadequate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[1] Consider using a different blocking agent such as non-fat dry milk or a commercial blocking buffer.[8]Saturation of non-specific binding sites on the plate, leading to lower background.
Sub-optimal Buffer Composition Add a non-ionic detergent like Tween-20 (0.05% v/v) to the wash and dilution buffers to reduce hydrophobic interactions.[1][6]Decreased non-specific binding of this compound and detection reagents.
Cross-reactivity of Antibodies Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[4] Use a secondary antibody that has been pre-adsorbed against the species of your sample.[4]Identification and mitigation of non-specific antibody binding.
Contaminated Reagents Prepare fresh buffers and reagent solutions. Ensure that the substrate solution is colorless before use.[5][7]Elimination of false signals caused by contamination.
Issue: Low Signal-to-Noise Ratio in a Fluorescence Polarization (FP) Assay

A low signal-to-noise (S/N) ratio in a fluorescence polarization (FP) assay can make it difficult to discern true binding events of this compound from background noise.

Troubleshooting Steps & Optimization
Possible Cause Recommended Action Expected Outcome
Low Fluorescent Signal Increase the concentration of the fluorescently labeled tracer. The tracer's fluorescence intensity should be at least three times that of the buffer-only wells.[9] Check that the plate reader's excitation and emission wavelengths are correctly set for the fluorophore.[9]Enhanced signal intensity, leading to a better S/N ratio.
High Background Fluorescence Use black, low-binding microplates. Screen for and subtract the autofluorescence of this compound. Consider using a red-shifted fluorophore to minimize background from test compounds.[10][11]Reduction in background fluorescence and an improved assay window.
Unsuitable Buffer Components Avoid using bovine serum albumin (BSA) as a carrier protein, as it can bind some fluorophores. Consider using bovine gamma globulin (BGG) as an alternative.[12]Minimized spurious increases in baseline polarization.
Impure Reagents Use highly purified binding partners (e.g., target protein). Impurities can scatter light and increase polarization.[12] Ensure the fluorescent tracer is free of unconjugated fluorophore.[12]Reduced background noise and a more accurate measurement of binding.
Tracer Aggregation Test for tracer aggregation by observing if the millipolarization (mP) value increases significantly at higher tracer concentrations.[9]A stable mP value across a range of tracer concentrations, indicating no aggregation.
Issue: Non-Specific Binding in Surface Plasmon Resonance (SPR)

Non-specific binding of this compound to the sensor chip surface in a Surface Plasmon Resonance (SPR) experiment can obscure the true binding kinetics to the immobilized ligand.

Troubleshooting Steps & Optimization
Possible Cause Recommended Action Expected Outcome
Hydrophobic/Electrostatic Interactions Add a non-ionic surfactant like Tween 20 to the running buffer to minimize hydrophobic interactions.[6] Increase the salt concentration of the running buffer to reduce charge-based interactions.[6]Reduced non-specific binding of this compound to the sensor surface.
Insufficient Surface Blocking Ensure complete deactivation of unreacted sites on the sensor surface after ligand immobilization using a suitable blocking agent (e.g., ethanolamine).[13]Minimized binding of the analyte to the sensor surface itself.
Inappropriate Reference Surface Use a reference channel with an immobilized non-relevant protein or a deactivated surface to accurately subtract non-specific binding.[14]A clean sensorgram showing only the specific binding interaction.
Analyte Aggregation Prepare fresh dilutions of this compound and consider including a small amount of DMSO in the running buffer to improve solubility.Reduced signal artifacts caused by analyte aggregates binding to the surface.
Buffer Mismatch Ensure the buffer used to dissolve this compound is identical to the running buffer to avoid bulk refractive index effects.[14]A stable baseline and accurate measurement of binding responses.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions in an ELISA

This protocol outlines a method to determine the optimal blocking agent and concentration to minimize non-specific binding of this compound.

  • Plate Coating: Coat the wells of a 96-well ELISA plate with the target protein according to your standard protocol.

  • Blocking: Prepare different blocking buffers to be tested (e.g., 1%, 3%, 5% BSA in PBS; 1%, 3%, 5% non-fat dry milk in PBS; and a commercial blocking buffer). Add 200 µL of each blocking buffer to different sets of wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate 3-5 times with PBS containing 0.05% Tween-20 (PBST).

  • Incubation with this compound: Add a high concentration of this compound (in a detection format, e.g., biotinylated) to both target-coated and uncoated (blank) wells. Incubate for the standard assay time.

  • Detection: Proceed with the standard detection steps (e.g., addition of streptavidin-HRP and substrate).

  • Analysis: Compare the signal in the blank wells for each blocking condition. The condition that yields the lowest background signal is optimal.

Protocol 2: Workflow for Reducing Non-Specific Binding in Assays

G cluster_0 Phase 1: Initial Assay Setup & Control Experiments cluster_1 Phase 2: Troubleshooting High Background cluster_2 Phase 3: Validation A Run Negative Controls (No this compound) B Run Blank Controls (No Target Protein) C Optimize Blocking Step (Concentration, Time, Agent) A->C B->C D Modify Assay Buffer (Add Detergent, Adjust Salt) F Confirm Specificity with Unlabeled Competitor C->F E Adjust this compound Concentration D->F E->F G Validate with Optimized Protocol F->G

Caption: Workflow for troubleshooting non-specific binding.

Signaling Pathways

While the direct signaling pathways modulated by this compound are a subject of ongoing research, it is known to interact with various receptors in the central nervous system. A generalized pathway illustrating a potential mechanism of action is shown below.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GelA This compound Receptor Target Receptor (e.g., GPCR) GelA->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Potential GPCR signaling pathway for this compound.

References

Technical Support Center: Enhancing the Blood-Brain Barrier Penetration of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals actively working on improving the delivery of Gelsempervine A to the central nervous system (CNS). It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its blood-brain barrier (BBB) penetration a challenge?

A1: this compound is a plant-derived alkaloid. Like many natural products, its inherent physicochemical properties may not be optimal for crossing the highly selective blood-brain barrier. The BBB is a protective layer of endothelial cells that restricts the passage of most small molecules from the bloodstream into the brain.[1][2] Key challenges for many alkaloids include high molecular weight, low lipophilicity, or being a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport compounds out of the brain.[3][4][5]

Q2: What are the primary strategies for enhancing the BBB penetration of a small molecule like this compound?

A2: Broadly, strategies fall into three categories:

  • Chemical Modification: Altering the structure of this compound to improve its physicochemical properties (e.g., increasing lipophilicity, reducing hydrogen bonds) or creating a prodrug that is more BBB-permeable.[6][7]

  • Inhibition of Efflux Transporters: Co-administering this compound with an inhibitor of efflux pumps like P-glycoprotein (P-gp), which can significantly increase brain concentration.[3][8][9]

  • Advanced Delivery Systems: Encapsulating this compound in nanocarriers (e.g., liposomes, nanoparticles) that can be functionalized to target receptors on the BBB for enhanced transport.[5][10][11]

Q3: Which physicochemical properties are most critical for passive BBB penetration?

A3: For passive diffusion across the BBB, several properties are key. Generally, CNS drug candidates should have a low molecular weight (<400 Da), a calculated logP between 2 and 4, and a polar surface area (PSA) of less than 70 Ų.[12] It is also beneficial to have fewer than eight hydrogen bonds.[5] These guidelines, adapted from Lipinski's "Rule of Five," help predict the likelihood of a compound passively diffusing across the lipid-rich membranes of the BBB.[12]

Q4: What is P-glycoprotein (P-gp) and how does it affect my compound?

A4: P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is an ATP-dependent efflux transporter prominently expressed on the luminal side of brain endothelial cells.[4][8] It acts as a "gatekeeper," recognizing a wide range of structurally diverse compounds and actively pumping them out of the brain, thereby limiting their accumulation and therapeutic effect.[3][4][8] If this compound is a P-gp substrate, its brain penetration will be severely restricted.[9][13]

Section 2: Troubleshooting Guides

This section addresses common experimental roadblocks in a question-and-answer format.

Problem 1: My this compound analog shows poor permeability in the PAMPA-BBB assay.

  • Question: I've synthesized several analogs of this compound, but they all have low permeability coefficients (Papp < 2.0 x 10⁻⁶ cm/s) in our PAMPA-BBB assay. What should I check first?

  • Answer: A low Papp value in a PAMPA-BBB assay suggests poor passive diffusion.[14][15]

    • Re-evaluate Physicochemical Properties: The first step is to analyze the calculated properties of your analogs. Are they within the recommended ranges for CNS drugs? (See Table 1). Focus on reducing polar surface area (PSA) and the number of hydrogen bond donors, as these strongly influence passive permeability.[12][16]

    • Check Compound Stability and Solubility: Ensure your compound is stable and fully dissolved in the donor well buffer. Precipitation will lead to an artificially low permeability reading.

    • Verify Assay Integrity: Always run control compounds with known BBB permeability (e.g., testosterone (B1683101) for high permeability, furosemide (B1674285) for low) to validate your assay setup.[14] The integrity marker (e.g., Lucifer Yellow) should show minimal leakage.[17]

PropertyGuideline for CNS DrugsRationale
Molecular Weight (MW) < 400 DaSmaller molecules can more easily pass through the tight junctions of the BBB.[5][12]
Lipophilicity (cLogP) 2 - 4Must be lipid-soluble enough to cross cell membranes, but not so lipophilic that it gets trapped or rapidly metabolized.[12]
Polar Surface Area (PSA) < 70 ŲA measure of a molecule's surface that is polar; lower values correlate with higher permeability.[12]
Hydrogen Bond Donors < 3Fewer hydrogen bonds reduce interactions with the aqueous environment, favoring membrane partitioning.
Rotatable Bonds < 8Increased flexibility can be entropically unfavorable for membrane crossing.
Table 1: Key Physicochemical Properties for BBB Penetration. Guidelines for designing small molecules with a higher probability of crossing the BBB via passive diffusion.[12][18]

Problem 2: Permeability is good in PAMPA, but low in cell-based (b.End3, hCMEC/D3) models.

  • Question: My lead analog has a high Papp value (> 4.0 x 10⁻⁶ cm/s) in the PAMPA assay, but when I test it on a brain endothelial cell line, the permeability is very low. Why is there a discrepancy?

  • Answer: This is a classic indicator that your compound is likely a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[15]

    • The PAMPA model only measures passive diffusion through an artificial lipid membrane and lacks transporters.[15][17]

    • Cell-based models, while variable, express efflux transporters that can actively remove your compound from the cells, reducing its apparent permeability.[19]

    • Next Step: You must perform a bi-directional transport assay using your cell model. Calculate the efflux ratio (ER) by dividing the Papp from the basolateral-to-apical (B-A) direction by the Papp from the apical-to-basolateral (A-B) direction. An ER > 2 strongly suggests active efflux.

Problem 3: My in vivo brain concentration is negligible despite promising in vitro data.

  • Question: My compound has good passive permeability and a low efflux ratio in vitro. However, after IV administration in mice, the brain-to-plasma concentration ratio (Kp) is extremely low. What could be the issue?

  • Answer: Several factors could explain this discrepancy between in vitro and in vivo results.

    • High Plasma Protein Binding (PPB): Only the unbound (free) fraction of a drug in the plasma is available to cross the BBB.[20][21] If your compound is highly bound to plasma proteins (>99%), the unbound concentration driving brain entry may be very low. You must measure the unbound fraction (fu,plasma) and calculate the unbound brain-to-plasma ratio (Kp,uu).[20][22]

    • Rapid Metabolism: The compound might be rapidly metabolized in the liver or by enzymes within the BBB endothelial cells themselves, clearing it from circulation before it has a chance to accumulate in the brain.

    • In Vivo Efflux is More Potent: The expression and activity of efflux transporters in vivo can be higher or more complex than in cultured cell lines.[3]

    • Residual Blood in Brain Homogenate: When measuring brain concentration from homogenized tissue, it's crucial to correct for the drug present in the residual blood within the brain's vasculature. Failure to do so can lead to inaccurate Kp values.[22]

Section 3: Visualized Workflows and Pathways

Experimental Workflow for Assessing BBB Penetration

The following diagram outlines a typical workflow for evaluating and optimizing the BBB penetration of a novel compound like a this compound analog.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Validation Start This compound Analog InSilico Calculate Physicochemical Properties (MW, cLogP, PSA) Start->InSilico PAMPA PAMPA-BBB Assay InSilico->PAMPA Decision1 Papp > 4x10⁻⁶ cm/s? PAMPA->Decision1 CellAssay Cell-Based Assay (e.g., b.End3, hCMEC/D3) Decision1->CellAssay Yes Redesign Redesign Analog (Modify Structure) Decision1->Redesign No EffluxAssay Bi-directional Transport (Calculate Efflux Ratio) CellAssay->EffluxAssay Decision2 Efflux Ratio < 2? EffluxAssay->Decision2 Decision2->Redesign No Inhibit Consider P-gp Inhibitor Strategy Decision2->Inhibit No PK_Study Rodent IV Pharmacokinetics (Plasma & Brain Samples) Decision2->PK_Study Yes Redesign->Start Calc_Kp Calculate Kp and Kp,uu PK_Study->Calc_Kp Decision3 Kp,uu > 0.3? Calc_Kp->Decision3 Lead Lead Candidate Decision3->Lead Yes Fail Low Brain Exposure (Re-evaluate) Decision3->Fail No Fail->Redesign

Caption: General workflow for BBB penetration screening.

Troubleshooting Logic for Low In Vivo Brain Exposure

This diagram provides a decision-making framework for diagnosing the cause of poor in vivo brain uptake.

G Start Problem: Low In Vivo Brain Exposure (Low Kp) CheckPPB Measure Plasma Protein Binding (PPB) Start->CheckPPB HighPPB Is fu,plasma < 1%? CheckPPB->HighPPB PPB_Issue Root Cause: High PPB limits free drug. Solution: Modify structure to reduce plasma binding. HighPPB->PPB_Issue Yes PPB_OK PPB is not the primary issue. HighPPB->PPB_OK No CheckMetabolism Perform Metabolic Stability Assay PPB_OK->CheckMetabolism HighMetabolism Is half-life very short? CheckMetabolism->HighMetabolism Metabolism_Issue Root Cause: Rapid systemic clearance. Solution: Modify structure to block metabolic hotspots. HighMetabolism->Metabolism_Issue Yes Metabolism_OK Metabolism is likely not the issue. HighMetabolism->Metabolism_OK No CheckEfflux Perform In Vivo Efflux Study (e.g., with P-gp inhibitor) Metabolism_OK->CheckEfflux EffluxInVivo Does Kp increase significantly with inhibitor? CheckEfflux->EffluxInVivo Efflux_Issue Root Cause: Potent in vivo efflux. Solution: Modify structure to avoid P-gp recognition or use co-dosing strategy. EffluxInVivo->Efflux_Issue Yes Efflux_OK In vivo efflux is not the primary issue. Re-evaluate in vitro models and data. EffluxInVivo->Efflux_OK No

Caption: Troubleshooting low in vivo brain exposure.

Section 4: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of this compound analogs across a lipid membrane simulating the BBB.[14][17]

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Porcine brain lipid extract solution (e.g., from Pion Inc.)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds (10 mM in DMSO)

  • Control compounds (e.g., Testosterone, Furosemide)

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Prepare Acceptor Plate: Add 180 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Membrane: Carefully pipette 5 µL of the porcine brain lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare Donor Solutions: Dilute the 10 mM DMSO stock solutions of your test and control compounds into PBS to a final concentration of 50-100 µM. The final DMSO concentration should be ≤ 1%.

  • Start Assay: Add 180 µL of the donor solutions to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

  • Incubate: Cover the plate sandwich and incubate at room temperature for 4-5 hours with gentle shaking.[17]

  • Measure Concentrations: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor (C_D(t)) and acceptor (C_A(t)) wells using a suitable analytical method (UV-Vis or LC-MS/MS). Also measure the initial donor concentration (C_D(0)).

  • Calculate Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient (Papp): Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.

Data Interpretation:

Papp Value (x 10⁻⁶ cm/s)Predicted BBB Permeability
> 4.0High (CNS+)
2.0 - 4.0Medium (CNS+/-)
< 2.0Low (CNS-)
Table 2: Interpretation of PAMPA-BBB Results. Classification of compounds based on their apparent permeability coefficient (Papp).[14]
Protocol 2: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination

Objective: To measure the extent of this compound analog distribution into the brain tissue after systemic administration in rodents.

Materials:

  • Test compound formulated for intravenous (IV) or intraperitoneal (IP) injection.

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Anesthesia (e.g., isoflurane).

  • Blood collection supplies (e.g., heparinized tubes).

  • Saline for perfusion.

  • Homogenizer.

  • LC-MS/MS system for bioanalysis.

Methodology:

  • Dosing: Administer the test compound to a cohort of animals (n=3-5 per time point) at a defined dose via the chosen route (typically IV for direct BBB assessment).

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4 hours), anesthetize the animals.

  • Blood Collection: Collect a terminal blood sample via cardiac puncture into a heparinized tube. Centrifuge immediately to separate plasma and store at -80°C.

  • Brain Perfusion: Immediately after blood collection, perform transcardial perfusion with ice-cold saline to flush the vasculature and remove residual blood from the brain.

  • Brain Collection: Excise the whole brain, weigh it, and immediately freeze it or proceed to homogenization.

  • Sample Preparation:

    • Plasma: Perform protein precipitation (e.g., with acetonitrile) to extract the drug.

    • Brain: Homogenize the brain tissue in a suitable buffer (e.g., 4 volumes of PBS). Perform protein precipitation on the homogenate.

  • Bioanalysis: Quantify the concentration of the drug in the plasma (C_p) and the brain homogenate (C_brain) using a validated LC-MS/MS method.

  • Calculate Kp: The brain-to-plasma ratio (Kp) is calculated for each time point as: Kp = C_brain / C_p (Where C_brain is in ng/g of tissue and C_p is in ng/mL of plasma).

Data Interpretation:

ParameterCalculationSignificance
Kp C_brain / C_pA simple ratio of total drug in brain vs. plasma. Can be misleading due to protein and tissue binding.
fu,plasma (Unbound Drug) / (Total Drug) in plasmaFraction unbound in plasma, measured via equilibrium dialysis. This is the drug available for transport.
fu,brain (Unbound Drug) / (Total Drug) in brainFraction unbound in brain tissue, measured via brain slice or homogenate binding assays.
Kp,uu Kp * (fu,plasma / fu,brain)The unbound brain-to-plasma ratio. This is the gold standard for assessing BBB transport.[20][22] A Kp,uu value close to 1 suggests passive diffusion, while a value << 1 indicates dominant efflux.[22]
Table 3: Key In Vivo Pharmacokinetic Parameters for BBB Assessment.

References

Technical Support Center: Mitigating Off-Target Effects of Gelsempervine A in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsempervine A in cellular models. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound is an indole (B1671886) alkaloid derived from the plant Gelsemium sempervirens. While direct studies on this compound are limited, the principal alkaloid from the same plant, gelsemine, has been shown to exert its effects by acting on spinal α3 glycine (B1666218) receptors.[1][2] Therefore, it is plausible that this compound's primary on-target activity involves the modulation of glycine receptors, which are ligand-gated ion channels responsible for inhibitory neurotransmission in the central nervous system.[3][4]

Q2: What are off-target effects and why are they a concern when working with this compound?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary target.[1] For a small molecule like this compound, these effects can arise from structural similarities to other endogenous ligands or binding to proteins with similar structural motifs.[1] These unintended interactions can lead to misleading experimental data, cellular toxicity, or the activation of unintended signaling pathways, ultimately confounding the interpretation of the compound's true mechanism of action.

Q3: What are the potential off-target liabilities for a compound like this compound?

A3: As a modulator of glycine receptors, which belong to the cys-loop superfamily of ligand-gated ion channels, this compound may exhibit cross-reactivity with other members of this family.[3] This could include GABA-A receptors, nicotinic acetylcholine (B1216132) receptors, and serotonin (B10506) type 3 receptors.[3] Additionally, like many alkaloids, it could have broader, less specific interactions at higher concentrations, potentially affecting various enzymes or showing general cytotoxicity.[5]

Q4: How can I proactively minimize off-target effects in my experiments?

A4: Minimizing off-target effects starts with careful experimental design. It is crucial to use the lowest effective concentration of this compound, as off-target effects are often more pronounced at higher doses.[1] Perform thorough dose-response studies to identify the optimal concentration range for on-target activity. Additionally, employing stringent control experiments is essential for distinguishing on-target from off-target effects.[6]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Phenotypic Observations

Symptoms:

  • The observed cellular phenotype does not align with the known function of glycine receptors.

  • High variability in results between replicate experiments.

Possible Cause:

  • The observed phenotype may be due to an off-target effect of this compound.

  • Inconsistent compound concentration due to experimental error.

Troubleshooting Steps:

StepActionRationale
1 Verify Compound Concentration and Stability Ensure accurate preparation of stock solutions and their stability under experimental conditions. Degradation of the compound can lead to inconsistent results.[6]
2 Perform a Concentration-Response Curve Determine the EC50 for the on-target effect and observe the phenotype at a range of concentrations. Off-target effects may only appear at higher concentrations.
3 Use a Structurally Unrelated Glycine Receptor Modulator If a different glycine receptor agonist/antagonist with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
4 Test in a Target-Null Cell Line Use a cell line that does not express the α3 glycine receptor. Any observed effect in this cell line is likely off-target.[6]
Issue 2: High Cellular Toxicity Observed

Symptoms:

  • Significant decrease in cell viability at concentrations intended to study the on-target effect.

  • Morphological changes indicative of apoptosis or necrosis.

Possible Cause:

  • This compound may be inducing cytotoxicity through an off-target mechanism.

  • The on-target effect itself may be leading to cell death in the specific cellular model.

Troubleshooting Steps:

StepActionRationale
1 Perform a Standard Cytotoxicity Assay Use assays like MTT, resazurin, or LDH release to quantify the cytotoxic effects of this compound across a range of concentrations and determine the CC50.[6]
2 Dissect On-Target vs. Off-Target Cytotoxicity Use a target-null cell line or a specific antagonist for the glycine receptor to see if the toxicity is mitigated. If toxicity persists, it is likely an off-target effect.
3 Investigate Apoptosis Pathways Use assays for caspase activation or Annexin V staining to determine if the observed cytotoxicity is due to programmed cell death.
4 Lower Compound Concentration If possible, conduct experiments at non-toxic concentrations of this compound.

Experimental Protocols

Protocol 1: Determining Cellular Viability using MTT Assay

This protocol is for assessing the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing the compound. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of DMSO to each well and mix gently to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Normalize the results to the vehicle control (100% viability) and plot cell viability against the log of this compound concentration to determine the CC50.[6]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound is binding to its intended target in the cellular environment.

Materials:

  • Cultured cells

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS

  • PCR tubes

  • Thermocycler or heating block

  • Lysis buffer with protease inhibitors

  • Equipment for protein quantification (e.g., Western blot or mass spectrometry)

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control and incubate to allow for target binding.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble protein fraction) and quantify the amount of the target protein (glycine receptor) at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates target engagement.[1]

Visualizations

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway Gelsempervine_A This compound GlyR α3 Glycine Receptor Gelsempervine_A->GlyR Binds to Off_Target Off-Target Protein (e.g., GABA-A Receptor) Gelsempervine_A->Off_Target Binds to Cl_influx Cl- Influx GlyR->Cl_influx Activates Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Unintended_Signaling Unintended Signaling Cascade Off_Target->Unintended_Signaling Adverse_Effect Adverse Cellular Effect (e.g., Toxicity) Unintended_Signaling->Adverse_Effect

Caption: Hypothetical signaling pathways for this compound.

Start Start: Unexpected Phenotype Check_Concentration Verify Compound Concentration & Stability Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Phenotype_Consistent Is Phenotype Consistent with On-Target Effect? Dose_Response->Phenotype_Consistent Target_Null Test in Target-Null Cell Line Phenotype_Consistent->Target_Null No On_Target Likely On-Target Phenotype_Consistent->On_Target Yes Effect_Observed Is Effect Still Observed? Target_Null->Effect_Observed Effect_Observed->On_Target No Off_Target Likely Off-Target Effect_Observed->Off_Target Yes

Caption: Troubleshooting workflow for unexpected phenotypes.

Start Start: Characterize this compound Dose_Response Dose-Response Curve (On-Target Activity) Start->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Target_Engagement Target Engagement Assay (e.g., CETSA) Dose_Response->Target_Engagement Off_Target_Screen Off-Target Screening (e.g., Kinase Panel) Cytotoxicity->Off_Target_Screen Data_Analysis Data Analysis and Interpretation Target_Engagement->Data_Analysis Off_Target_Screen->Data_Analysis Conclusion Conclusion: On- and Off-Target Profile Data_Analysis->Conclusion

Caption: Experimental workflow for off-target identification.

References

Technical Support Center: Optimizing Reaction Conditions for Gelsempervine A Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most likely reactive sites on Gelsempervine A for derivatization?

Based on the common structures of Gelsemium alkaloids, this compound likely contains several functional groups amenable to derivatization. These may include:

  • Indole (B1671886) nitrogen (N-H): The indole ring system is a hallmark of this alkaloid class. The nitrogen atom can be a site for alkylation, acylation, or silylation, though its reactivity can be influenced by the aromaticity of the indole ring.

  • Tertiary Amines: Many complex alkaloids feature tertiary amine groups within their polycyclic structures. These can be targeted for quaternization or oxidation, although such reactions might significantly alter the compound's core structure and biological activity.

  • Hydroxyl Groups (-OH): If present, hydroxyl groups are excellent candidates for derivatization via esterification, etherification, or silylation. The reactivity of hydroxyl groups (primary > secondary > tertiary) will dictate the necessary reaction conditions.

  • Carbonyl Groups (C=O): Ketone or aldehyde functionalities, if present, can be derivatized through reactions like reductive amination or the formation of oximes and hydrazones.

Q2: I am observing low to no conversion of my starting material. What are the common causes?

Low reactivity in derivatization reactions of complex alkaloids like this compound can stem from several factors:

  • Steric Hindrance: The intricate, three-dimensional structure of the alkaloid may shield the target functional group, making it difficult for the derivatizing reagent to approach.

  • Inappropriate Reagent: The chosen derivatizing agent may not be sufficiently reactive to overcome the electronic or steric properties of the target site.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all play a critical role. Complex natural products often require carefully optimized conditions.

  • Presence of Water: Many derivatization reagents, particularly silylating agents, are sensitive to moisture. The presence of water can deactivate the reagent and halt the reaction.

Q3: My reaction is producing multiple products, making purification difficult. How can I improve selectivity?

The formation of multiple products often indicates that the derivatizing agent is reacting with more than one functional group on the this compound molecule. To improve selectivity:

  • Use of Protecting Groups: If the structure of this compound is known, a strategy involving the protection of more reactive functional groups can allow for the selective derivatization of the desired site.

  • Milder Reaction Conditions: Lowering the reaction temperature or using a less reactive derivatizing agent may favor the reaction at the most accessible or nucleophilic site.

  • Choice of Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of different functional groups.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Derivative
Potential Cause Troubleshooting Step
Insufficient Reagent Reactivity - Switch to a more potent derivatizing agent (e.g., from TMSCl to BSTFA for silylation). - Add a catalyst to enhance the reactivity of the agent. Common catalysts include DMAP for acylations or a stronger base for deprotonation.
Steric Hindrance at the Reaction Site - Increase the reaction temperature to provide more energy for the molecules to overcome the activation barrier. - Extend the reaction time to allow for a slower reaction to proceed to completion. - Consider a smaller, less sterically hindered derivatizing reagent if available.
Decomposition of Starting Material or Product - Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products. - If decomposition is observed, consider running the reaction at a lower temperature or for a shorter duration. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to oxygen.
Incomplete Reaction - Increase the molar excess of the derivatizing reagent. - Confirm the absence of water in the solvent and reagents by using freshly dried solvents and sealed reagents.
Problem 2: Formation of Multiple Products
Potential Cause Troubleshooting Step
Multiple Reactive Sites - If the structure is known, design a synthetic route that incorporates protecting groups to selectively block certain functional groups. - Use a derivatizing agent with higher selectivity for a specific functional group.
Side Reactions - Adjust the pH of the reaction mixture, as some side reactions are pH-dependent. - Lower the reaction temperature to disfavor higher activation energy side reactions.
Isomerization or Rearrangement - Complex alkaloids can sometimes undergo structural rearrangements under harsh reaction conditions. - Attempt the reaction under milder conditions (lower temperature, less reactive reagents). - Analyze the structure of the byproducts to understand the rearrangement pathways.

Experimental Protocols (General)

Note: These are generalized protocols and must be optimized for this compound.

General Protocol for Silylation (e.g., for a Hydroxyl Group)
  • Preparation: Dry the this compound sample under high vacuum for several hours to remove any residual water. All glassware should be oven-dried and cooled under a stream of inert gas.

  • Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound in a suitable anhydrous aprotic solvent (e.g., pyridine (B92270), dichloromethane (B109758), or acetonitrile).

  • Reagent Addition: Add the silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a 2 to 10-fold molar excess. A catalyst such as trimethylchlorosilane (TMCS) can be added in a small amount (1-5 mol%).

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a protic solvent (e.g., methanol). Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system.

General Protocol for Acylation (e.g., for a Hydroxyl or Amine Group)
  • Preparation: Ensure the this compound sample and all reagents and solvents are anhydrous.

  • Reaction Setup: Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a dry flask under an inert atmosphere. Add a base such as triethylamine (B128534) or pyridine (2-3 equivalents).

  • Reagent Addition: Slowly add the acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride) (1.1 to 2 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting derivative by column chromatography.

Mandatory Visualizations

troubleshooting_workflow start Start: Low Derivatization Yield check_reagents Check Reagent and Solvent Quality (Anhydrous? Fresh?) start->check_reagents increase_reagent Increase Molar Excess of Reagent check_reagents->increase_reagent Reagents OK end_fail Re-evaluate Derivatization Strategy check_reagents->end_fail Reagents Poor change_reagent Use a More Reactive Derivatizing Agent increase_reagent->change_reagent No Improvement optimize_temp Optimize Reaction Temperature (Increase in increments) increase_reagent->optimize_temp change_reagent->optimize_temp add_catalyst Add a Suitable Catalyst optimize_temp->add_catalyst check_sterics Consider Steric Hindrance add_catalyst->check_sterics prolong_time Prolong Reaction Time check_sterics->prolong_time High Hindrance end_success Success: Improved Yield check_sterics->end_success Low Hindrance prolong_time->end_success

Caption: Troubleshooting workflow for low derivatization yield.

selectivity_workflow start Start: Multiple Products Observed lower_temp Lower Reaction Temperature start->lower_temp milder_reagent Use a Milder/More Selective Reagent lower_temp->milder_reagent optimize_solvent Optimize Reaction Solvent milder_reagent->optimize_solvent end_success Success: Improved Selectivity milder_reagent->end_success Selectivity Achieved check_pg Is Protecting Group Chemistry Feasible? apply_pg Design and Apply a Protection Strategy check_pg->apply_pg Yes end_fail Purification of Isomers / Re-evaluate Site check_pg->end_fail No apply_pg->end_success optimize_solvent->check_pg

Caption: Workflow for improving reaction selectivity.

Validation & Comparative

A Comparative Analysis of Gelsempervine A and Strychnine: A Tale of Two Alkaloids in Neurological Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

In the realm of neuroactive natural products, the alkaloids Gelsempervine A and strychnine (B123637) present a fascinating study in structural similarity and divergent biological activity. Both derived from plant sources, these compounds interact with critical components of the central nervous system, yet a comprehensive comparative analysis reveals significant gaps in our understanding of this compound, contrasting sharply with the extensively documented pharmacology and toxicology of strychnine. This guide aims to provide a detailed comparison based on available scientific literature, highlighting the knowns and unknowns to inform future research and drug development endeavors.

Initial investigations into this compound, an alkaloid isolated from Gelsemium elegans, reveal a significant scarcity of pharmacological and toxicological data. While its chemical structure has been elucidated and its synthesis approached, its biological activity remains largely uncharacterized. This stands in stark contrast to strychnine, a well-known convulsant poison, whose mechanism of action and physiological effects have been a subject of scientific inquiry for over a century.

Due to the limited specific data on this compound, this guide will draw comparisons between strychnine and the more extensively studied alkaloids from the Gelsemium genus, namely gelsemine (B155926), koumine, and gelsevirine (B199093). This approach provides a valuable comparative framework, shedding light on the broader class of Gelsemium alkaloids to which this compound belongs.

Molecular and Pharmacodynamic Comparison

Strychnine is a potent and highly selective competitive antagonist of the glycine (B1666218) receptor (GlyR), a ligand-gated chloride channel crucial for inhibitory neurotransmission in the spinal cord and brainstem. By blocking the binding of the inhibitory neurotransmitter glycine, strychnine leads to disinhibition of motor neurons, resulting in powerful muscle contractions and convulsions.

In contrast, several major alkaloids from Gelsemium have been shown to modulate inhibitory neurotransmitter receptors, including both glycine and GABA-A receptors. Functional studies indicate that gelsemine, koumine, and gelsevirine can inhibit currents through glycine receptors, suggesting a potential for CNS depressant effects, opposite to the stimulant action of strychnine. However, the anxiolytic effects of some Gelsemium alkaloids are thought to be mediated by an agonist action at the glycine receptor in the brain, highlighting the complexity of their pharmacology.

CompoundTarget Receptor(s)Mechanism of ActionReported Effect
Strychnine Glycine Receptor (GlyR)Competitive AntagonistPotent convulsant, respiratory failure
Gelsemine Glycine Receptor (GlyR), GABA-A ReceptorModulator (Inhibitory/Agonist)Anxiolytic, analgesic
Koumine Glycine Receptor (GlyR)ModulatorAnxiolytic
Gelsevirine Glycine Receptor (GlyR)ModulatorAnxiolytic
This compound Not well characterizedUnknownUnknown

Toxicological Profile

The toxicity of strychnine is well-established, with a lethal dose in humans being relatively low. The primary cause of death in strychnine poisoning is respiratory failure due to the convulsive seizure of the respiratory muscles.

The toxicity of Gelsemium alkaloids varies significantly among the different compounds. While the plant itself is known to be highly toxic, individual alkaloids exhibit a range of potencies. For instance, gelsenicine (humantenmine) is reported to be the most toxic of the major alkaloids, with a much lower LD50 than gelsemine and koumine. The toxic symptoms of Gelsemium poisoning often include respiratory depression, paralysis, and convulsions, suggesting a complex interplay of effects on the central nervous system.

CompoundAnimal ModelRoute of AdministrationLD50
Strychnine MiceIntraperitoneal~0.2 mg/kg
Gelsemine MiceIntraperitoneal>50 mg/kg
Koumine MiceIntraperitoneal>50 mg/kg
Gelsenicine (Humantenmine) MiceIntraperitoneal<0.2 mg/kg
This compound Not determinedNot determinedNot determined

Experimental Protocols

Receptor Binding Assay: Competitive Inhibition of [³H]strychnine Binding

This assay is a standard method to determine the affinity of a compound for the glycine receptor.

Methodology:

  • Membrane Preparation: Synaptic membranes are prepared from the spinal cord and brainstem of rats. The tissue is homogenized in a buffered sucrose (B13894) solution and centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The final pellet is resuspended in a buffer.

  • Binding Assay: The membrane preparation is incubated with a fixed concentration of radiolabeled strychnine ([³H]strychnine) and varying concentrations of the test compound (e.g., unlabeled strychnine as a positive control, or a Gelsemium alkaloid).

  • Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound [³H]strychnine, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]strychnine (IC50) is determined. The affinity of the compound for the receptor (Ki) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Recording: Whole-Cell Patch-Clamp on Cultured Spinal Neurons

This technique allows for the direct measurement of ion channel activity in response to neurotransmitters and modulators.

Methodology:

  • Cell Culture: Primary neurons are isolated from the spinal cords of embryonic rats or mice and cultured on glass coverslips.

  • Recording Setup: A coverslip with adherent neurons is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external recording solution.

  • Patch-Clamp: A glass micropipette with a very fine tip is filled with an internal solution and brought into contact with the membrane of a neuron. A tight seal is formed between the pipette and the membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Drug Application: Glycine is applied to the neuron to elicit a current mediated by glycine receptors. The test compound is then co-applied with glycine to determine its effect on the glycine-evoked current.

  • Data Acquisition and Analysis: The currents are recorded using a patch-clamp amplifier and digitized for analysis. The effect of the test compound (e.g., inhibition or potentiation of the glycine current) is quantified.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the signaling pathways and experimental workflows.

Strychnine_Mechanism Mechanism of Strychnine Action cluster_synapse Inhibitory Synapse Presynaptic Presynaptic Neuron Glycine Glycine Presynaptic->Glycine Release Postsynaptic Postsynaptic Neuron GlyR Glycine Receptor (GlyR) (Chloride Channel) Glycine->GlyR Binds Chloride Cl- GlyR->Chloride Influx Chloride->Postsynaptic Hyperpolarization (Inhibition) Strychnine Strychnine Strychnine->GlyR Blocks Gelsemium_Modulation Postulated Mechanism of Gelsemium Alkaloids cluster_synapse Inhibitory Synapse Presynaptic Presynaptic Neuron Glycine Glycine Presynaptic->Glycine Release GABA GABA Presynaptic->GABA Release Postsynaptic Postsynaptic Neuron GlyR Glycine Receptor (GlyR) Glycine->GlyR Binds GlyR->Postsynaptic Inhibition GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds GABA_A_R->Postsynaptic Inhibition Gelsemium_Alkaloids Gelsemium Alkaloids (e.g., Gelsemine) Gelsemium_Alkaloids->GlyR Modulates Gelsemium_Alkaloids->GABA_A_R Modulates Experimental_Workflow Comparative Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Receptor_Binding Receptor Binding Assay (e.g., [3H]strychnine displacement) Affinity Affinity Receptor_Binding->Affinity Determines Ki Electrophysiology Electrophysiology (Patch-Clamp on cultured neurons) Function Function Electrophysiology->Function Measures functional effect (antagonism/agonism) Toxicity_Study Acute Toxicity Study (LD50 determination) LD50 LD50 Toxicity_Study->LD50 Determines Lethal Dose Behavioral_Study Behavioral Models (e.g., Convulsant activity) Phenotype Phenotype Behavioral_Study->Phenotype Observes physiological effect Compound Test Compound (this compound or Strychnine) Compound->Receptor_Binding Compound->Electrophysiology Compound->Toxicity_Study Compound->Behavioral_Study

Validating the Analgesic Effects of Gelsemium Alkaloids in Preclinical Pain Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

While direct experimental data on Gelsempervine A is limited in publicly accessible literature, this guide provides a comprehensive comparison of the analgesic properties of its closely related Gelsemium alkaloids: koumine (B8086292), gelsemine (B155926), and gelsenicine. These compounds, derived from the Gelsemium plant, have demonstrated significant analgesic effects across various preclinical pain models.[1] This document serves as a valuable resource for researchers investigating novel non-opioid analgesics, offering a comparative analysis against established pain therapeutics and detailing the experimental protocols for replication and further study. The primary mechanism of action for these alkaloids is believed to be the activation of the spinal α3 glycine (B1666218) receptor, leading to the synthesis of the neurosteroid allopregnanolone (B1667786), which in turn modulates GABA-A receptors to produce analgesia.[1][2]

Comparative Analgesic Efficacy

The following tables summarize the quantitative data on the analgesic effects of Gelsemium alkaloids in comparison to standard analgesics in different pain models.

Table 1: Inflammatory Pain - Formalin Test

CompoundDoseRoute of AdministrationPain Phase% Inhibition of Nociceptive BehaviorComparatorComparator DoseComparator % Inhibition
Koumine0.4 mg/kgs.c.Phase II~50%Vehicle--
Morphine1, 3, 10 µgi.c.v.Phase I & IIDose-dependent reduction in licking timeVehicle--
Systemic MorphineNot specifiedSystemicPhase I & IISignificant inhibitionVehicle--

Data synthesized from multiple sources indicating the general efficacy of koumine and morphine in the formalin test model.[3][4][5]

Table 2: Inflammatory Pain - Carrageenan-Induced Paw Edema

CompoundDoseRoute of AdministrationEndpoint% Reduction in Edema/HyperalgesiaComparatorComparator DoseComparator % Reduction
Gelsenicine10.4 µg/kg (ED50)s.c.Writhing Test50%---
Celecoxib (B62257)3 mg/kgi.p.Paw EdemaSignificant reductionVehicle--
Celecoxib30 mg/kgp.o.Edema & HyperalgesiaSignificant preventionVehicle--

Table 3: Neuropathic Pain - Chronic Constriction Injury (CCI) Model

CompoundDoseRoute of AdministrationEndpointOutcomeComparatorComparator DoseComparator Outcome
KoumineNot specifiedNot specifiedNeuropathic pain behaviorMore effective than gabapentin (B195806)GabapentinNot specifiedLess effective than koumine
Gelsenicine9.8 µg/kg (ED50)s.c.Thermal Hyperalgesia50% reduction---
PregabalinNot specifiedNot specifiedVAS ScoreSuperior to gabapentinGabapentinNot specifiedLess effective than pregabalin

This table highlights the potential of Gelsemium alkaloids in neuropathic pain, with koumine showing superiority over gabapentin in a diabetic neuropathy model.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

Formalin-Induced Inflammatory Pain Model

Objective: To assess the efficacy of a compound against acute and tonic inflammatory pain.

Protocol:

  • Animals: Male Swiss Webster mice (20-25 g) are used.

  • Acclimation: Mice are allowed to acclimate to the testing environment for at least 30 minutes before any procedure.

  • Drug Administration: The test compound (e.g., Koumine) or vehicle is administered subcutaneously (s.c.) or intracerebroventricularly (i.c.v.) at a predetermined time before formalin injection.

  • Induction of Nociception: 20 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after formalin injection, the mouse is placed in an observation chamber. The cumulative time spent licking the injected paw is recorded in two phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-injection. This phase is characterized by the direct activation of nociceptors.

    • Phase 2 (Tonic Phase): 15-30 minutes post-injection. This phase is associated with inflammatory processes and central sensitization.

  • Data Analysis: The total licking time in each phase for the treated group is compared to the vehicle-treated control group. The percentage of inhibition of nociceptive behavior is calculated.

This protocol is based on standard methodologies for the formalin test.[4][5][10]

Carrageenan-Induced Inflammatory Pain Model

Objective: To evaluate the anti-inflammatory and anti-hyperalgesic properties of a compound.

Protocol:

  • Animals: Male Sprague-Dawley rats (180-220 g) are used.

  • Baseline Measurement: Baseline paw volume and thermal/mechanical sensitivity are measured before any treatment.

  • Drug Administration: The test compound (e.g., Gelsenicine, Celecoxib) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) prior to carrageenan injection.

  • Induction of Inflammation: 100 µL of a 1% carrageenan solution in saline is injected subcutaneously into the plantar surface of the right hind paw.

  • Assessment of Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer. The percentage increase in paw volume is calculated relative to the baseline.

  • Assessment of Hyperalgesia:

    • Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured.

    • Mechanical Allodynia: Paw withdrawal threshold to mechanical stimulation with von Frey filaments is determined.

  • Data Analysis: The reduction in paw edema and the increase in withdrawal latency/threshold in the treated group are compared to the vehicle-treated control group.

This protocol is a standard representation of the carrageenan-induced paw edema model.[6][11]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Gelsemium Alkaloids

Gelsemium_Alkaloid_Signaling_Pathway cluster_neuron Spinal Neuron Gelsemium Alkaloid Gelsemium Alkaloid Glycine Receptor (α3) Glycine Receptor (α3) Gelsemium Alkaloid->Glycine Receptor (α3) Activates Allopregnanolone Allopregnanolone Glycine Receptor (α3)->Allopregnanolone Stimulates synthesis from Progesterone Progesterone Progesterone GABA-A Receptor GABA-A Receptor Allopregnanolone->GABA-A Receptor Positive Allosteric Modulator Analgesia Analgesia GABA-A Receptor->Analgesia Leads to

Caption: Proposed signaling pathway for the analgesic action of Gelsemium alkaloids.

Experimental Workflow for Preclinical Pain Models

Experimental_Workflow cluster_induction Pain Induction Methods Animal Acclimation Animal Acclimation Baseline Measurements Baseline Measurements Animal Acclimation->Baseline Measurements Drug Administration Drug Administration Baseline Measurements->Drug Administration Induction of Pain Induction of Pain Drug Administration->Induction of Pain Behavioral Assessment Behavioral Assessment Induction of Pain->Behavioral Assessment Formalin Injection Formalin Injection Induction of Pain->Formalin Injection Carrageenan Injection Carrageenan Injection Induction of Pain->Carrageenan Injection Chronic Constriction Injury Chronic Constriction Injury Induction of Pain->Chronic Constriction Injury Data Analysis Data Analysis Behavioral Assessment->Data Analysis

Caption: General experimental workflow for validating analgesics in preclinical pain models.

References

Navigating the Uncharted Territory of Gelsempervine A: A Review of Its Unidentified Receptor and the Implications for Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

A definitive molecular target for the alkaloid Gelsempervine A has not been identified in the current scientific literature. This critical knowledge gap precludes a cross-validation of its binding affinity and a comparative analysis against alternative ligands. Consequently, the development of a comprehensive comparison guide with supporting experimental data, as requested, is not feasible at this time.

While research has explored the pharmacological properties of compounds from the Gelsemium genus, the specific receptor interactions of this compound remain elusive. In contrast, its structural relative, Gelsemine, has been the subject of more extensive investigation, with studies suggesting it modulates inhibitory glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABAA) receptors. However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound due to differences in chemical structure that can significantly alter pharmacological activity.

The absence of an identified receptor for this compound means that foundational quantitative data, such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50), are unavailable. Such data are essential for constructing a meaningful comparison of binding affinity with other compounds.

The Foundational Role of Receptor Identification in Drug Development

The process of characterizing a compound's binding affinity is contingent upon a known receptor target. A typical experimental workflow to determine these parameters is outlined below. This generalized process highlights the necessary prerequisite of a known receptor.

G cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Binding Assay cluster_2 Phase 3: Data Analysis Receptor_ID Identify and Characterize Target Receptor Receptor_Prep Express and Purify Receptor or Prepare Receptor-Containing Membranes Receptor_ID->Receptor_Prep Ligand_Prep Synthesize and Purify Radiolabeled or Fluorescent Ligand Incubation Incubate Receptor with Labeled Ligand and Varying Concentrations of Test Compound (e.g., this compound) Receptor_Prep->Incubation Separation Separate Bound from Unbound Ligand Incubation->Separation Quantification Quantify Bound Ligand Separation->Quantification Data_Plot Plot Binding Data (e.g., Competition Curve) Quantification->Data_Plot Parameter_Calc Calculate Binding Affinity Parameters (Ki, IC50) Data_Plot->Parameter_Calc

Fig 1. Generalized workflow for determining ligand-receptor binding affinity.

As depicted in Figure 1, the entire process is predicated on the initial identification and preparation of the target receptor. Without this starting point for this compound, the subsequent steps of performing binding assays and analyzing the data to determine affinity are impossible.

Future Directions

To enable a thorough evaluation of this compound's therapeutic potential, future research must prioritize the identification of its molecular target(s). Techniques such as affinity chromatography, yeast two-hybrid screening, and computational target prediction could be employed to achieve this. Once a receptor is identified and validated, it will be possible to:

  • Quantify Binding Affinity: Employ radioligand binding assays or surface plasmon resonance to determine the Kd or Ki of this compound for its receptor.

  • Conduct Comparative Studies: Assess the binding affinity and functional activity of this compound relative to other known ligands for the identified receptor.

  • Elucidate Signaling Pathways: Investigate the downstream cellular signaling cascades that are modulated by the binding of this compound to its receptor.

Until such fundamental research is conducted, a detailed and data-supported comparison guide on the binding affinity of this compound remains an academic exercise. The scientific community awaits the foundational discoveries that will allow for a comprehensive understanding of this compound's mechanism of action.

A Comparative Analysis of the Neuroprotective Efficacy of Gelsempervine A, Isorhynchophylline, and Nicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of three natural alkaloids: Gelsempervine A, Isorhynchophylline, and Nicotine. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating their therapeutic potential.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the neuroprotective effects of this compound, Isorhynchophylline, and Nicotine in preclinical models of neurological damage.

Table 1: In Vivo Efficacy in Ischemic Stroke Models (Middle Cerebral Artery Occlusion - MCAO)

AlkaloidAnimal ModelDosageKey Efficacy EndpointsPercentage Improvement
This compound Mice (MCAO)Not SpecifiedInfarct Volume ReductionSignificant Reduction
Neurological Score ImprovementSignificant Improvement
Isorhynchophylline Rats (MCAO)20 mg/kgInfarct Volume ReductionSignificant Reduction
Neurological Deficit ScoreSignificant Improvement
Nicotine Not AvailableNot AvailableNot AvailableNot Available

Note: Direct comparative studies with identical dosages and endpoints are limited. The data presented is compiled from individual studies.

Table 2: In Vitro Neuroprotective Efficacy

AlkaloidCell ModelInsultConcentrationKey Efficacy Endpoints
This compound MicrogliaConditioned Medium from Ischemic NeuronsNot SpecifiedReduced inflammatory factor generation, ROS production
Isorhynchophylline MicrogliaLipopolysaccharide (LPS)Not SpecifiedAttenuated production of TNF-α, IL-1β, and NO
Nicotine PC12 cellsSerum Deprivation1-10 µMProtection from cell death

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This surgical procedure is a widely used animal model to mimic focal ischemic stroke.

  • Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and dissected.

    • A nylon monofilament with a silicon-coated tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Occlusion is typically maintained for a period of 60 to 120 minutes, after which the filament is withdrawn to allow for reperfusion.

  • Confirmation of Ischemia: Cerebral blood flow is monitored using Laser Doppler Flowmetry to confirm successful occlusion and reperfusion.

Neurological Deficit Scoring

Following the MCAO procedure, neurological deficits are assessed using a standardized scoring system to evaluate the extent of brain injury.

  • Scoring Systems:

    • Bederson Scale (mice): A simple 3-point scale observing forelimb flexion, circling, and postural reflex.

    • 28-Point Neurological Score (mice): A more comprehensive scale assessing body symmetry, gait, climbing, circling behavior, forelimb symmetry, compulsory circling, and whisker response.[1]

    • Modified Neurological Severity Score (mNSS) (rats): A multi-point scale evaluating motor, sensory, balance, and reflex functions.

  • Procedure: Animals are observed at specific time points post-MCAO (e.g., 24 hours, 48 hours, 7 days) by a blinded observer. Each test is performed multiple times, and the average score is recorded.

Infarct Volume Measurement (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the extent of the ischemic infarct in the brain.

  • Procedure:

    • At the end of the experiment, animals are euthanized, and their brains are rapidly removed and sliced into coronal sections (typically 2 mm thick).

    • The brain slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.

    • Viable tissue, containing intact mitochondrial dehydrogenase enzymes, stains red, while the infarcted tissue remains white.

    • The stained sections are photographed, and the infarct area in each slice is measured using image analysis software.

    • The total infarct volume is calculated by integrating the infarct areas of all slices, often with a correction for brain edema.

Signaling Pathways

The neuroprotective effects of this compound, Isorhynchophylline, and Nicotine are mediated through distinct signaling pathways.

This compound: Inhibition of the JAK2/STAT3 Pathway

This compound exerts its anti-inflammatory effects in the context of cerebral ischemia by inhibiting the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway in microglia. This inhibition leads to a reduction in the production of pro-inflammatory mediators.

GelsempervineA_Pathway Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene GelsempervineA This compound GelsempervineA->JAK2 Inhibition

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Isorhynchophylline: Modulation of the CX3CR1/NF-κB Pathway

Isorhynchophylline demonstrates neuroprotective effects by inhibiting microglial activation and neuroinflammation through the CX3C chemokine receptor 1 (CX3CR1) and nuclear factor-kappa B (NF-κB) signaling pathway.[2]

Isorhynchophylline_Pathway cluster_NFkB CX3CL1 CX3CL1 CX3CR1 CX3CR1 CX3CL1->CX3CR1 IKK IKK CX3CR1->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene Isorhynchophylline Isorhynchophylline Isorhynchophylline->CX3CR1 Inhibition

Caption: Isorhynchophylline inhibits the CX3CR1/NF-κB pathway.

Nicotine: Activation of the α7-nAChR Pathway

Nicotine's neuroprotective effects are partly attributed to its activation of the alpha7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), which can lead to the reduction of oxidative stress and inflammation.

Nicotine_Pathway Nicotine Nicotine a7nAChR α7-nAChR Nicotine->a7nAChR PI3K PI3K a7nAChR->PI3K Activation Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 Activation Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element Nucleus->ARE Antioxidant Antioxidant Gene Expression ARE->Antioxidant

Caption: Nicotine activates the α7-nAChR neuroprotective pathway.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of these natural alkaloids in a mouse model of ischemic stroke is depicted below.

Experimental_Workflow Start Start MCAO MCAO Surgery (Ischemic Stroke Induction) Start->MCAO Treatment Alkaloid Administration (e.g., this compound, Isorhynchophylline) MCAO->Treatment NeuroScore Neurological Scoring (Behavioral Assessment) Treatment->NeuroScore Sacrifice Euthanasia & Brain Collection NeuroScore->Sacrifice TTC TTC Staining (Infarct Volume Measurement) Sacrifice->TTC Analysis Data Analysis TTC->Analysis End End Analysis->End

Caption: In vivo experimental workflow for alkaloid efficacy testing.

References

Unveiling the Anxiolytic Potential of Gelsempervine A: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anxiolytic properties of Gelsempervine A, benchmarked against established alternatives, and supported by experimental data. Due to the limited availability of in vivo studies specifically on this compound, this analysis utilizes data from its closely related alkaloid, gelsemine (B155926), and extracts from Gelsemium sempervirens, the plant source for both compounds. This serves as a strong proxy for understanding the potential therapeutic profile of this compound.

Comparative Efficacy in Preclinical Models of Anxiety

The anxiolytic effects of gelsemine and Gelsemium sempervirens extracts have been evaluated in various rodent models of anxiety and compared against the benzodiazepine (B76468) diazepam and the non-benzodiazepine anxiolytic buspirone. The results, summarized below, indicate a significant potential for this compound and related compounds in the management of anxiety.

Table 1: Anxiolytic Effects in the Elevated Plus Maze (EPM)

The Elevated Plus Maze is a standard behavioral assay for anxiety. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Treatment GroupDose% Time in Open Arms% Entries into Open Arms
Vehicle (Control) -BaselineBaseline
Gelsemine 0.4 - 10 mg/kgDose-dependently increased[1]Dose-dependently increased[1]
Diazepam 1 - 2 mg/kgSignificantly increased[1][2]Significantly increased[1]
G. sempervirens Extract 150 mg/kgSignificantly increased[3]Significantly increased[3]
Table 2: Anxiolytic Effects in the Light-Dark Box (LDB)

The Light-Dark Box test assesses the conflict between the drive to explore a novel environment and the aversion to a brightly lit area. Anxiolytics increase the time spent in the light compartment.

Treatment GroupDose% Time in Light CompartmentNumber of Transitions
Vehicle (Control) -BaselineBaseline
Gelsemine 2 - 10 mg/kgSignificantly increased[4]Significantly increased[4]
Diazepam 1 mg/kgSignificantly increased[4]Significantly increased[4]
G. sempervirens Dilutions 5C, 9C, 30CSignificantly increased[5][6]Markedly increased[5][6]
Buspirone 5 mg/kgSignificantly increased[5][6]Not significantly changed[5][6]
Table 3: Effects on Locomotor Activity in the Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior (thigmotaxis, or avoidance of the center). An ideal anxiolytic should not produce sedative effects.

Treatment GroupDoseActivity in CenterTotal Locomotion
Vehicle (Control) -BaselineBaseline
Gelsemine 0.4 - 10 mg/kgIncreased[1]No significant change[1]
G. sempervirens Dilutions VariousNot significantly changed[5][6]No sedative effects observed[5][6]
Buspirone 5 mg/kgNot reportedSlightly decreased[5][6]

Proposed Mechanism of Action: A Novel Pathway

The anxiolytic action of gelsemine is thought to be mediated through a distinct pathway compared to traditional anxiolytics. Evidence suggests that gelsemine stimulates the synthesis of the neurosteroid allopregnanolone (B1667786).[7][8][9] Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission and thereby producing anxiolytic effects.[10] This indirect modulation of the GABAergic system contrasts with the direct binding of benzodiazepines to GABA-A receptors. Furthermore, some studies suggest that gelsemine may also exert its effects through modulation of the NLRP3 inflammasome and CREB/BDNF pathways.[1]

Proposed Anxiolytic Mechanism of Gelsemine cluster_Neuron Neuronal Environment Progesterone Progesterone DHP 5α-DHP Progesterone->DHP 5α-reductase ALLO Allopregnanolone DHP->ALLO 3α-HSD GABA_R GABA-A Receptor ALLO->GABA_R Positive Allosteric Modulation Anxiolysis Anxiolytic Effect GABA_R->Anxiolysis Increased Inhibitory Tone Gelsemine Gelsemine GlyR Glycine (B1666218) Receptor Gelsemine->GlyR GlyR->Progesterone Stimulates Synthesis

Caption: Proposed mechanism of gelsemine-induced anxiolysis.

Experimental Methodologies

The following protocols are standard procedures for the in vivo validation of anxiolytic compounds.

Elevated Plus Maze (EPM)

This test assesses anxiety-like behavior in rodents by measuring their willingness to explore open, elevated spaces. The apparatus consists of four arms (two open, two enclosed) arranged in a plus shape and elevated off the ground. Animals are placed at the center, and their movements are tracked for a set duration (typically 5 minutes). Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.

Light-Dark Box (LDB)

This model is based on the conflict between the innate aversion of rodents to bright light and their drive to explore a novel environment. The apparatus is a rectangular box divided into a dark, safe compartment and a bright, aversive compartment. After being placed in the bright area, the time spent in each compartment and the number of transitions are recorded. Anxiolytic drugs increase the time spent in the bright compartment.[4]

Open Field Test (OFT)

This test is used to evaluate general locomotor activity and anxiety-like behavior. An animal is placed in a large, open arena, and its movement is tracked. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals explore the central area more freely. This test also helps to rule out any sedative or stimulant side effects of the test compound.

Experimental_Workflow start Animals and Acclimatization treatment Treatment Groups (Vehicle, Gelsemine, Diazepam, Buspirone) start->treatment behavioral_tests Behavioral Assays treatment->behavioral_tests epm Elevated Plus Maze behavioral_tests->epm ldb Light-Dark Box behavioral_tests->ldb oft Open Field Test behavioral_tests->oft data_collection Data Collection and Analysis epm->data_collection ldb->data_collection oft->data_collection conclusion Comparative Efficacy Assessment data_collection->conclusion Drug_Mechanism_Comparison cluster_mechanisms Primary Anxiolytic Mechanisms gelsemine Gelsemine (Proposed) Indirect GABA-A Modulation via Allopregnanolone Synthesis anxiety Anxiety Reduction gelsemine->anxiety diazepam Diazepam Direct Positive Allosteric Modulation of GABA-A Receptors diazepam->anxiety buspirone Buspirone 5-HT1A Receptor Partial Agonism buspirone->anxiety

References

Comparative Neurotoxicity of Gelsempervine A Analogs: A Review of Naturally Occurring Alkaloids from Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotoxicity of naturally occurring alkaloids structurally related to Gelsempervine A, found in the highly toxic plant Gelsemium elegans. While comprehensive data on synthetic this compound analogs is limited in publicly available literature, this document synthesizes the existing toxicological data on the major alkaloids from G. elegans, treating them as natural analogs for the purpose of this comparison. The information presented is intended to inform future research and drug development efforts by highlighting the structure-activity relationships related to the neurotoxicity of this class of compounds.

Quantitative Neurotoxicity Data

The primary toxic components of Gelsemium elegans are indole (B1671886) alkaloids.[1] The in vivo neurotoxicity of these alkaloids has been assessed, with lethal doses (LD50) determined in animal models. The data indicates a significant variation in toxicity based on the specific alkaloid structure.

Alkaloid (Analog)Animal ModelRoute of AdministrationLD50Reference
Total Alkaloids MiceOral15 mg/kg[1]
MiceIntraperitoneal4 mg/kg[1]
Gelsenicine MiceIntraperitoneal~0.2 mg/kg[2]
Gelsemicine (B150162) RatIntraperitoneal~0.2 mg/kg[2]
Gelsemine (B155926) MiceIntraperitoneal~56 mg/kg[2]
Koumine MiceIntraperitoneal~100 mg/kg[2]

This table summarizes the available quantitative data on the lethal doses of major Gelsemium alkaloids. A lower LD50 value indicates higher toxicity.

From the data, it is evident that gelsenicine and gelsemicine are the most potent neurotoxins among the major alkaloids of G. elegans, being significantly more toxic than gelsemine and koumine.

Mechanism of Neurotoxicity

The primary mechanism of neurotoxicity for Gelsemium alkaloids involves the central nervous system, leading to convulsions and ultimately death by respiratory failure.[3][4] Research suggests that these alkaloids act as antagonists to the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[3]

More specifically, the most toxic of these alkaloids, gelsenicine, has been shown to have a selective inhibitory effect on the neurons of the ventral respiratory group (VRG) in the medulla, which is a key region for controlling respiration.[5] Gelsenicine is a potent stimulator of GABAA receptors, which leads to a strong inhibition of action potential firing in these critical respiratory neurons.[5] This targeted disruption of neuronal activity in the respiratory center of the brainstem is the likely cause of the respiratory paralysis observed in Gelsemium poisoning.[4][5]

The following diagram illustrates the proposed signaling pathway for the neurotoxicity of Gelsenicine, the most toxic of the studied Gelsemium alkaloids.

Gelsemium_Neurotoxicity_Pathway cluster_postsynaptic Postsynaptic Neuron (e.g., in VRG) GABA GABA GABA_R GABAA Receptor GABA->GABA_R Binds to Cl_channel Cl- Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx leads to Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Causes Resp_Failure Respiratory Failure Inhibition->Resp_Failure Leads to Gelsenicine Gelsenicine Gelsenicine->GABA_R Potentiates binding/ Directly stimulates

Caption: Proposed mechanism of Gelsenicine neurotoxicity via GABAA receptor modulation.

Experimental Protocols

The toxicological data presented in this guide were primarily obtained from in vivo studies using animal models. The general methodologies employed in these studies are as follows:

1. Acute Toxicity Testing (LD50 Determination)

  • Objective: To determine the median lethal dose (LD50) of the isolated alkaloids or total alkaloid extract.

  • Animal Models: Mice and rats are commonly used.[1][2][3]

  • Administration: The test compounds are administered via various routes, including oral and intraperitoneal injection, to assess toxicity based on the route of exposure.[1][2]

  • Procedure:

    • Animals are divided into groups, with each group receiving a different dose of the test substance.

    • A control group receives the vehicle (e.g., saline) only.

    • Animals are observed for a specified period (e.g., 24-72 hours) for signs of toxicity and mortality.

    • The number of deceased animals in each group is recorded.

    • The LD50 value is calculated using statistical methods, such as the probit analysis.

  • Observed Effects: Signs of neurotoxicity include convulsions, respiratory depression, and paralysis.[1][3]

The following flowchart outlines a general workflow for in vivo acute toxicity testing.

Acute_Toxicity_Workflow start Start animal_prep Animal Model Preparation (e.g., Mice) start->animal_prep grouping Grouping of Animals (Control and Test Groups) animal_prep->grouping dosing Administration of Test Substance (Varying Doses) grouping->dosing observation Observation for Signs of Toxicity and Mortality dosing->observation data_collection Data Collection (Number of Mortalities) observation->data_collection calculation LD50 Calculation (Statistical Analysis) data_collection->calculation end End calculation->end

Caption: General workflow for in vivo acute toxicity testing.

2. In Vitro Neurotoxicity Assays

While specific in vitro studies on this compound analogs are not detailed in the reviewed literature, general in vitro methods are crucial for elucidating the mechanisms of neurotoxicity.[6][7] These assays can provide data on cytotoxicity, effects on neuronal signaling, and receptor binding affinities. Future research on this compound analogs should consider employing a battery of in vitro assays, including:

  • Cell Viability Assays (e.g., MTT, LDH): To quantify the cytotoxic effects of the compounds on neuronal cell cultures.

  • Electrophysiology (e.g., Patch-Clamp): To measure the effects of the compounds on ion channel function, particularly GABAA receptors, in individual neurons.

  • Calcium Imaging: To assess changes in intracellular calcium levels, which are critical for neuronal function and can indicate excitotoxicity.

  • Receptor Binding Assays: To determine the binding affinity of the analogs to specific neurotransmitter receptors.

Conclusion

The available data on the naturally occurring alkaloids from Gelsemium elegans reveal a clear structure-activity relationship with respect to neurotoxicity. Gelsenicine and gelsemicine are significantly more toxic than gelsemine and koumine, with the primary mechanism of toxicity being the potentiation of GABAA receptor activity, leading to respiratory failure. This guide highlights the need for further research, particularly using in vitro neurotoxicity assays, to characterize the toxicological profiles of synthetic and semi-synthetic this compound analogs. Such studies are essential for the safe development of any potential therapeutic agents derived from this class of compounds.

References

Assessing the Selectivity of Gelsemium Alkaloids for Major Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The therapeutic potential of natural compounds is a burgeoning field of pharmacological research. Among these, alkaloids from the Gelsemium genus have garnered interest for their traditional medicinal uses and potential as scaffolds for novel therapeutics. A critical aspect of drug development is understanding the selectivity of a compound for its biological targets, as this dictates its therapeutic efficacy and potential side effects. This guide provides a comparative assessment of the selectivity of Gelsemium alkaloids, with a focus on Gelsempervine A and its structurally related compounds, for different subtypes of major inhibitory and excitatory neurotransmitter receptors.

While direct quantitative binding affinity data for this compound remains limited in publicly available literature, recent studies on the closely related alkaloids, gelsemine (B155926) and gelsevirine (B199093), provide valuable insights into the potential receptor selectivity profile of this class of molecules. This guide synthesizes the available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals.

Comparative Selectivity Profile of Gelsemium Alkaloids

Recent electrophysiological studies have shed light on the functional activity of Gelsemium alkaloids at key ligand-gated ion channels. The following table summarizes the available inhibitory concentration (IC50) values for gelsemine and gelsevirine at glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors. Notably, these studies indicate a preferential inhibition of GlyRs over GABA-A receptors and a lack of significant activity at nicotinic acetylcholine (B1216132) receptors (nAChRs)[1][2].

AlkaloidReceptor SubtypeIC50 (µM)Primary EffectReference
Gelsemine Glycine Receptor (α1)10.36Inhibition[2]
Glycine Receptor (α2)Similar to α1Inhibition[1]
Glycine Receptor (α3)Similar to α1Inhibition[1]
GABA-A Receptor170.8Inhibition[2]
Gelsevirine Glycine Receptor (α1)82.94Inhibition[2]
GABA-A Receptor251.5Inhibition[2]
Koumine Glycine Receptor (α1)9.587Inhibition[2]
GABA-A Receptor142.8Inhibition[2]
Humantenmine Glycine ReceptorNo detectable activity-[1]
GABA-A ReceptorNo detectable activity-[1]

Note: The data presented is derived from functional assays (electrophysiology) and represents the concentration of the alkaloid required to inhibit 50% of the receptor's response to its endogenous ligand. Lower IC50 values indicate higher potency.

Experimental Protocols

The determination of receptor selectivity involves a combination of binding and functional assays. Below are detailed methodologies for key experiments typically employed in such assessments.

Radioligand Displacement Assay

This assay is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the ability of this compound to displace a known radiolabeled ligand from its binding site on a specific receptor subtype.

Materials:

  • Cell membranes expressing the receptor subtype of interest (e.g., from transfected HEK293 cells).

  • Radiolabeled ligand with high affinity and specificity for the receptor (e.g., [³H]-Strychnine for glycine receptors).

  • Unlabeled test compound (this compound).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient time to allow binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage-Clamp Electrophysiology

This functional assay measures the effect of a test compound on the ion flow through a receptor channel in response to its agonist.

Objective: To determine the functional effect (e.g., potentiation or inhibition) and potency (EC50 or IC50) of this compound on a specific receptor subtype.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the receptor of interest.

  • Two-electrode voltage-clamp setup (amplifier, electrodes, perfusion system).

  • Recording solution (e.g., Ringer's solution).

  • Agonist for the receptor (e.g., glycine for GlyRs, GABA for GABA-A receptors).

  • Test compound (this compound).

Procedure:

  • Expression of Receptors: Xenopus oocytes are injected with the cRNA encoding the desired receptor subunits and incubated for several days to allow for receptor expression on the oocyte membrane.

  • Electrophysiological Recording: An oocyte is placed in the recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is continuously perfused with the recording solution.

  • Agonist Application: The agonist is applied to the oocyte to elicit a current response, which is measured by the voltage-clamp amplifier.

  • Co-application of Test Compound: The test compound (this compound) is co-applied with the agonist at various concentrations.

  • Data Acquisition: The changes in the agonist-evoked current in the presence of the test compound are recorded.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (for potentiation) or IC50 (for inhibition) of the test compound.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological contexts, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Transfected Cells) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separation of Bound vs. Free Ligand Incubation->Filtration Detection Detection of Bound Radioligand Filtration->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Analysis IC50/Ki Determination Data_Acquisition->Analysis

Caption: Workflow for a radioligand binding assay.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glycine Glycine GlyR Glycine Receptor (Ion Channel) Glycine->GlyR Binds to Orthosteric Site Gelsempervine_A This compound (or related alkaloid) Gelsempervine_A->GlyR Acts as an Antagonist (Inhibits Channel Opening) Cl_Influx Chloride Ion (Cl-) Influx GlyR->Cl_Influx Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Glycine receptor signaling pathway and the inhibitory action of Gelsemium alkaloids.

Discussion and Future Directions

The available data strongly suggests that Gelsemium alkaloids, such as gelsemine and gelsevirine, exhibit a notable selectivity for glycine receptors over GABA-A receptors, with minimal to no activity at nicotinic acetylcholine receptors. This preferential activity for GlyRs, particularly the α subunits, indicates a potential for developing more selective therapeutic agents targeting glycinergic neurotransmission. The observed differences in potency among the tested alkaloids also highlight the importance of the specific chemical structure in determining receptor interaction.

It is crucial to emphasize that the direct binding affinity and functional activity of this compound at a comprehensive panel of receptor subtypes have not yet been fully characterized. Future research should prioritize the following:

  • Quantitative Binding Assays: Performing radioligand displacement assays with this compound against a wide range of receptor subtypes (including different GlyR and GABA-A receptor subunit combinations, as well as other neurotransmitter receptors) to determine its binding affinity (Ki).

  • Functional Characterization: Conducting detailed electrophysiological studies to elucidate the precise functional effects (e.g., competitive vs. non-competitive antagonism, allosteric modulation) of this compound at various receptor subtypes.

  • In Vivo Studies: Investigating the in vivo pharmacological effects of this compound to correlate its receptor selectivity profile with its physiological and behavioral outcomes.

By systematically addressing these research gaps, the scientific community can gain a more complete understanding of the pharmacological profile of this compound, which will be instrumental in evaluating its therapeutic potential and guiding the development of novel, selective drugs for a variety of neurological and psychiatric disorders.

References

A Comparative Analysis of Synthetic Routes to Gelsemium Alkaloids: A Focus on Gelsemine as a Surrogate for Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the State of Gelsempervine A Total Synthesis: As of late 2025, a comprehensive review of published literature reveals a scarcity of completed total syntheses for this compound, precluding a direct head-to-head comparison of multiple synthetic routes. While there are documented approaches and strategies toward its synthesis, the level of detail required for a thorough comparative guide—including step counts, yields, and detailed experimental protocols—is not yet available in the public domain.

However, the closely related Gelsemium alkaloid, Gelsemine, shares a significant portion of its complex, caged structure with this compound and has been the subject of numerous successful total synthesis campaigns by various research groups. The synthetic challenges presented by the intricate polycyclic framework of Gelsemine are highly analogous to those for this compound. Therefore, this guide presents a comparative analysis of several key total syntheses of Gelsemine, offering valuable insights into the strategic considerations applicable to this class of molecules. This comparison is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the synthesis of Gelsemium alkaloids.

Key Synthetic Strategies for (+)-Gelsemine

The total synthesis of (+)-Gelsemine has been a formidable challenge that has spurred the development of innovative synthetic strategies. Here, we compare the approaches of four prominent research groups: Qin (2012), and a collaborative effort by Zhai and Qiu (2015).

Retrosynthetic Analysis and Core Strategy

The overall synthetic efficiency and elegance of a total synthesis are largely dictated by its retrosynthetic strategy. The approaches to (+)-Gelsemine have varied significantly in their key bond disconnections and the order of ring construction.

Diagram of Comparative Retrosynthetic Strategies

cluster_qin Qin (2012) - Biomimetic Cascade cluster_zhai_qiu Zhai & Qiu (2015) - Organocatalytic Approach gelsemine_q (+)-Gelsemine core_q Pentacyclic Core gelsemine_q->core_q Late-stage functionalization tricycle_q Tricyclic Precursor core_q->tricycle_q Enol-oxonium cyclization cascade aziridine_q (R,R)-Aziridine tricycle_q->aziridine_q Multi-step synthesis gelsemine_zq (+)-Gelsemine spiro_zq Spiro-oxindole Intermediate gelsemine_zq->spiro_zq Intramolecular SN2 diels_adduct_zq Diels-Alder Adduct spiro_zq->diels_adduct_zq Intramolecular aldol (B89426) condensation start_zq Simple Achiral Materials diels_adduct_zq->start_zq Organocatalytic Diels-Alder

Caption: High-level retrosynthetic strategies for the Qin and Zhai & Qiu syntheses of (+)-Gelsemine.

Performance Metrics of Selected (+)-Gelsemine Syntheses

The efficiency of a total synthesis can be evaluated through several key metrics, including the total number of steps in the longest linear sequence and the overall yield.

Synthetic RouteKey StrategyLongest Linear SequenceOverall YieldEnantiomeric Excess
Qin (2012) Biomimetic Enol-Oxonium Cyclization25 steps~1%>99%
Zhai & Qiu (2015) Organocatalytic Diels-Alder Reaction12 steps~5%>99%

Detailed Comparison of Key Synthetic Steps

The Qin Synthesis (2012)

The synthesis reported by the Qin group features a biomimetic enol-oxonium cyclization cascade as the cornerstone of their strategy. This remarkable one-pot transformation constructs the E and F rings, and sets the C3 and C7 stereocenters simultaneously.

Key Features:

  • Starting Material: The synthesis commences from the readily available (R,R)-aziridine.

  • Key Transformation: A multistep, one-pot enol-oxonium cyclization cascade is employed to forge the core structure of Gelsemine.

  • Stereocontrol: The initial chirality is derived from the starting aziridine, and the key cyclization proceeds with high diastereoselectivity.

Diagram of the Qin Synthesis Workflow

start D-Diethyl Tartrate aziridine Aziridine Intermediate start->aziridine 4 steps tricyclic Tricyclic Precursor aziridine->tricyclic multi-step cascade Enol-Oxonium Cyclization Cascade tricyclic->cascade core Pentacyclic Core cascade->core One-pot gelsemine (+)-Gelsemine core->gelsemine Functional group manipulations

Caption: Simplified workflow of the Qin synthesis of (+)-Gelsemine.

The Zhai & Qiu Synthesis (2015)

This highly efficient synthesis utilizes an organocatalytic Diels-Alder reaction to establish the initial stereochemistry, followed by a formidable intramolecular trans-annular aldol condensation.[1][2]

Key Features:

  • Efficiency: The synthesis is notably concise, completed in just 12 steps.[2]

  • Key Reactions:

    • A highly diastereoselective and enantioselective organocatalytic Diels-Alder reaction.[1]

    • An efficient intramolecular trans-annular aldol condensation to form the prolidine ring and set the C20 quaternary center.[1]

    • A late-stage intramolecular SN2 substitution to complete the hexacyclic skeleton.[1]

  • High Yield and Enantiopurity: The overall yield is approximately 5%, with an enantiomeric excess of over 99%.[1]

Diagram of the Zhai & Qiu Synthesis Logic

start Achiral Starting Materials diels_alder Organocatalytic Diels-Alder start->diels_alder adduct Chiral Diels-Alder Adduct diels_alder->adduct aldol Intramolecular Aldol Condensation adduct->aldol spiro Spiro-oxindole Intermediate aldol->spiro sn2 Intramolecular SN2 spiro->sn2 gelsemine (+)-Gelsemine sn2->gelsemine

References

Benchmarking Gelsempervine A's Performance Against Standard-of-Care Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gelsempervine A (Sempervirine), a natural alkaloid, against current standard-of-care drugs for glioblastoma and anxiety. Due to the limited availability of direct comparative studies, this guide synthesizes preclinical data for Sempervirine and contrasts it with established clinical data for standard therapies. All quantitative data is presented in structured tables, and detailed experimental protocols for cited preclinical studies are provided. Signaling pathways and experimental workflows are visualized using diagrams.

I. This compound (Sempervirine) vs. Standard of Care for Glioblastoma

Glioblastoma multiforme (GBM) is a highly aggressive brain tumor with a poor prognosis[1][2]. The current standard of care typically involves surgical resection followed by radiation and chemotherapy with temozolomide (B1682018) (TMZ)[3][4][5][6]. Recent preclinical research has identified Sempervirine, an alkaloid from Gelsemium sempervirens, as a potential therapeutic agent against glioblastoma[7][8].

FeatureThis compound (Sempervirine)Temozolomide (TMZ)
Mechanism of Action Inhibits glioblastoma cell proliferation and invasion. Induces apoptosis and autophagy through the AKT/mTOR signaling pathway. May also regulate the P53 pathway and Wnt/β-catenin pathway in other cancers.[7][8][9]A monofunctional DNA alkylating agent that methylates DNA, leading to double-strand breaks and apoptosis in cancer cells.[6][10][11][12]
Efficacy (Preclinical) Significantly inhibits glioblastoma cell proliferation and invasion in vitro. In other cancer models (ovarian, hepatocellular), it has been shown to inhibit tumor growth in xenograft mouse models.[7][9][13]Improves median overall survival in glioblastoma patients from 12.1 months (with radiotherapy alone) to 14.6 months.[10]
Selectivity Appears to selectively target cancer cells over normal cells in some cancer types.[14]Non-specific DNA alkylating agent that affects all rapidly dividing cells, leading to side effects.
Resistance Mechanisms of resistance are not yet well understood.Resistance often develops, frequently due to the expression of the O6-methylguanine-DNA methyltransferase (MGMT) DNA repair enzyme.[10][15]

In Vitro Glioblastoma Cell Invasion Assay (Sempervirine)

  • Cell Line: Human glioblastoma cell lines (e.g., U87MG, U251).

  • Methodology: A Transwell invasion assay is utilized. Glioblastoma cells are seeded in the upper chamber of a Matrigel-coated insert. The lower chamber contains a chemoattractant. Cells are treated with varying concentrations of Sempervirine. After a specified incubation period (e.g., 24-48 hours), non-invading cells are removed from the upper surface of the insert. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and quantified by counting under a microscope or by colorimetric analysis.

  • Outcome Measures: The number of invading cells in the Sempervirine-treated groups is compared to the vehicle-treated control group to determine the percentage of invasion inhibition.

Sempervirine_Glioblastoma_Pathway Sempervirine Sempervirine AKT AKT Sempervirine->AKT Inhibits mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Invasion Cell Invasion AKT->Invasion Promotes Autophagy Autophagy mTOR->Autophagy Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Proposed signaling pathway of Sempervirine in glioblastoma cells.

GBM_Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies GBM_Cells Glioblastoma Cell Lines Treatment Treatment with Sempervirine vs. Control GBM_Cells->Treatment Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation_Assay Invasion_Assay Invasion Assay (e.g., Transwell) Treatment->Invasion_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Xenograft Establish Glioblastoma Xenograft in Mice Drug_Admin Administer Sempervirine or Vehicle Xenograft->Drug_Admin Tumor_Monitoring Monitor Tumor Growth Drug_Admin->Tumor_Monitoring Analysis Histological and Molecular Analysis Tumor_Monitoring->Analysis

Caption: Preclinical experimental workflow for evaluating Sempervirine in glioblastoma.

II. This compound (Sempervirine) vs. Standard of Care for Anxiety

Anxiety disorders are prevalent mental health conditions often treated with pharmacotherapy[16]. First-line treatments typically include selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), while benzodiazepines are used for short-term management[7][17][18][19][20][21]. Preclinical studies suggest that extracts of Gelsemium sempervirens, containing Sempervirine, possess anxiolytic properties[3][4][5].

FeatureGelsemium sempervirens ExtractBenzodiazepines (e.g., Diazepam)SSRIs/SNRIs
Mechanism of Action The exact mechanism is not fully elucidated but is thought to involve modulation of emotional reactivity.[3][22]Positive allosteric modulators of the GABAA receptor, enhancing the inhibitory effects of GABA.[23]Inhibit the reuptake of serotonin (and norepinephrine (B1679862) for SNRIs), increasing their synaptic availability.
Efficacy (Preclinical) A methanol (B129727) extract (150 mg/kg) and a derived fraction (10 mg/kg) significantly increased open arm entries and time spent in open arms in the elevated plus-maze test in mice, indicating an anxiolytic effect.[4][5] High dilutions (5C, 9C, 30C) also showed anxiolytic-like activity in the light-dark box test, comparable to buspirone.[3]Well-established anxiolytic effects in various preclinical models of anxiety.Demonstrate anxiolytic effects in preclinical models, though often with a delayed onset of action.
Onset of Action Not clearly established in preclinical studies for the pure compound.Rapid onset of action.[19]Delayed onset of therapeutic effect (typically several weeks).
Side Effects/Dependence Potential for toxicity at higher concentrations due to the presence of strychnine-related alkaloids.[3]Risk of sedation, psychomotor impairment, tolerance, dependence, and withdrawal symptoms.[3][14]Side effects can include nausea, insomnia, and sexual dysfunction. Lower potential for dependence compared to benzodiazepines.

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

  • Animal Model: Mice (e.g., ICR-CD1).

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Methodology: Animals are treated with the Gelsemium sempervirens extract, a standard anxiolytic drug (e.g., diazepam), or a vehicle control. After a set period for drug absorption, each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for a defined duration (e.g., 5 minutes). The sessions are recorded and scored by an observer blind to the treatment groups.

  • Outcome Measures: The primary measures of anxiolytic activity are the number of entries into the open arms and the time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Anxiolytic_Experimental_Workflow Start Select Animal Model (e.g., Mice) Grouping Divide into Treatment Groups: - Vehicle Control - G. sempervirens Extract - Standard Drug (e.g., Diazepam) Start->Grouping Administration Administer Treatment Grouping->Administration Acclimatization Acclimatization Period Administration->Acclimatization EPM Elevated Plus-Maze Test Acclimatization->EPM LD_Box Light-Dark Box Test Acclimatization->LD_Box Data_Collection Record Behavioral Parameters EPM->Data_Collection LD_Box->Data_Collection Analysis Statistical Analysis of Data Data_Collection->Analysis

Caption: Workflow for preclinical evaluation of anxiolytic agents.

Disclaimer: The information presented in this guide is for research and informational purposes only. This compound (Sempervirine) is a preclinical compound and has not been approved for clinical use. The comparisons made are based on available preclinical and clinical data and are not derived from direct head-to-head clinical trials. Further research is required to establish the safety and efficacy of Sempervirine in humans.

References

Safety Operating Guide

Navigating the Safe Disposal of Gelsempervine A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of potent compounds like Gelsempervine A is a critical component of laboratory safety and environmental stewardship. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive, step-by-step procedure for its safe handling and disposal based on best practices for managing highly toxic chemical waste, such as alkaloids. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations governing chemical waste disposal.

Essential Safety and Handling Information

ParameterGuideline
Toxicity Assumed to be highly toxic. Handle with extreme caution.
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat are mandatory. Work in a certified chemical fume hood.
Spill Management In case of a spill, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed, labeled container, and treat as hazardous waste. Do not use combustible materials like paper towels for large spills.
Storage Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed and clearly labeled.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is designed to minimize exposure and ensure compliance with hazardous waste regulations.

1. Waste Segregation:

  • Solid Waste: Collect all solid this compound waste, including unused product, contaminated personal protective equipment (gloves, etc.), and labware (e.g., weighing boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, such as solutions from experiments, in a separate, designated, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date of accumulation.

3. On-site Accumulation:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Ensure containers are kept closed at all times except when adding waste.

4. Scheduling Waste Pickup:

  • Once the waste container is full or has reached the end of its accumulation time limit (as per institutional and regulatory guidelines), contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Do not attempt to dispose of this compound waste through standard laboratory drains or in the regular trash.

5. Decontamination of Labware:

  • All non-disposable labware that has come into contact with this compound must be decontaminated. A triple rinse with a suitable solvent (e.g., methanol (B129727) or ethanol, followed by water) is a common practice. The rinse solvent must be collected and disposed of as hazardous liquid waste.

Experimental Workflow for Disposal

GelsempervineA_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_storage Storage & Pickup cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe is_solid Is the waste solid? ppe->is_solid collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_solid->collect_liquid No store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs decontaminate Decontaminate Non-Disposable Labware contact_ehs->decontaminate end End: Disposal Complete decontaminate->end

Safeguarding Research: A Guide to the Safe Handling and Disposal of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the paramount importance of laboratory safety and the responsible management of chemical compounds cannot be overstated. Gelsempervine A, a potent indole (B1671886) alkaloid derived from the Gelsemium genus, necessitates stringent safety protocols due to its inherent toxicity. All parts of the Gelsemium plant are poisonous, and exposure to its alkaloids can lead to severe adverse health effects, including death.[1][2] This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound to ensure the well-being of laboratory personnel and the protection of the environment.

Hazard Identification and Toxicity

This compound is a highly toxic compound.[3] The Gelsemium plant and its constituent alkaloids are known to be poisonous to both humans and animals.[3] Ingestion of even small amounts can lead to a range of severe symptoms.

Reported Symptoms of Gelsemium Alkaloid Poisoning:

Symptom CategorySpecific Symptoms
Neurological Headache, dizziness, vision problems, muscle weakness/paralysis, seizures.[1][2]
Respiratory Difficulty breathing, respiratory depression.[1][2][4]
Cardiovascular Slowing of the heart.[1][2]
Gastrointestinal Difficulty swallowing.[1][2]

Given the acute toxicity, it is imperative to handle this compound with the utmost care and to use appropriate personal protective equipment at all times.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure to this compound. The following table outlines the mandatory PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
Eyes Safety goggles or a face shieldMust provide a complete seal around the eyes to protect against splashes and airborne particles.
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat should be worn to protect skin and clothing. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised.[5]
Respiratory Fume hood or powered air-purifying respirator (PAPR)All handling of solid this compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. For situations where a fume hood is not feasible, a PAPR with an appropriate cartridge is necessary.
Feet Closed-toe shoesTo protect against spills.

Operational Plan: Step-by-Step Handling Procedure

A meticulous and systematic approach to handling this compound is crucial to minimize the risk of exposure.

  • Preparation: Before beginning any work, ensure the designated handling area, preferably a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including micro-spatulas, weighing paper, and pre-labeled containers.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Aliquoting:

    • Perform all manipulations of solid this compound within a chemical fume hood to contain any airborne particles.

    • Use appropriate tools to handle the solid material, minimizing the creation of dust.

    • If preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

  • Handling Solutions:

    • Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

    • When transferring solutions, use a pipette or a syringe to avoid spills.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol, followed by water).

    • Properly dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with the same level of caution as its use.

  • Unused Solid Material: Unused this compound should be collected in a clearly labeled, sealed container designated for toxic chemical waste.

  • Contaminated Materials: All disposable items that have been in contact with this compound, such as gloves, pipette tips, and weighing paper, must be placed in a sealed, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Consult EHS: Always consult with your institution's EHS department for specific guidance on the disposal of highly toxic chemical waste, as regulations can vary.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Type of ExposureFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

GelsempervineA_Workflow Safe Handling and Disposal Workflow for this compound prep Preparation - Clean fume hood - Assemble materials ppe Don PPE - Gloves, Goggles - Lab Coat, Respirator prep->ppe handling Handling in Fume Hood - Weighing - Solution Preparation ppe->handling post_handling Post-Handling - Decontaminate surfaces - Remove PPE handling->post_handling emergency Emergency Procedures - Know locations of safety showers/eyewash stations - Have emergency contact information available handling->emergency In case of spill/exposure disposal Waste Disposal - Segregate waste streams - Label containers post_handling->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.